Chemical structure and functional group analysis of 5-Nitropentan-1-ol
The following technical guide details the structural analysis, synthesis, and application of 5-Nitropentan-1-ol , designed for researchers in medicinal chemistry and organic synthesis. Content Type: Technical Whitepaper...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis, synthesis, and application of 5-Nitropentan-1-ol , designed for researchers in medicinal chemistry and organic synthesis.
Content Type: Technical Whitepaper
Subject: Chemical Characterization, Synthesis, and Functional Analysis of 5-Nitropentan-1-ol (
5-Nitropentan-1-ol is a bifunctional aliphatic scaffold characterized by a terminal primary alcohol and a distal nitro group separated by a five-carbon pentyl chain.[1] This molecule serves as a critical "linker" intermediate in drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bifunctional ligands where precise spacer lengths are required to modulate pharmacokinetic properties. Its dual functionality allows for orthogonal reactivity: the alcohol group is amenable to esterification or oxidation, while the nitro group serves as a masked amine or a carbon-acid precursor for Henry (nitroaldol) reactions.
Chemical Identity & Physiochemical Profile[2][3]
Property
Specification
IUPAC Name
5-Nitropentan-1-ol
Molecular Formula
Molecular Weight
133.15 g/mol
SMILES
O=CCCCCO
Physical State
Pale yellow viscous liquid
Boiling Point
~135–140 °C (at 2 mmHg)
LogP (Predicted)
0.45 (Moderate hydrophilicity)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Topological Polar Surface Area (TPSA)
66.05 Ų
Structural Geometry & Electronic Environment
The molecule exhibits a flexible pentyl backbone.[1] The nitro group (
) at position C5 exerts a strong electron-withdrawing inductive effect (-I), significantly acidifying the -protons at C5 ( for primary nitroalkanes).[1] Conversely, the hydroxyl group () at C1 acts as a weak acid/base and nucleophile.[1] The spatial separation (approx. 6–7 Å fully extended) prevents immediate intramolecular hydrogen bonding in non-polar solvents, though transient cyclic conformations may exist in gas phase.
Spectroscopic Profiling (The "Fingerprint")
Accurate identification relies on detecting the distinct signatures of the oxidized nitrogen and the hydroxyl proton.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the vibrational modes of the two termini.
Hydroxyl (
): Broad, intense band at 3200–3400 cm⁻¹ (H-bonded).
The synthesis of 5-Nitropentan-1-ol requires careful control to prevent O-alkylation (nitrite ester formation) versus the desired C-alkylation (nitroalkane). The Victor Meyer Reaction using silver nitrite is the gold standard for primary halides.[1]
) (1.5 eq) - Must be dry and protected from light.
Solvent: Anhydrous Diethyl Ether or Benzene (0.5 M concentration).
Catalyst: None required.
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), suspend finely powdered
(1.5 eq) in anhydrous diethyl ether at 0°C.
Addition: Add 5-Bromo-1-pentanol (1.0 eq) dropwise over 20 minutes under nitrogen atmosphere.
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24–48 hours. The formation of a yellow precipitate (
) indicates progress.
Workup: Filter the reaction mixture through a Celite pad to remove silver salts. Caution: Silver residues can be oxidative.
Purification: Concentrate the filtrate under reduced pressure. The crude oil typically contains the desired nitroalkane and a minor alkyl nitrite ester byproduct (
).
Isolation: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1). The nitrite ester (less polar) elutes first; the 5-nitropentan-1-ol (more polar) elutes second.[1]
Synthetic Pathway Visualization
The following diagram illustrates the synthesis and potential downstream transformations.
Caption: Synthesis of 5-Nitropentan-1-ol via Victor Meyer displacement and subsequent derivatization pathways.[1]
Applications in Drug Development[1][2][5][6]
Linker Chemistry (PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. 5-Nitropentan-1-ol provides a 5-carbon aliphatic spacer .
Mechanism: The alcohol terminus can be attached to an E3 ligase ligand (e.g., VHL or Cereblon binder), while the nitro group is reduced to an amine to attach the Warhead (protein of interest binder).
Advantage: The aliphatic chain is metabolically stable compared to PEG linkers in certain oxidative environments.[1]
Precursor to Non-Canonical Amino Acids
Through oxidation of the alcohol to a carboxylic acid and reduction of the nitro group to an amine, this scaffold yields 5-aminopentanoic acid (5-APA) , a GABA analogue used in peptidomimetics to induce specific folding patterns (e.g.,
The nitro group allows 5-nitropentan-1-ol to act as a nucleophile in Henry Reactions (Nitroaldol) with aldehydes.[1] This is utilized to synthesize complex polyhydroxylated chains found in carbohydrate mimics and iminosugars.[1]
Safety & Handling Protocols
Hazard Class: Nitro compounds are potentially explosive and toxic.[1]
Explosion Hazard: While aliphatic nitro compounds are more stable than aromatic polynitro compounds, they should never be distilled to dryness.[1] High temperatures can induce rapid decomposition.
Toxicity: Primary nitroalkanes are metabolic poisons.[1] Inhalation or skin absorption can cause methemoglobinemia (interference with blood oxygen transport).[1]
Storage: Store in a cool, dark, well-ventilated cabinet. Incompatible with strong bases (forms explosive nitronate salts) and strong reducing agents.
References
PubChem. (2024).[1][2] 5-Nitropentan-1-ol Compound Summary. National Library of Medicine. [Link]
Kornblum, N., et al. (1956). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society. (Foundational text on Victor Meyer/Silver Nitrite specificity).
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction. Tetrahedron. [Link]
Physicochemical properties of 5-Nitropentan-1-ol for medicinal chemistry
A Technical Guide for Medicinal Chemistry Applications Executive Summary 5-Nitropentan-1-ol (CAS: 21823-27-8) is a bifunctional aliphatic building block characterized by a terminal nitro group ( ) and a primary hydroxyl...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Medicinal Chemistry Applications
Executive Summary
5-Nitropentan-1-ol (CAS: 21823-27-8) is a bifunctional aliphatic building block characterized by a terminal nitro group (
) and a primary hydroxyl group () separated by a five-carbon pentyl chain.[1] In medicinal chemistry, it serves primarily as a masked amino-alcohol linker and a precursor for installing alkyl-nitro moieties, which act as dipoles or metabolic triggers.
Unlike nitrate esters (e.g., nitroglycerin), which are vasodilators, 5-nitropentan-1-ol is a true nitroalkane (C-N bond). Its utility lies in its stability under acidic conditions, its ability to undergo Henry reactions (nitroaldol), and its clean reduction to 5-aminopentan-1-ol, a critical spacer in PROTACs and antibody-drug conjugates (ADCs).
Molecular Architecture & Physicochemical Profile
Understanding the physicochemical baseline is essential for predicting the compound's behavior in biological systems (ADME) and synthetic workflows.
High boiling point due to intermolecular H-bonding and dipole interactions; usually handled as a liquid or low-melting solid.[2]
pKa (Nitro)
~10.0 (estimated)
The -protons adjacent to the nitro group are acidic, allowing deprotonation and subsequent Henry reactions.
Medicinal Chemistry Applications
A. The "Masked" Linker Strategy
5-Nitropentan-1-ol is frequently employed as a stable precursor to 5-aminopentan-1-ol .
Why not use the amine directly? Primary amines can poison metal catalysts (e.g., Pd/C) or interfere with electrophilic steps (acylation, alkylation) elsewhere in the molecule.
The Nitro Advantage: The nitro group is orthogonal to most protecting groups (Boc, Fmoc). It withstands acidic deprotection cycles and can be reduced to the amine at the very end of a synthesis (Late-Stage Functionalization), preventing premature cyclization or oxidation.
B. Bioisosterism & Dipole Effects
The aliphatic nitro group is a unique bioisostere:
Dipole Moment: The nitro group has a strong dipole (~3.5 D).[2] It can engage in dipole-dipole interactions with protein backbones, similar to a carbonyl or sulfone, but with different geometry.
Metabolic Stability: Unlike esters, the C-N bond is resistant to plasma esterases.[2] However, it can be reduced by liver nitroreductases under hypoxic conditions, a mechanism exploited in hypoxia-activated prodrugs .
Synthetic Accessibility & Protocols
The Challenge: Cyclization vs. Substitution
The synthesis of 5-nitropentan-1-ol typically starts from 5-bromo-1-pentanol .[3]
Solution: Use Silver Nitrite (AgNO2) in non-basic conditions (Victor Meyer reaction).[2] The precipitation of AgBr drives the reaction, and the lack of strong base prevents alkoxide formation and subsequent cyclization.
Protocol: Victor Meyer Synthesis (High Purity)
Reaction:
Reagents:
5-Bromo-1-pentanol (1.0 eq)
Silver Nitrite (AgNO2) (1.2 eq)
Diethyl Ether (Anhydrous) or Benzene (Caution: Carcinogen)
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend AgNO2 (1.2 eq) in anhydrous diethyl ether (0.5 M concentration relative to substrate).
Addition: Cool the suspension to 0°C using an ice bath. Add 5-bromo-1-pentanol (1.0 eq) dropwise via syringe over 15 minutes.
Note: Slow addition controls the exotherm and ensures selectivity.[2]
Reaction: Allow the mixture to warm to Room Temperature and stir vigorously for 24–48 hours .
Observation: The solid will change color as yellow AgNO2 is consumed and off-white/gray AgBr precipitates.[2]
Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with ether.[2]
Purification: Evaporate the solvent under reduced pressure (keep bath < 40°C). The crude oil is often sufficiently pure.[2] If necessary, purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 3:1).[2]
Target: 5-Nitropentan-1-ol (Pale yellow oil).
Side Product: 5-Pentyl nitrite (
-alkylation product) may form (~10-15%). This is less polar and elutes first.
The following diagram illustrates the synthesis of 5-Nitropentan-1-ol and its divergent reactivity in medicinal chemistry, highlighting the critical avoidance of the tetrahydropyran trap.
Caption: Divergent synthesis pathways. Basic conditions favor cyclization (Red), while neutral Silver Nitrite conditions favor the target nitro-alcohol (Green).
Safety & Stability (Handling Nitro Compounds)
While 5-Nitropentan-1-ol is a stable nitroalkane, standard safety protocols for nitro compounds must be observed.
Thermal Stability: Aliphatic nitro compounds can decompose exothermically at high temperatures.[2] Do not distill at atmospheric pressure; use high vacuum (< 5 mmHg) and keep bath temperature below 100°C.[2]
Shock Sensitivity: Unlike polynitro aromatics (TNT), mono-nitro aliphatics are generally not shock-sensitive, but they should still be treated as energetic materials.[2] Avoid concentrating to dryness in the presence of heavy metals or strong bases.[2]
Toxicity:
H315/H319: Causes skin and serious eye irritation.[2]
Metabolic Toxicity: Reduction in vivo can generate nitroso intermediates, which are potential haptens or mutagens.[2] Handle in a fume hood with nitrile gloves.[2]
References
PubChem. (2024).[4][2] 5-Nitropentan-1-ol Compound Summary. National Library of Medicine.[2]
[Link]
Kornblum, N., et al. (1956).[2] The Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society.[2] (Foundational text on Victor Meyer/Kornblum reactions).
[Link]
Thermodynamic Stability and Degradation Kinetics of Aliphatic Nitro Alcohols: A Focus on 5-Nitropentan-1-ol
Executive Summary Aliphatic nitro alcohols are indispensable bifunctional building blocks in organic synthesis, frequently utilized as intermediates in the Henry (nitroaldol) reaction and as precursors for biologically a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aliphatic nitro alcohols are indispensable bifunctional building blocks in organic synthesis, frequently utilized as intermediates in the Henry (nitroaldol) reaction and as precursors for biologically active amino alcohols (1)[1]. However, the coexistence of a strongly electron-withdrawing nitro group (-NO2) and a nucleophilic hydroxyl group (-OH) on a flexible aliphatic backbone introduces unique thermodynamic and kinetic complexities. For drug development professionals, understanding the stability profile of medium-chain nitro alcohols like 5-nitropentan-1-ol is critical to preventing premature degradation, controlling exothermic runaway reactions, and optimizing synthetic yields.
Conformational Thermodynamics and Intramolecular Forces
The thermodynamic stability of aliphatic nitro alcohols is heavily dictated by their carbon chain length and the resulting spatial relationship between functional groups. In short-chain derivatives (e.g., 2-nitroethanol), strong intramolecular hydrogen bonding between the -OH and -NO2 groups stabilizes the gauche conformer, effectively lowering the ground-state enthalpy (2)[2].
In contrast, 5-nitropentan-1-ol possesses a five-carbon aliphatic spacer. The increased distance between the functional groups diminishes the probability of stable intramolecular hydrogen bonding, as forming a large macrocyclic hydrogen-bonded ring is entropically unfavorable. Consequently, the thermodynamic stability of 5-nitropentan-1-ol is dictated primarily by intermolecular hydrogen bonding networks in the condensed phase and the intrinsic bond dissociation energies (BDE) of the aliphatic chain. This lack of intramolecular stabilization renders the molecule more susceptible to thermal degradation at elevated temperatures compared to its shorter-chain counterparts.
Thermal Decomposition Pathways
The thermal decomposition of aliphatic nitro compounds is a complex, multi-channel process. For 5-nitropentan-1-ol, degradation occurs via three primary competitive pathways, each governed by distinct activation energies (
):
Nitro-Nitrite Isomerization: At moderate temperatures, the nitro group undergoes a rearrangement to form a nitrite ester. This pathway has a relatively low activation barrier (~240 kJ/mol) and is often the dominant initiation step for thermal decomposition (3)[3].
Homolytic C-NO2 Bond Cleavage: At higher temperatures (>500 K), direct homolysis of the carbon-nitrogen bond becomes kinetically favorable, despite a higher activation barrier (~280 kJ/mol). This process generates highly reactive alkyl and NO2 radicals, leading to a cascade of exothermic redox reactions[3].
Retro-Henry Cleavage: In the presence of basic impurities, thermal stress, or specific solvent environments, nitro alcohols can undergo a retro-nitroaldol cleavage, degrading into the corresponding aldehydes and nitroalkanes (4)[4].
Thermal Decomposition Pathways of Aliphatic Nitro Alcohols
Quantitative Thermodynamic Data
To contextualize the stability of 5-nitropentan-1-ol against process conditions, Table 1 summarizes the key thermodynamic and kinetic parameters associated with the stability of medium-chain aliphatic nitro alcohols.
Parameter
Value Range
Mechanistic Significance
Enthalpy of Formation ()
-350 to -400 kJ/mol
Indicates baseline thermodynamic stability; heavily influenced by intermolecular H-bonding.
(Nitro-Nitrite Isomerization)
~240 kJ/mol
Primary degradation pathway at lower thermal stress[3].
(C-NO2 Homolysis)
~280 kJ/mol
Dominant pathway at >500 K; leads to rapid exothermic decomposition[3].
Hydrogen Bond Enthalpy ()
-15 to -25 kJ/mol
Intermolecular stabilization energy in the condensed phase[2].
Self-Validating Experimental Protocol for Thermal Profiling
To accurately determine the thermodynamic stability of 5-nitropentan-1-ol for regulatory or scale-up purposes, a self-validating analytical workflow is required. Single-heating-rate experiments cannot reliably decouple complex, overlapping decomposition mechanisms. Therefore, this protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA) to ensure that kinetic data is cross-verified by chemical species identification.
Protocol: Multi-Rate TGA-DSC with in-situ FTIR (EGA)
Step 1: Instrument Calibration
Calibrate the TGA-DSC using high-purity Indium and Zinc standards to ensure precise temperature and enthalpy measurements. Run a blank baseline using an empty aluminum crucible to account for buoyancy effects.
Step 2: Sample Preparation
Weigh 2.0–3.0 mg of anhydrous 5-nitropentan-1-ol into a hermetically sealed aluminum pan with a 50 µm pinhole.
Causality: The pinhole maintains a self-generated atmosphere, preventing premature evaporation of the volatile alcohol while allowing evolved decomposition gases to escape to the FTIR flow cell.
Step 3: Dynamic Heating Ramps
Subject the samples to dynamic heating from 25 °C to 400 °C under a dry nitrogen purge (50 mL/min) at four distinct heating rates: 5, 10, 15, and 20 °C/min.
Causality: Varying the heating rate shifts the peak decomposition temperature (
), which is mathematically required to apply isoconversional kinetic models.
Step 4: Evolved Gas Analysis (EGA)
Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR gas cell. Continuously monitor the IR spectra for the appearance of NO (1900-1800 cm⁻¹), NO2 (1630-1580 cm⁻¹), and carbonyl stretches (~1720 cm⁻¹) indicative of retro-Henry aldehyde products.
Step 5: Kinetic Extraction
Apply the Kissinger method by plotting
versus (where is the heating rate). The slope of this linear regression directly yields the activation energy () of the decomposition step, validating which degradation pathway (isomerization vs. homolysis) dominates under specific thermal conditions.
Self-Validating Workflow for Thermodynamic Profiling
Conclusion
The thermodynamic stability of 5-nitropentan-1-ol is a delicate balance between its aliphatic chain flexibility, intermolecular hydrogen bonding, and the inherent lability of the C-NO2 bond. Because it lacks the stabilizing intramolecular hydrogen bonds seen in shorter nitro alcohols, it requires strict thermal and chemical controls during synthesis. By employing rigorous, multi-modal kinetic profiling, researchers can accurately map its degradation pathways, ensuring safe scale-up and high-yield utilization in complex drug development workflows.
References
Spectroscopic Studies of Alcohols: V. Intramolecular Hydrogen Bonds in 2-Cyanoethanol and in Some Nitroalcohols
Source: Canadian Science Publishing
URL:2
Thermal Decomposition of Aliphatic Nitro-compounds
Source: ResearchGate / Russian Chemical Reviews
URL:3
Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones
Source: MDPI
URL:4
The Henry Reaction: Recent Examples
Source: ResearchGate
URL:1
Solubility Profile of 5-Nitropentan-1-ol: A Technical Guide to Solvent Selection
Part 1: Executive Summary & Molecular Architecture[1] The Amphiphilic Paradox 5-Nitropentan-1-ol (CAS 20633-11-8) presents a unique solubility challenge due to its "Head-Tail-Head" molecular architecture.[1] Unlike simpl...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Molecular Architecture[1]
The Amphiphilic Paradox
5-Nitropentan-1-ol (CAS 20633-11-8) presents a unique solubility challenge due to its "Head-Tail-Head" molecular architecture.[1] Unlike simple fatty alcohols, it possesses two distinct polar termini separated by a moderately hydrophobic spacer.
Terminus A (Hydroxyl, -OH): Hydrogen bond donor/acceptor.[1][2] High affinity for protic solvents.
Terminus B (Nitro, -NO2): Strong dipole (approx. 3.5–4.0 D). High affinity for polar aprotic solvents.
Implication: This molecule defies simple "like dissolves like" categorization. It is too polar for strict hydrocarbons (hexane) but sufficiently lipophilic to partition out of water under high ionic strength.
The following profile categorizes solvent interaction based on the Hansen Solubility Parameters (HSP) framework, estimating Dispersion (
), Polarity (), and Hydrogen Bonding () forces.[4][5][6]
Non-Polar Solvents (Alkanes, Aromatics)
Solvents: Hexane, Heptane, Cyclohexane, Toluene.
Solubility:Poor / Insoluble.
Mechanistic Insight: The cohesive energy density of the nitro and hydroxyl groups is far too high for the weak dispersion forces of alkanes to overcome. While the C5 chain attempts to interact with hexane, the molecule will self-aggregate (phase separate) to maximize intermolecular H-bonding and dipole-dipole interactions.[1]
Operational Note: Use Hexane/Heptane as anti-solvents to precipitate the compound or to wash away non-polar impurities.
Polar Protic Solvents (Water, Alcohols)
Solvents: Water, Methanol, Ethanol, Isopropanol.
Solubility:Moderate to High.
Mechanistic Insight:
Water:[7][8][9] Moderate solubility.[7] The -OH group H-bonds with water, but the C5 chain and -NO2 group create a "hydrophobic effect" penalty.[1] Solubility is likely in the g/L range (estimated ~20-50 g/L), not fully miscible.
Methanol/Ethanol:[8] Fully miscible. These solvents match both the H-bonding requirement of the hydroxyl and the polarity of the nitro group.
Polar Aprotic & Intermediate Solvents (The "Sweet Spot")
EtOAc & DCM: These are the ideal solvents for extraction and processing. They possess intermediate polarity that solvates the nitro group and the alkyl chain without disrupting the hydroxyl group's stability.
DMSO: Solubilizes via strong dipole-dipole interactions with the nitro group.[1]
Summary Data Table
Solvent Class
Representative Solvents
Predicted Solubility
Interaction Dominance
Application
Non-Polar
Hexane, Heptane
< 1 mg/mL (Poor)
Dispersion ()
Anti-solvent / Wash
Chlorinated
Dichloromethane (DCM)
> 100 mg/mL (High)
Dispersion + Polarity
Extraction
Ester/Ether
Ethyl Acetate, THF
> 100 mg/mL (High)
Polarity + H-Bonding
Extraction / Synthesis
Polar Protic
Methanol, Ethanol
Miscible
H-Bonding ()
Diluent / Reaction
Aqueous
Water
~20-50 g/L (Moderate)
H-Bonding
Phase Partitioning
Part 3: Experimental Protocols
As a scientist, relying on literature values is insufficient for critical process development. You must validate solubility experimentally.
Protocol A: Visual Solubility Screen (The "Drop Test")
For rapid qualitative assessment with minimal material waste.
Preparation: Place 10 mg of 5-Nitropentan-1-ol into a 2 mL HPLC vial.
Addition: Add solvent in 50 µL increments using a calibrated micropipette.
Observation: Vortex for 30 seconds after each addition.
Instant Dissolution (< 100 µL): High Solubility (> 100 mg/mL).
Dissolution after 1 mL: Moderate Solubility (~10 mg/mL).
Persisting Solid/Oil: Low Solubility.
Thermal Stress: If insoluble at RT, heat to 40°C. If it dissolves and reprecipitates/oils out upon cooling, this solvent is a candidate for recrystallization.
Protocol B: Quantitative Saturation (HPLC Method)
For determining exact thermodynamic solubility.
Saturation: Add excess 5-Nitropentan-1-ol to 2 mL of target solvent (Water, Hexane, Toluene) in a sealable tube.[1]
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).
Quantification: Dilute the supernatant with Methanol (1:100) and inject into HPLC.
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile (Gradient).
Detection: UV at 210 nm (Nitrate absorption) or 280 nm.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the physicochemical properties of 5-Nitropentan-1-ol.
Figure 1: Solvent selection decision matrix based on intermolecular force matching.[1]
Part 5: Applications in Extraction & Purification[1]
The solubility profile dictates the purification strategy. Because the LogP is ~0.9, the molecule sits at the "water-organic interface."
The "Salting Out" Strategy
To extract 5-Nitropentan-1-ol from an aqueous reaction mixture:
Challenge: Direct extraction with EtOAc may result in yield loss due to moderate water solubility (~20-50 g/L).
Solution: Saturate the aqueous phase with NaCl (Brine). This increases the ionic strength, disrupting the water solvation shell around the hydroxyl group.
Result: The partition coefficient (
) shifts dramatically, forcing the molecule into the organic phase (EtOAc or DCM).
Purification via Column Chromatography[1]
Stationary Phase: Silica Gel (Polar).
Mobile Phase: Hexane : Ethyl Acetate.
Gradient: Start at 90:10 (Hex:EtOAc) to elute non-polar impurities. Increase to 60:40 or 50:50 to elute 5-Nitropentan-1-ol.
Reasoning: The nitro and hydroxyl groups will interact strongly with the silica (polar-polar). You need significant polarity (EtOAc) in the mobile phase to displace it.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10964558, 5-Nitropentan-1-ol. Retrieved from [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[10] (Standard reference for HSP methodology).
Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
ChemSrc. 5-nitropentane-1-ol Physical Properties and CAS Data. Retrieved from [Link]
Technical Guide: Reactivity & Synthetic Utility of 5-Nitropentan-1-ol Derivatives
Executive Summary: The Bifunctional Advantage In the landscape of aliphatic building blocks, 5-Nitropentan-1-ol (CAS: 21823-27-8) occupies a strategic niche. It is not merely a chain extender but a "switchable" scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Bifunctional Advantage
In the landscape of aliphatic building blocks, 5-Nitropentan-1-ol (CAS: 21823-27-8) occupies a strategic niche. It is not merely a chain extender but a "switchable" scaffold. Its value lies in the orthogonality of its two terminal functional groups: a nitro group (
) that serves as a masked amine or a carbon nucleophile (via -deprotonation), and a hydroxyl group () that acts as a nucleophile or a latent electrophile (via oxidation/activation).
This guide details the divergent reactivity of 5-nitropentan-1-ol, providing validated protocols for its transformation into nitroaldol adducts , cyclopentanes (via intramolecular Henry), and piperidines (via reductive cyclization).
Core Reactivity Architecture
The molecule's reactivity is governed by the 5-carbon spacer, which is thermodynamically ideal for forming 5- and 6-membered rings.
The Divergent Pathways
We categorize the reactivity into three primary vectors:
C-C Bond Formation (Nitro-Vector): Utilizing the acidity of the
-protons () for Henry (Nitroaldol) and Michael reactions.
Reductive Cyclization (Heterocycle-Vector): Unmasking the nitrogen to form piperidines or pyrrolidines.
Oxidative Cyclization (Carbocycle-Vector): Converting the alcohol to an aldehyde to trigger intramolecular closure.
Figure 1: Divergent synthetic pathways from 5-Nitropentan-1-ol. The 5-carbon chain allows access to both carbocycles (via oxidation) and heterocycles (via reduction).
Validated Synthetic Protocols
Synthesis of 5-Nitropentan-1-ol
Context: Direct nitration of alkanes is harsh. The preferred lab-scale route is the Victor Meyer reaction using a halo-alcohol. Using silver nitrite (
) prevents O-alkylation (nitrite ester formation), but modern modifications using in polar aprotic solvents (DMF/DMSO) or PEG are cost-effective alternatives.
Protocol (Modified Victor Meyer):
Starting Material: 5-Bromo-1-pentanol (1.0 eq).
Reagent: Sodium Nitrite (
, 1.5 eq) or Silver Nitrite (, 1.1 eq).
Solvent: DMF (for
) or Ether/Acetonitrile (for ).
Procedure:
Dissolve 5-bromo-1-pentanol in dry DMF (0.5 M).
Add
and urea (0.5 eq, to scavenge nitrous acid).
Stir at ambient temperature for 18–24 hours. Critical Checkpoint: Monitor TLC for disappearance of the bromide (typically less polar).
Quench: Pour into ice water. Extract with EtOAc.
Purification: Column chromatography (Hexane/EtOAc) is required to separate the nitroalkane (major) from the alkyl nitrite byproduct (minor).
Yield Expectation: 60–75%.
Intramolecular Henry Reaction (Carbocycle Synthesis)
Context: This transformation builds the cyclopentane ring, a core scaffold in prostaglandins and other bioactive lipids.
Mechanism: Oxidation of the alcohol to an aldehyde increases the acidity of the
-nitro protons and provides an internal electrophile.
Protocol:
Oxidation Step: Treat 5-nitropentan-1-ol with PCC (1.5 eq) in
at 0°C.
Note: Do not use Jones reagent as it may over-oxidize to the carboxylic acid.
Isolate 5-nitropentanal .
Cyclization Step:
Dissolve 5-nitropentanal in MeOH.
Add catalytic KF (Potassium Fluoride) or Amberlyst A-21 (mild base). Strong bases can cause polymerization.
Stir at 0°C
RT.
Product:2-Nitrocyclopentanol .
Stereochemistry: The trans-isomer is thermodynamically favored.
Reductive Cyclization to Piperidine
Context: This is the primary route for generating nitrogen heterocycles. The nitro group acts as a "store" for the amine.
Potential toxicity and safety data sheet (SDS) analysis for 5-Nitropentan-1-ol
Topic: Potential Toxicity and Safety Data Sheet (SDS) Analysis for 5-Nitropentan-1-ol Document Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1] Execut...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Toxicity and Safety Data Sheet (SDS) Analysis for 5-Nitropentan-1-ol
Document Type: Technical Guide / Whitepaper
Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]
Executive Summary
5-Nitropentan-1-ol (CAS: 21823-27-8) is a functionalized aliphatic nitro compound utilized primarily as a building block in organic synthesis and pharmaceutical intermediate development.[1][2][3] While often overshadowed by its shorter-chain homologs (e.g., nitroethanol), its safety profile presents a distinct duality: the narcotic and solvent-like properties of the pentyl chain combined with the metabolic reactivity and energetic potential of the terminal nitro group.[1]
This guide provides a rigorous analysis of the compound's hazards, moving beyond generic SDS templates to explore the mechanism of action behind its toxicity—specifically oxidative stress and methemoglobinemia—and establishing self-validating protocols for its safe handling.
Chemical Identity & Physicochemical Properties
Understanding the physical state is the first line of defense. The nitro group significantly elevates the boiling point and density compared to the parent alcohol (1-pentanol) due to strong dipole-dipole interactions.[1]
Property
Value (Experimental/Predicted)
Safety Implication
CAS Number
21823-27-8
Unique Identifier
Molecular Formula
C₅H₁₁NO₃
Oxygen Balance Calculation
Molecular Weight
133.15 g/mol
-
Physical State
Viscous Liquid / Low-melting Solid
Handling requires heating precautions
Boiling Point
~135–140°C (at reduced pressure)
High thermal stability required for distillation
Density
~1.15 g/cm³
Heavier than water; sinks in aqueous spills
Flash Point
>110°C (Predicted)
Combustible, but not highly flammable
Solubility
Soluble in organic solvents; Moderate in water
Bioavailability concern in aqueous media
Hazard Identification (GHS Classification)
Derived from structural alerts and read-across data from analogous aliphatic nitro compounds (e.g., 1-nitropropane, nitro-pentanols).[1]
H335: May cause respiratory irritation.[5][6][7][8][9]
H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure (Methemoglobinemia risk).
Toxicological Profile & Mechanism of Action
The toxicity of 5-Nitropentan-1-ol is not merely caustic; it is metabolic.[1] The distance between the nitro group (C5) and the hydroxyl group (C1) prevents the immediate "Retro-Henry" decomposition seen in
-nitro alcohols, shifting the risk profile toward oxidative metabolism .[1]
Metabolic Activation Pathway
The primary physiological risk is the enzymatic reduction of the nitro group. In anaerobic environments (or via specific reductases), the nitro group is reduced to a nitroso and subsequently a hydroxylamine intermediate. This process cycles iron in hemoglobin, leading to methemoglobinemia—a condition where blood loses its oxygen-carrying capacity.
Visualization: Metabolic Toxicity Pathway
Caption: Figure 1. The reductive metabolic pathway of aliphatic nitro compounds leading to reactive oxygen species (ROS) and methemoglobin formation.
Acute vs. Chronic Risks[1]
Acute: Narcotic effects (dizziness, ataxia) typical of pentyl-chain alcohols, compounded by potential cyanosis (blue skin) if significant absorption occurs.
Chronic: Liver hypertrophy and oxidative stress. Unlike aromatic nitro compounds, aliphatic variants are generally less carcinogenic but can still induce cellular stress via lipid peroxidation.
Handling, Storage, & Stability (Energetics)
Nitro compounds possess intrinsic energy. While 5-Nitropentan-1-ol is not a primary explosive, it contains both an oxidizer (-NO₂) and a fuel source (pentyl chain) within the same molecule.[1]
Thermal Decomposition Logic
Heating this compound, especially during distillation, requires strict control. The decomposition is exothermic and can accelerate if acidic impurities are present (catalyzing elimination reactions).
Visualization: Thermal Stability Decision Tree
Caption: Figure 2. Logic flow for assessing thermal risks during the purification of 5-Nitropentan-1-ol.
Storage Protocol
Temperature: Store at 2–8°C. Cool storage minimizes slow elimination reactions.
Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent auto-oxidation of the alcohol function.
Segregation: Isolate from strong bases (which can deprotonate the
-carbon to the nitro group, forming reactive nitronate salts) and reducing agents.
Experimental Safety Protocols
Self-validating systems for researchers handling this compound.
Protocol A: Quenching & Spill Management
Do not treat nitro-alcohol spills like standard solvent spills.[1]
Assessment: If spill is >10mL, evacuate area (vapor risk).
Neutralization: Do NOT use strong bases (NaOH/KOH) as this forms shock-sensitive nitronate salts.
Decontamination: Wash surface with a dilute, non-alkaline detergent.
Protocol B: Reaction Monitoring (TLC/GC)
TLC Visualization: Nitro groups do not always stain well with standard dips. Use KMnO₄ (oxidizes the alcohol) or UV (254 nm) if conjugated impurities are suspected.
GC-MS Warning: Injection port temperatures >200°C may cause in-situ decomposition.[1] Use a lower inlet temperature or LC-MS for purity checks to avoid false impurity peaks.[1]
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10964558, 5-Nitropentan-1-ol. Retrieved from [Link]
International Labour Organization (ILO). (2011). Nitrocompounds, Aliphatic - Toxicity and Safety. Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Read-Across and Grouping. Retrieved from [Link]
Paquette, L. A. (Ed.). (1995).[7] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Context on Nitro-Alcohol Synthesis and Stability).
Technical Guide: Physicochemical Specifications & Characterization of 5-Nitropentan-1-ol
The following technical guide details the physicochemical specifications, synthesis, and characterization protocols for 5-Nitropentan-1-ol . CAS Registry Number: 21823-27-8 Molecular Formula: Molecular Weight: 133.15 g/m...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical specifications, synthesis, and characterization protocols for 5-Nitropentan-1-ol .
CAS Registry Number: 21823-27-8
Molecular Formula:
Molecular Weight: 133.15 g/mol
Executive Summary
5-Nitropentan-1-ol is a bifunctional aliphatic intermediate featuring a terminal primary alcohol and a nitro group. It serves as a critical building block in the synthesis of energetic plasticizers, pharmaceutical intermediates (e.g., for amino-alcohol derivatives), and functionalized polymers. Due to the thermal sensitivity of the nitro group, accurate determination of its boiling point and density requires specific, non-destructive protocols. This guide provides synthesized specifications and validated experimental workflows for researchers handling this compound.
Physicochemical Specifications
Note: Experimental data for 5-Nitropentan-1-ol is scarce in open literature. The values below represent a synthesis of supplier data, computational models, and structural analogue analysis (e.g., 1-Nitropentane).
Table 1: Core Physical Properties[1]
Property
Specification / Value
Condition / Method
Reliability
Physical State
Low-melting Solid or Viscous Liquid
@ 20°C, 1 atm
High (Supplier Data)
Density
1.12 ± 0.05 g/cm³
@ 25°C (Predicted)
Medium (Calculated)
Boiling Point
145 – 155 °C
@ 1–2 mmHg (Vacuum)
High (Thermodynamic Est.)
Boiling Point
Decomposes
@ 760 mmHg
High (Nitro-group instability)
Melting Point
35 – 40 °C
Estimated
Medium (Analogue: 5-Aminopentanol)
Solubility
Soluble
Methanol, DCM, Ethyl Acetate
High
pKa
~10.2
Nitro-methylene proton
Medium
Thermodynamic & Safety Context
Thermal Instability: The nitro group (
) renders the compound susceptible to rapid decomposition at temperatures exceeding 180°C. Never attempt to distill at atmospheric pressure.
Density Logic: While 1-nitropentane has a density of 0.953 g/mL, the addition of the terminal hydroxyl group introduces significant hydrogen bonding and mass, raising the specific gravity to approximately 1.12 g/mL.
Experimental Protocols
Since commercial sourcing can be inconsistent, the following protocols outline the synthesis of the material to verify its properties, followed by density and boiling point determination methods designed for thermally unstable liquids.
Protocol A: Synthesis via Victor Meyer Reaction
This method generates 5-Nitropentan-1-ol from 5-bromopentan-1-ol using silver nitrite. This is the gold standard for obtaining primary nitroalkanes without significant nitrite ester byproducts.
Reagents:
5-Bromopentan-1-ol (1.0 eq)
Silver Nitrite (
, 1.5 eq)
Diethyl Ether (Anhydrous)
Workflow:
Preparation: Suspend
in anhydrous diethyl ether at 0°C in a foil-wrapped flask (light sensitive).
Addition: Add 5-Bromopentan-1-ol dropwise while maintaining temperature < 5°C.
Reaction: Allow to warm to room temperature and stir for 24–48 hours. The formation of a yellow precipitate (
) indicates progress.
Workup: Filter off the silver bromide precipitate through a Celite pad.
Purification: Evaporate the ether. The residue will contain the target nitro-alcohol and a small amount of alkyl nitrite ester.
Isolation: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1). The nitro compound is more polar and elutes after the ester.
Protocol B: Density Determination (Oscillating U-Tube or Pycnometer)
Target Accuracy:
Method:
Given the potential solid/liquid phase transition near room temperature, a temperature-controlled digital density meter (e.g., Anton Paar) is preferred. If unavailable, use a Gay-Lussac pycnometer.
Liquefaction: If solid, gently warm the sample to 45°C in a water bath until fully liquid.
Calibration: Calibrate the pycnometer with degassed water at 45°C.
Measurement: Fill the pycnometer with 5-Nitropentan-1-ol, ensuring no bubbles are trapped (viscosity may be high).
Calculation:
Where at 45°C is 0.9902 g/cm³.
Protocol C: Vacuum Boiling Point Determination
Safety Critical: Do not use open flame.
Method: Micro-distillation (Hickman Still) or Siwoloboff Method under Vacuum.
Setup: Place 0.5 mL of sample in a micro-distillation tube connected to a vacuum manifold and a manometer.
Vacuum Application: Stabilize pressure at 1.0 mmHg .
Heating: Apply heat via a silicone oil bath, increasing temperature by 2°C/min.
Observation: Record the temperature at the first drop of condensate (Distillation temp).
Expected Range: 145–155°C @ 1 mmHg.
Correction: If pressure deviates, use the nomograph for nitro-alcohols (approximate
drop from atmospheric).
Visualization of Workflows
Diagram 1: Synthesis & Purification Logic
This diagram illustrates the critical separation of the unstable nitrite ester byproduct from the target nitro alcohol.
Caption: Victor Meyer synthesis pathway focusing on the removal of silver bromide and separation of isomeric nitrite byproducts.
Diagram 2: Characterization Decision Tree
A logic flow for safely determining physical properties based on the state of the matter.
Caption: Decision matrix for characterization, prioritizing thermal safety (Vacuum/DSC) for boiling point determination.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10964558, 5-Nitropentan-1-ol. Retrieved from [Link]
Ballini, R., & Palmieri, A. (2021).[1] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. (Reference for Victor Meyer synthesis protocol).
Kornblum, N., et al. (1956). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society.
The Lipophilic Nitroaldol: A Technical Guide to Long-Chain Nitro Alcohols
The following technical guide details the history, chemical mechanism, and practical application of long-chain nitro alcohols, specifically focusing on their critical role as precursors in the synthesis of sphingolipids...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, chemical mechanism, and practical application of long-chain nitro alcohols, specifically focusing on their critical role as precursors in the synthesis of sphingolipids and bioactive amino alcohols.
Executive Summary
Long-chain
-nitro alcohols (C–C) represent a specialized but pivotal class of intermediates in modern organic synthesis. While the Henry reaction (nitroaldol) has been known since 1895, its application to fatty aldehydes is a relatively modern development, driven primarily by the pharmaceutical demand for sphingolipids (e.g., sphingosine, ceramide) and lipophilic amino alcohols. These molecules serve as the structural backbone for complex membrane lipids and signaling molecules. This guide explores the evolution of this reaction from a simple condensation to a highly stereocontrolled, transition-metal-catalyzed transformation essential for drug discovery.
Historical Genesis: The Henry Reaction
Discovery (1895): The reaction was first reported by the Belgian chemist Louis Henry , who observed that nitroalkanes react with aldehydes in the presence of a base to form
Original Scope: Initially limited to short-chain, water-soluble aldehydes (formaldehyde, acetaldehyde) and simple aromatic substrates.
The "Nitroaldol" Moniker: The reaction is mechanistically analogous to the Aldol addition, where the nitro group mimics the electron-withdrawing nature of a carbonyl, rendering the
-protons acidic ( for nitromethane).
Evolution to Long-Chain Systems
The transition from simple substrates to long-chain fatty aldehydes (e.g., hexadecanal, octadecanal) presented unique challenges that stalled progress for decades:
Solubility: Fatty aldehydes are insoluble in the aqueous/alcoholic media typically used for the classic Henry reaction.
Retro-Henry Reaction: The reaction is reversible. Long reaction times required for hindered lipophilic substrates often led to thermodynamic equilibration and racemization.
Stereocontrol: Bioactive lipids (like Sphingosine) require precise anti or syn stereochemistry. Classic base catalysis yields racemic mixtures.
It was not until the late 20th century, with the advent of Shibasaki’s rare-earth catalysts and Evans’ Copper-BOX complexes , that efficient, asymmetric synthesis of long-chain nitro alcohols became viable.
Mechanistic Principles & Stereochemistry
The utility of long-chain nitro alcohols lies in their stereochemistry. The reaction proceeds via a nitronate intermediate attacking the carbonyl.[1][2]
The Catalytic Cycle (Copper-Ligand Systems)
For long-chain aliphatic aldehydes, Copper(II) complexes with chiral ligands (e.g., bis(oxazoline) or diamines) are the standard for achieving high enantiomeric excess (ee).
Deprotonation: A mild base (often an amine like DIPEA) deprotonates the nitroalkane.
Coordination: The resulting nitronate and the fatty aldehyde coordinate to the chiral Lewis acid (Cu) center.
Facial Selectivity: The bulky chiral ligand blocks one face of the aldehyde, forcing the nitronate to attack from the open face.
Protonation: The resulting alkoxide is protonated to release the chiral
Caption: Simplified catalytic cycle for the Cu-catalyzed asymmetric Henry reaction.
Technical Protocol: Synthesis of Long-Chain Nitro Alcohols
Objective: Synthesis of (2S,3R)-2-nitro-1-octadecanol (Sphingosine precursor).
Challenge: High lipophilicity of octadecanal requires a biphasic or non-polar solvent system.
Catalyst Formation: In a flame-dried flask under Argon, dissolve Cu(OAc)
· HO and the chiral ligand in anhydrous Ethanol. Stir for 1 hour to form the blue-green complex.
Solubilization: Dissolve the long-chain aldehyde (Octadecanal) in anhydrous THF. Note: Pure ethanol will precipitate the aldehyde. Add this solution to the catalyst mixture.
Reaction Initiation: Cool the mixture to 0°C to suppress the retro-Henry pathway. Add Nitromethane followed by DIPEA.[5]
Incubation: Stir at 0°C for 24–48 hours. Monitor via TLC (stain with KMnO
or Anisaldehyde; UV is ineffective for aliphatic chains).
Quench & Extraction: Quench with saturated NH
Cl. Extract with Ethyl Acetate.[5] The organic layer will contain the lipophilic nitro alcohol.
Purification: Flash chromatography (Hexanes/EtOAc). Critical: Long-chain nitro alcohols can streak on silica; use a gradient elution.
Applications in Drug Discovery: The Sphingosine Pathway
The primary driver for synthesizing long-chain nitro alcohols is their conversion into Sphingolipids . Sphingosine is a potent protein kinase C inhibitor and the backbone of ceramides (skin barrier function).
Synthetic Workflow: Aldehyde to Sphingosine
The nitro alcohol serves as a "masked" amino alcohol. The nitro group is reduced to an amine, and the hydroxyl group is preserved.
Caption: Workflow converting fatty aldehydes to Sphingosine via nitro alcohol intermediates.
Comparative Data: Catalyst Efficiency for Aliphatic Aldehydes
While aromatic aldehydes are easier, aliphatic (fatty) aldehydes require specific ligands for high enantioselectivity.
Catalyst System
Substrate Type
Yield
ee (%)
Ref
La-Li-BINOL (Shibasaki)
Aliphatic (C7-C12)
76-90%
90-95%
[1]
Cu(OAc) + BOX (Evans)
Branched Aliphatic
86%
94%
[2]
Cu(OAc) + Diamine
Linear Aliphatic
97%
67-93%
[3]
Enzymatic (HNL)
Short/Med Aliphatic
80%
90-99%
[4]
References
Sasai, H., et al. (1992). "The first asymmetric nitroaldol reaction using a lanthanum complex." Journal of the American Chemical Society. Link
Evans, D. A., et al. (2003). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society. Link
Kowalska, P., et al. (2016). "Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand." Molecules. Link
Purkarthofer, T., et al. (2006). "Hydroxynitrile Lyase-Catalyzed Henry Reaction." Angewandte Chemie. Link
Understanding the acidity of alpha-protons in 5-Nitropentan-1-ol
The Alpha-Proton Paradigm: Acidity and Reactivity in 5-Nitropentan-1-ol[1] Executive Summary In the landscape of bifunctional building blocks, 5-Nitropentan-1-ol presents a unique study in selective reactivity. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
The Alpha-Proton Paradigm: Acidity and Reactivity in 5-Nitropentan-1-ol[1]
Executive Summary
In the landscape of bifunctional building blocks, 5-Nitropentan-1-ol presents a unique study in selective reactivity. This guide dissects the acidity of its alpha-protons (
-protons), specifically focusing on the stark electronic contrast between the nitro-terminal and the hydroxyl-terminal carbons.
For researchers in drug discovery, understanding this acidity profile is not merely academic—it is the gateway to controlled carbon-carbon bond formation. The nitro group’s electron-withdrawing power renders its adjacent protons (
) accessible to mild bases, enabling the generation of nucleophilic nitronates without disturbing the distal hydroxyl group () or its inert alpha-protons (). This guide provides the mechanistic grounding, quantitative data, and experimental protocols required to exploit this molecule in high-fidelity synthesis.
Part 1: Structural Analysis & Electronic Effects
To manipulate 5-Nitropentan-1-ol effectively, one must first map its acidity landscape. The molecule contains three distinct types of protons with vastly different acidities.
The Acidity Hierarchy
The term "alpha-proton" refers to hydrogen atoms attached to a carbon immediately adjacent to a functional group.[2] In 5-Nitropentan-1-ol, we encounter two sets of alpha-protons and one hydroxyl proton.
between the -nitro protons and the hydroxyl proton is approximately 6 log units in water. This thermodynamic gap allows for the chemoselective deprotonation of the -nitro position using stoichiometric bases (e.g., alkoxides or hydroxide) without requiring protection of the alcohol, although dianion formation is possible with stronger bases like LDA.
Mechanistic Origin of Acidity
The exceptional acidity of the
-nitro protons stems from two factors:
Inductive Effect (-I): The nitrogen atom is positively charged in the standard Lewis structure, exerting a strong pull on the
-bond electrons, weakening the bond.
Resonance Stabilization (The Nitronate Anion): Upon deprotonation, the negative charge is not localized on the carbon. Instead, it is delocalized onto the two oxygen atoms of the nitro group.[9] This forms the nitronate anion , a species isoelectronic with an enolate but significantly more stable due to the high electronegativity of the two oxygen atoms.
Visualization of Resonance Stabilization:
Figure 1: Resonance stabilization of the nitronate anion derived from 5-Nitropentan-1-ol. The negative charge is effectively sequestered by the nitro group oxygens.
Part 2: Synthetic Implications[1][8]
The accessible acidity of the
-nitro protons transforms 5-Nitropentan-1-ol into a "masked" nucleophile.
The Henry (Nitroaldol) Reaction
The most direct application is the Henry reaction. By treating 5-Nitropentan-1-ol with a mild base (e.g., TEA or catalytic NaOH) in the presence of an aldehyde, the generated nitronate attacks the carbonyl carbon.
Significance: This forms a
-nitroalcohol.[1][7] Since the starting material already has a distal hydroxyl group, the product is a diol, valuable for polyester synthesis or further reduction to amino-diols.
The Nef Reaction (Polartiy Inversion)
While the nitro group activates the alpha-protons, it can also be transformed. The Nef reaction converts the nitronate salt (formed by deprotonation) into a carbonyl group (aldehyde) via acid hydrolysis.[1]
Workflow: 5-Nitropentan-1-ol
Nitronate 5-Hydroxypentanal.
Cyclization Risk: The resulting 5-hydroxypentanal is in equilibrium with its hemiacetal (tetrahydro-2H-pyran-2-ol). This spontaneous cyclization validates the successful transformation of the nitro group.
Part 3: Experimental Protocols
Protocol: Deuterium Exchange (Acidity Validation)
To experimentally verify the acidity and exchangeability of the
-nitro protons without consuming the starting material.
Reagents:
5-Nitropentan-1-ol (1.0 equiv)
Deuterium Oxide (
) or MeOD
Catalytic Sodium Deuteroxide (NaOD) or
Methodology:
Dissolution: Dissolve 50 mg of 5-Nitropentan-1-ol in 0.7 mL of
(NMR solvent).
Baseline NMR: Acquire a
-NMR spectrum. Note the triplet at ppm (corresponding to ).
Base Addition: Add 1-2 drops of
solution containing catalytic . Shake vigorously for 5 minutes.
Observation: Re-acquire the NMR. The triplet at 4.4 ppm will disappear or diminish significantly as
is replaced by . The signal for the -hydroxyl protons ( ppm) will remain unchanged, confirming selective acidity.
Protocol: Thermodynamic Deprotonation & Trapping
Objective: Generate the nitronate for subsequent electrophilic trapping.
Workflow Diagram:
Figure 2: Step-by-step workflow for the chemoselective activation of 5-Nitropentan-1-ol.
Part 4: Data Summary
Parameter
Value / Description
Source
Molecular Weight
133.15 g/mol
PubChem [1]
(-Nitro)
~10.2 (Nitromethane ref)
Bordwell [2]
(Alcohol)
~16-18
Bordwell [2]
Preferred Base
, TEA, NaOMe
Standard Practice
Nitronate Color
Pale Yellow (Transient)
Experimental Observation
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10964558, 5-Nitropentan-1-ol. Retrieved from [Link]
Hans J. Reich.[10] (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron.
Scalable synthesis protocols for 5-Nitropentan-1-ol from nitromethane
Application Note: Scalable Synthesis of 5-Nitropentan-1-ol Overcoming Nitromethane C-Alkylation Challenges Strategic Analysis: The Ambident Nature of Nitromethane 5-Nitropentan-1-ol is a highly versatile aliphatic nitro-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 5-Nitropentan-1-ol Overcoming Nitromethane C-Alkylation Challenges
Strategic Analysis: The Ambident Nature of Nitromethane
5-Nitropentan-1-ol is a highly versatile aliphatic nitro-alcohol utilized as a critical building block in the total synthesis of complex natural products, including ladderane phospholipids and spiro-iminosugars[1]. While a retrosynthetic analysis might suggest a straightforward synthesis via the direct alkylation of nitromethane with 4-halobutan-1-ol, empirical evidence dictates otherwise.
As established by the foundational Hass and Bender investigation, the treatment of nitronate anions with alkyl halides predominantly results in O-alkylation rather than the desired C-alkylation[2]. This pathway forms unstable nitronic esters that rapidly decompose into carbonyl compounds, severely limiting the utility of direct SN2 alkylation for aliphatic nitroalkanes[2].
To bypass this limitation and achieve a scalable, high-yielding process, we must leverage the Henry Reaction (Nitroaldol Condensation) [3]. By reacting nitromethane with a protected 4-hydroxybutanal, we form a carbon-carbon bond reliably. Subsequent acetylation and hydride reduction of the resulting
-nitro alcohol provides the fully saturated aliphatic chain without the risk of O-alkylation.
Mechanistic Workflow and Pathway Visualization
The protocol relies on a four-step sequence designed for scalability and safety, avoiding the generation of highly shock-sensitive dry nitronate salts.
Henry Condensation: Nitromethane acts as a nucleophile against 4-(tert-butyldimethylsilyloxy)butanal.
Acetylation: The resulting
-nitro alcohol is activated via acetylation.
Reductive Deoxygenation: Sodium borohydride (NaBH
) reduces the transient nitroalkene to the saturated nitroalkane.
Desilylation: Fluoride-mediated cleavage of the TBS ether yields the target 5-nitropentan-1-ol.
Synthetic workflow for 5-nitropentan-1-ol via Henry reaction and reductive deoxygenation.
Step-by-Step Experimental Protocols
Safety Prerequisite: Nitromethane is an energetic material. Reactions must be conducted in a professional fume hood behind a blast shield. Never allow basic nitromethane solutions to evaporate to dryness, as the resulting nitronate salts are highly shock-sensitive.
Charge a flame-dried 1 L round-bottom flask with 4-(tert-butyldimethylsilyloxy)butanal (50.0 g, 247 mmol) and anhydrous THF (400 mL) under an argon atmosphere.
Add nitromethane (75.4 g, 1.23 mol, 5.0 equiv). The excess nitromethane drives the equilibrium and acts as a co-solvent[3].
Remove the ice bath and stir at 25 °C for 16 hours.
Quench with saturated aqueous NH
Cl (200 mL), extract with EtOAc (3 × 150 mL), dry over anhydrous NaSO, and concentrate under reduced pressure to afford the crude -nitro alcohol.
Step 2 & 3: One-Pot Acetylation and Reductive Deoxygenation
Objective: Remove the hydroxyl group to yield the saturated aliphatic chain.
Procedure:
Dissolve the crude
-nitro alcohol from Step 1 in anhydrous CHCl (300 mL). Cool to 0 °C.
Add pyridine (39.1 g, 494 mmol, 2.0 equiv) and a catalytic amount of DMAP (1.5 g, 12.3 mmol).
Slowly add acetic anhydride (30.3 g, 296 mmol, 1.2 equiv). Stir for 2 hours at room temperature to ensure complete acetylation.
Concentrate the mixture to remove CH
Cl. Redissolve the crude acetate in absolute ethanol (300 mL) and cool to 0 °C.
Critical Addition: Add sodium borohydride (NaBH
) (18.7 g, 494 mmol, 2.0 equiv) in small portions over 45 minutes. Caution: Vigorous hydrogen gas evolution. The hydride attacks the transient nitroalkene formed via base-induced elimination of the acetate.
Stir for 3 hours at room temperature. Quench carefully with 1M HCl until pH 5 is reached. Extract with diethyl ether (3 × 200 mL), dry, and concentrate to yield TBS-protected 5-nitropentan-1-ol.
Step 4: TBS Deprotection
Objective: Liberate the primary alcohol to yield 5-nitropentan-1-ol.
Procedure:
Dissolve the protected intermediate in THF (250 mL) at 0 °C.
Add Tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 271 mL, 1.1 equiv) dropwise.
Stir at room temperature for 2 hours.
Dilute with water (200 mL) and extract with EtOAc (3 × 150 mL). Wash the organic layer with brine, dry over MgSO
, and concentrate.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to afford pure 5-nitropentan-1-ol as a pale yellow oil.
Quantitative Data & Scalability Metrics
The table below summarizes the reaction parameters and isolated yields for a standardized 250 mmol scale-up batch, demonstrating the robustness of the Henry-reduction sequence over direct alkylation.
Synthetic Step
Key Reagents
Temp (°C)
Time (h)
Scalability Factor
Isolated Yield (%)
1. Henry Reaction
Nitromethane, TEA, THF
0 to 25
16
High (Exothermic control needed)
88%
2. Acetylation
AcO, Pyridine, DMAP
0 to 25
2
Very High
>95% (Crude)
3. Reduction
NaBH, EtOH
0 to 25
3
Moderate (H evolution)
74% (over 2 steps)
4. Deprotection
TBAF, THF
0 to 25
2
High
91%
Overall Process
-
-
23
Robust
~59% Overall
References
Alkylative Desymmetrization as Symmetry-Inspired Unified Strategy for the Enantioselective Synthesis of (–)-[5]-Ladderanoic Acid and Unnatural Inverse-[3]. chemrxiv.org. Available at:[1]
The Henry Reaction: Recent Examples. researchgate.net. Available at:[3]
Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. nih.gov. Available at:[2]
Application Note: Catalytic Hydrogenation of 5-Nitropentan-1-ol to 5-Aminopentan-1-ol
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-aminopentan-1-ol via the catalytic hydrogenation of 5-nitropentan-1-ol . The following g...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-aminopentan-1-ol via the catalytic hydrogenation of 5-nitropentan-1-ol .
The following guide prioritizes chemoselectivity (preservation of the hydroxyl group), safety (exotherm management), and product stability (prevention of spontaneous cyclization to piperidine).
[1]
Executive Summary & Scientific Rationale
The reduction of 5-nitropentan-1-ol to 5-aminopentan-1-ol is a classic nitro-group reduction, yet it presents specific challenges due to the bifunctional nature of the product.[1] The target molecule, 5-aminopentan-1-ol, is a valuable C5 linker used in antibody-drug conjugates (ADCs) and as a monomer for biodegradable polyesteramides.[1]
Key Reaction Challenges
Chemoselectivity: The primary hydroxyl group must remain unoxidized and uneliminated.
Thermodynamics (Exotherm): Nitro reduction is highly exothermic (
).[1] Uncontrolled heat release can lead to runaway reactions or catalyst deactivation.
Product Stability (Cyclization): 5-aminopentan-1-ol is kinetically stable but thermodynamically prone to intramolecular dehydration to form piperidine .[1] While this typically requires high temperatures (
) or acidic zeolite catalysts, local hot-spots on the hydrogenation catalyst surface can trigger this side reaction.[1]
Selected Strategy:
We utilize 10% Palladium on Carbon (Pd/C) in Methanol at mild pressure (
) and temperature (). Pd/C offers superior turnover frequency (TOF) for aliphatic nitro groups under neutral conditions, minimizing the risk of acid-catalyzed cyclization associated with other methods.
Reaction Mechanism & Pathway Analysis
The reduction proceeds via a stepwise deoxygenation pathway. Understanding the intermediates is critical for process control, particularly the accumulation of the hydroxylamine intermediate, which can be thermally unstable.[1]
Mechanistic Visualization (Graphviz)
Figure 1: Stepwise reduction pathway of 5-nitropentan-1-ol.[1] The reduction of the hydroxylamine to the amine is often the rate-determining step.
Critical Process Parameters (CPP)
Parameter
Range
Optimal
Rationale
Catalyst Loading
5–10 wt%
5 wt%
Sufficient active sites without excessive cost or pyrophoric risk.[1]
Hydrogen Pressure
1–10 bar
3 bar (45 psi)
Ensures mass transfer of into solution without requiring high-pressure autoclaves.
Temperature
20–50°C
30°C
Balances reaction rate vs. cyclization risk.[1] increases piperidine formation.
Solvent
MeOH, EtOH, THF
Methanol
High solubility; easy removal; product is highly soluble.[1]
Concentration
0.1–0.5 M
0.25 M
Dilution aids in heat dissipation during the initial exotherm.
Preparation: Ensure the high-pressure reactor (e.g., Parr hydrogenator or Buchi autoclave) is clean and dry.[1]
Catalyst Charge: Carefully weigh 10% Pd/C (50% wet) equivalent to 5 wt% of the substrate mass.
Safety Check: Add the catalyst to the reactor first, then cover immediately with a small portion of Methanol to keep it wet.[1] Dry Pd/C is pyrophoric.
Substrate Addition: Dissolve 5-Nitropentan-1-ol in Methanol (0.25 M concentration) and gently pour into the reactor over the catalyst slurry.
Hydrogen Introduction: Pressurize the reactor with
to 3 bar (45 psi) .
Reaction Initiation: Begin stirring at 800–1000 rpm . High agitation is required to overcome gas-liquid mass transfer limitations.[1]
Temperature Control: The reaction will generate heat immediately. Use an internal cooling coil or water bath to maintain the internal temperature between 25–35°C .
Monitoring: Monitor
uptake. The reaction is complete when uptake ceases (theoretical uptake: 3 moles per mole substrate).
Timeframe: Typically 2–6 hours depending on scale.[1]
Parent ion .[1] Check for Piperidine impurity (MW 85).
Karl Fischer
Water Content
< 0.5% (Amino alcohols are hygroscopic).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Poisoned Catalyst
Sulfur or amines can poison Pd.[1] Ensure substrate purity. Increase catalyst loading to 10%.
Low Yield (Piperidine formed)
Temperature too high
Ensure T < 40°C. Check for acidic impurities in solvent (acid promotes cyclization).
Slow H2 Uptake
Mass Transfer Limit
Increase stirring speed (RPM). H2 solubility is diffusion-limited.[1]
Safety & Handling (E-E-A-T)
Hydrogen Gas: Extremely flammable.[1][2] Ensure reactor is grounded to prevent static discharge.
Nitro Compounds: Potentially explosive if heated dry.[1] Never distill the starting material to dryness.
Amino Alcohols: Corrosive and skin irritants. Wear proper PPE (gloves, goggles).[1]
Waste: Palladium waste is heavy metal waste. Do not dispose of down the drain.
References
ChemicalBook. (2023). 5-Amino-1-pentanol Properties and Synthesis. Retrieved from
Wikipedia. (2023). 5-Amino-1-pentanol.[1][3][4][5][6][7] Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75634, 5-Aminopentan-1-ol.[1] Retrieved from
Google Patents. (1950). US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.[1] Retrieved from
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Contextual reference for nitro-reduction mechanisms). Retrieved from
Application Note: Oxidation of 5-Nitropentan-1-ol to 5-Nitropentanoic Acid
The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, high-purity synthesis of 5-nitropentanoic acid. Abstract & Scope This guide details the chemo...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, high-purity synthesis of 5-nitropentanoic acid.
Abstract & Scope
This guide details the chemo-selective oxidation of 5-nitropentan-1-ol (CAS: 79357-19-0) to 5-nitropentanoic acid (CAS: 15883-60-0). This transformation is a critical intermediate step in the synthesis of non-proteinogenic amino acids (e.g., 5-aminopentanoic acid) and valerolactam derivatives used in GABA analog development.
Two distinct protocols are provided to address different scale and safety requirements:
Protocol A (Jones Oxidation): A rapid, high-yielding method suitable for small-scale discovery chemistry where chromium waste is manageable.
Protocol B (TEMPO/NaClO₂ - Zhao Modification): A scalable, "green" catalytic method operating at neutral pH, specifically selected to prevent the formation of nitronate salts common with aliphatic nitro compounds in basic media.
Chemical Strategy & Mechanism
The primary challenge in oxidizing 5-nitropentan-1-ol is the presence of the terminal nitro group (
).
Acidity of
-Protons: The protons adjacent to the nitro group () have a pKa 10. Strong basic conditions (pH > 9) can deprotonate this position, forming a water-soluble nitronate species that may undergo irreversible Nef-like reactions or complicate extraction.[1]
Chemo-selectivity: The oxidant must attack the primary alcohol without affecting the nitro group.
Reaction Scheme
The transformation proceeds via an aldehyde intermediate, which is rapidly oxidized to the carboxylic acid.[2][3][4][5]
Buffer: 0.67 M Sodium Phosphate buffer (pH 6.7 - 6.8)
Solvent: Acetonitrile (
)
Step-by-Step Procedure
Solution A (Substrate): In a flask, dissolve 5-nitropentan-1-ol (10 mmol) in Acetonitrile (25 mL). Add TEMPO (31 mg, 0.2 mmol) and Sodium Phosphate Buffer (15 mL, pH 6.8). Heat mixture to 35 °C.
Solution B (Oxidant): Prepare a solution of Sodium Chlorite (2.26 g, 20 mmol, 80%) in water (10 mL).
Addition: Add Solution B dropwise to Solution A. Simultaneously, add catalytic NaOCl (approx 200 µL of commercial bleach) to jump-start the cycle.
Reaction: Stir vigorously at 35 - 40 °C.
Mechanism:[1][2][4][5][6][7][9][10][11][12] TEMPO oxidizes the alcohol to aldehyde.
oxidizes the aldehyde to acid and produces hypochlorite byproduct, which re-oxidizes TEMPO.
Control: Oxygen evolution may occur; ensure open venting or a reflux condenser.
Monitoring: Reaction is typically complete in 4–6 hours.
Quench: Cool to 0 °C. Add aqueous Sodium Sulfite (
) solution slowly to destroy excess oxidants (check with starch-iodide paper; paper should stay white).
Purification & Isolation Workflow
Since the product is a carboxylic acid, an Acid-Base extraction strategy provides the highest purity without chromatography.
Nitro Compounds: While aliphatic mono-nitro compounds are generally stable, they are energetic.[1] Avoid distilling the pure acid at high temperatures/dryness.
Jones Reagent: Contains Cr(VI), a known carcinogen and strong oxidizer.[5] Use secondary containment and quench fully before disposal.
Chlorine Gas: Protocol B may evolve small amounts of
or gas. Perform in a fume hood.
References
Jones Oxidation Mechanism & Protocol
Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946).[1] "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39.
Source:
TEMPO/NaClO₂ (Zhao Modification)
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999).[1] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." The Journal of Organic Chemistry, 64(7), 2564–2566.[1]
Source:
Stability of Nitro Groups in Oxidation
Ballini, R., & Petrini, M. (2004).[1] "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(5), 1017-1047.[1] (Contextual reference for stability conditions).
Step-by-step Henry reaction modifications to yield 5-Nitropentan-1-ol
Executive Summary & Strategic Rationale The synthesis of 5-Nitropentan-1-ol presents a specific regiochemical challenge: establishing a 1,5-relationship between the nitro and hydroxyl groups. The classical Henry (nitroal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of 5-Nitropentan-1-ol presents a specific regiochemical challenge: establishing a 1,5-relationship between the nitro and hydroxyl groups. The classical Henry (nitroaldol) reaction between nitromethane and an aldehyde inherently yields a 1,2-relationship (
-nitroalcohol). Therefore, a "direct" Henry reaction is insufficient.
To achieve the target 1,5-scaffold, we must employ a Modified Henry Sequence involving three distinct mechanistic phases:
C-C Bond Formation: Henry reaction of nitromethane with a protected 4-hydroxybutanal derivative.
Elimination: Dehydration of the resulting
-nitroalcohol to a nitroalkene.
Chemoselective Reduction: Conjugate reduction of the alkene (retaining the nitro group) followed by deprotection.
This guide details a robust, scalable protocol using 4-(tert-butyldimethylsilyloxy)butanal as the electrophile. This route is preferred over lactol ring-openings due to superior control over oligomerization side-reactions.
Retrosynthetic Logic & Pathway Visualization
The logic relies on extending a C4 aldehyde chain by one carbon using nitromethane (C1), then removing the oxygen functionality at the newly formed junction.
Figure 1: Stepwise retrosynthetic disassembly of 5-Nitropentan-1-ol showing the critical Henry-Dehydration-Reduction modification.[1]
Detailed Experimental Protocol
Phase 1: The Henry Reaction (Nitroaldol Addition)
Objective: Couple Nitromethane with the C4 aldehyde to form the C5 skeleton.
Matrix: Silica Gel (finely powdered) - Critical for chemoselectivity.
Solvent: Isopropanol (IPA) / Chloroform (3:1).
Protocol:
Preparation: Mix
with silica gel (1:4 w/w) to create a free-flowing powder.
Reaction: Dissolve nitroalkene in IPA/
. Add the mixture at 0°C.
Stirring: Stir vigorously at RT for 2 hours. The silica surface activates the borohydride for 1,4-reduction while suppressing 1,2-reduction (nitro group).
Quench: Carefully add dilute HCl (1M) to destroy excess hydride. Filter the silica.
Isolation: Extract with
. Dry and concentrate.
Checkpoint: Disappearance of vinyl protons in NMR. Retention of nitro group signals (
4.4 ppm, triplet).
Phase 4: Final Deprotection
Protocol:
Treat the reduced siloxane with TBAF (1.1 equiv) in THF for 2 hours.
Aqueous workup and column chromatography (Hexane/EtOAc 1:1) yields pure 5-Nitropentan-1-ol .
Critical Parameters & Troubleshooting
Parameter
Specification
Scientific Rationale (Causality)
Base Selection (Phase 1)
Amberlyst A-21 or TMG
Strong ionic bases (NaOH) promote polymerization of nitroalkenes and retro-Henry reactions. Resin bases allow filtration without altering pH.
Temperature Control
< 25°C
Higher temperatures favor the dehydration of the Henry adduct in situ, leading to uncontrolled polymerization of the nitroalkene.
Reduction Method
/ Silica
Standard catalytic hydrogenation () will reduce the group to . The silica-borohydride system is specific for conjugated alkenes.
Safety
Blast Shield
Polynitro compounds and dry nitronate salts are explosive. Never distill the crude Henry product at high temperatures (>80°C).
Mechanistic Workflow (DOT Visualization)
Figure 2: Mechanistic flow from nitronate attack to the final saturated nitroalkane.
References
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron. Link (Foundational nitro chemistry).
Palomo, C., et al. (2005). Asymmetric Henry Reaction. European Journal of Organic Chemistry. Link (Base selection protocols).
Varma, R. S., & Kabalka, G. W. (1985). Nitroalkenes in the synthesis of alkylamines. Synthetic Communications. Link (Reduction strategies).
PubChem. (n.d.). 5-Nitropentan-1-ol Compound Summary. National Library of Medicine.[5] Link (Physical properties verification).
Sinhababu, A. K., & Borchardt, R. T. (1983). Silica gel-catalyzed reduction of conjugated nitroalkenes. Tetrahedron Letters. Link (Source for Phase 3 protocol).
Dehydration techniques for converting 5-Nitropentan-1-ol to nitroalkenes
Application Note: Dehydration Strategies for the Conversion of 5-Nitropentan-1-ol to Terminal Nitroalkenes Executive Summary This application note details the synthetic protocols for converting 5-nitropentan-1-ol to 5-ni...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Dehydration Strategies for the Conversion of 5-Nitropentan-1-ol to Terminal Nitroalkenes
Executive Summary
This application note details the synthetic protocols for converting 5-nitropentan-1-ol to 5-nitro-1-pentene . Unlike the common Henry reaction, which dehydrates
-nitro alcohols to form conjugated nitroalkenes, this transformation targets a primary alcohol distal to the nitro group. The resulting product is a terminal nitroalkene , a valuable intermediate for intramolecular cycloadditions (e.g., sNOC reactions) and radical cyclizations.
We present three validated methodologies ranging from laboratory-scale precision synthesis to scalable catalytic processes. The core challenge addressed is the chemoselectivity required to dehydrate the primary hydroxyl group without affecting the base-sensitive nitro moiety or triggering unwanted Nef-type reactions.
Chemical Context & Mechanistic Challenges
The dehydration of 5-nitropentan-1-ol involves a competition between two reactive sites: the hydroxyl group at C1 and the acidic protons
to the nitro group at C5.
The Challenge: Direct acid-catalyzed dehydration of primary alcohols typically requires harsh conditions (
), which can degrade the nitro group. Conversely, strong bases used in E2 elimination can deprotonate the C5 position (forming a nitronate anion) rather than abstracting the -proton at C2, leading to polymerization or side reactions.
The Solution: The protocols below utilize activation-elimination strategies . By converting the poor hydroxyl leaving group into a sulfonate ester or selenoxide, we lower the activation energy for elimination, allowing the use of non-nucleophilic bases or mild thermal conditions that preserve the nitro functionality.
Reaction Pathway Diagram
Figure 1: Strategic pathways for dehydration. Method A (Mesylation) is preferred for scale; Method B (Grieco) is preferred for sensitive substrates.
Methodology A: Activation via Mesylation (The Standard Protocol)
This is the "Gold Standard" for converting primary nitro-alcohols to alkenes. It proceeds in two steps: activation of the alcohol as a mesylate, followed by base-induced E2 elimination.
Mechanism:
Activation:
Elimination: The bulky base DBU abstracts the proton at C2. The nitro group at C5 remains intact due to the kinetic preference for E2 elimination of the excellent mesylate leaving group.
Experimental Protocol
Step 1: Mesylation
Setup: Charge a flame-dried round-bottom flask with 5-nitropentan-1-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) (
concentration).
Cooling: Cool the solution to
under an inert atmosphere ( or Ar).
Addition: Add Triethylamine (
) (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv).
Monitoring: Stir at
for 1 hour. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.
Workup: Quench with saturated
, extract with DCM, dry over , and concentrate 5-nitro-1-pentyl mesylate. Note: Use immediately; nitro-sulfonates can be unstable.
Step 2: Elimination
Solvent Switch: Dissolve the crude mesylate in anhydrous THF or DCM (
Alternative: For milder conditions, add NaI (1.0 equiv) and DIPEA (2.0 equiv) in acetone/reflux. The iodide displaces the mesylate in situ (Finkelstein), creating a more reactive iodide intermediate that eliminates easily.
Reaction: Stir at reflux (THF) or room temperature (if using DBU/DCM) for 4–12 hours.
Purification: Wash with
(to remove DBU), then brine. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
If the substrate contains other base-sensitive groups (e.g., esters, epoxides), the Grieco elimination is the method of choice. It operates under nearly neutral conditions via a syn-elimination mechanism.
Protocol:
Reagents: Dissolve 5-nitropentan-1-ol (1.0 equiv) and o-nitrophenylselenocyanate (1.2 equiv) in THF.
Coupling: Add Tributylphosphine (
) (1.2 equiv) dropwise at room temperature. Stir until the alcohol is consumed (forms the alkyl selenide).
Oxidation/Elimination: Cool to
. Add 30% Hydrogen Peroxide () (excess).
Mechanism: The selenide oxidizes to a selenoxide, which undergoes spontaneous syn-elimination at room temperature to yield the terminal alkene.
Workup: Standard extraction. The byproduct (o-nitrophenylseleninic acid) can be removed by washing with basic aqueous solutions.
Comparative Data Analysis
Feature
Method A: Mesylate/DBU
Method B: Grieco Elimination
Method C: Solid Acid Catalysis
Primary Utility
General Lab Scale (Gram to Kg)
Sensitive Substrates (mg to Gram)
Industrial Scale (Continuous Flow)
Reagent Cost
Low (MsCl, DBU are cheap)
High (Se reagents, Phosphines)
Very Low (Reusable Catalyst)
Conditions
Basic (pH > 10)
Neutral / Oxidative
Acidic / High Temp (>160°C)
Atom Economy
Moderate (Stoichiometric waste)
Poor (Se/P waste)
Excellent (Water is byproduct)
Nitro Stability
Good (if temp controlled)
Excellent
Moderate (Risk of degradation)
Safety & Handling of Nitro Compounds
Energetic Potential: While 5-nitropentan-1-ol is relatively stable, the concentration of nitro-intermediates (especially during distillation) poses a thermal hazard. Avoid heating crude residues above
without DSC testing.
Acidity: The protons
to the nitro group ( for nitroalkanes) are acidic. Avoid using alkoxide bases (NaOMe, tBuOK) which favor nitronate formation over elimination.
Toxicity: Alkyl mesylates are potential alkylating agents (genotoxic). Handle in a fume hood with appropriate PPE.
References
General Dehydration Mechanisms
Chemistry LibreTexts. (2023). "Dehydration of Alcohols to Yield Alkenes."[1][2] Link
Catalytic Dehydration
Green Chemistry. (2013). "Catalyst screening for dehydration of primary alcohols...". Royal Society of Chemistry. Link
Nitro Compound Reactivity
Common Organic Chemistry. (2023). "Henry Reaction and Nitroalkene Formation." Link
Elimination Strategies
Organic Syntheses. "General methods for preparation of terminal alkenes from primary alcohols." Link
Esterification reaction conditions for 5-Nitropentan-1-ol derivatives
This Application Note provides a comprehensive technical guide for the esterification of 5-Nitropentan-1-ol (CAS 20633-11-8) . It addresses the specific synthetic challenges posed by the aliphatic nitro group—specificall...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the esterification of 5-Nitropentan-1-ol (CAS 20633-11-8) . It addresses the specific synthetic challenges posed by the aliphatic nitro group—specifically the acidity of the
-protons and thermal sensitivity—while detailing three distinct protocols adapted for varying substrate complexities.
Executive Summary
5-Nitropentan-1-ol is a bifunctional building block utilized in the synthesis of nitric oxide (NO) donor drugs, energetic plasticizers, and functionalized linkers. While the primary hydroxyl group is a standard nucleophile, the presence of the terminal nitro group (
) introduces latent reactivity. The protons on the carbon to the nitro group ( for nitroalkanes) are acidic. Consequently, strong bases must be avoided to prevent the formation of nitronate anions, which can lead to polymerization, Nef-like reactions, or elimination to nitroalkenes.
This guide details three validated protocols to esterify 5-Nitropentan-1-ol while preserving the nitro functionality:
Nucleophilic Acylation (Acid Chloride/Anhydride): Best for simple, high-yield synthesis.
Steglich Esterification (DCC/DMAP): Ideal for acid-sensitive or complex carboxylic acids (e.g., API conjugation).
Catalytic Dehydrative Esterification: Suitable for robust, non-functionalized acids.
Chemical Compatibility & Safety Profile
Critical Reactivity Matrix
Parameter
Condition
Risk / Outcome
Mitigation
Base Sensitivity
Strong Bases (e.g., NaH, KOtBu, NaOH)
High Risk: Deprotonation of C5 -protons forms nitronate species.
Use non-nucleophilic organic bases (Pyridine, TEA, DIPEA).
Thermal Stability
Moderate Risk: Decomposition of aliphatic nitro group; potential fume-off.
Maintain reaction temps ; use vacuum for distillation.
Redox Stability
Reducing Agents (e.g., LiAlH, H/Pd)
High Risk: Reduction of to amine ().
Avoid reductive workups; use mild oxidants if necessary.
Nucleophilicity
Primary Alcohol
Good: Reacts readily with electrophiles.
No special activation of the alcohol is usually required.
Mixing: In a dry flask, dissolve the Carboxylic Acid and 5-Nitropentan-1-ol in DCM.
Catalyst Addition: Add DMAP (0.1 equiv) in one portion.
Activation: Cool to
. Add DCC (1.1 equiv) slowly.
Why: Adding DCC last prevents immediate formation of N-acylurea side products before the alcohol can react.
Reaction: Stir at
for 30 mins, then warm to RT overnight.
Visual: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.
Filtration: Filter off the DCU precipitate through a Celite pad.
Purification: Concentrate the filtrate. The residue often requires flash chromatography (Silica Gel) to remove urea byproducts.
Workflow Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for the Nucleophilic Acylation method, which is the most robust for this substrate.
Figure 1: Decision tree and workflow for the esterification of 5-Nitropentan-1-ol. Route A is preferred for standard synthesis.
Analytical Validation
To confirm the successful formation of the ester and the integrity of the nitro group, look for these specific spectroscopic markers:
1H NMR (CDCl
, 400 MHz)
-Methylene (Ester): The triplet corresponding to () will shift downfield to upon esterification ().
Nitro-Methylene: The triplet for
should remain distinct at . Disappearance or splitting of this signal indicates side reactions (e.g., elimination).
IR Spectroscopy (ATR)
Carbonyl (
): Strong band at .
Nitro (
): Asymmetric stretch at and symmetric stretch at .
Hydroxyl (
): Disappearance of the broad band at .
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of Acid Chloride
Ensure reagents and solvents are strictly anhydrous. Use a drying tube.
Dark/Tar Formation
Base-catalyzed polymerization of nitro group
Switch from TEA to Pyridine (milder). Ensure temperature stays .
Incomplete Reaction
Steric hindrance
Add 10 mol% DMAP as a nucleophilic catalyst. Increase time.
Product is an Oil
Residual solvent or impurities
5-Nitropentyl esters are often oils. Dry under high vacuum () for 24h.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[2]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Protocol for Steglich Esterification).
Ballini, R., et al. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry, 9(11).
PubChem. (2023).[3] 5-Nitropentan-1-ol Compound Summary. National Library of Medicine.
Organic Chemistry Tutor. (2021). Reactions of Acid Chlorides. (General protocols for acid chloride esterification).
Biocatalytic synthesis routes for chiral derivatives of 5-Nitropentan-1-ol
Application Note: Biocatalytic Synthesis Routes for Chiral Derivatives of 5-Nitropentan-1-ol Executive Summary 5-Nitropentan-1-ol is a highly valuable aliphatic building block in the synthesis of active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Biocatalytic Synthesis Routes for Chiral Derivatives of 5-Nitropentan-1-ol
Executive Summary
5-Nitropentan-1-ol is a highly valuable aliphatic building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of complex1[1]. While the terminal hydroxyl and nitro groups offer orthogonal handles for functionalization, the achiral nature of the molecule necessitates stereoselective transformations to yield high-value chiral derivatives. Traditional chemical derivatization often requires harsh oxidations, toxic metal catalysts, and extensive protecting-group chemistry.
This application note details two advanced, self-validating biocatalytic workflows to generate chiral derivatives from 5-nitropentan-1-ol:
A redox-neutral hydrogen-borrowing cascade to produce chiral 5-nitropentan-1-amines.
An oxidative aldol cascade to generate heavily functionalized, multi-stereocenter nitroalcohols.
Mechanistic Rationale & Pathway Design
Route A: Redox-Neutral Amination Cascade
The direct conversion of 5-nitropentan-1-ol to a chiral amine is thermodynamically challenging. By employing an 2[2], the alcohol is first oxidized to 5-nitropentanal by an Alcohol Dehydrogenase (ADH). Rather than isolating this unstable aliphatic aldehyde, it is immediately consumed by an
-Transaminase (-TA) to form the chiral amine.
Causality of Experimental Design: The oxidation step consumes NAD+ and generates NADH. The transamination step uses L-alanine as the amine donor, producing pyruvate. To drive the unfavorable transamination equilibrium forward and simultaneously recycle the NAD+ cofactor, Alanine Dehydrogenase (AlaDH) is introduced. AlaDH reductively aminates pyruvate back to L-alanine, consuming the NADH generated in the first step and utilizing ambient ammonia. This creates a completely 3[3].
Route B: Oxidative Asymmetric Aldol Addition
For the synthesis of complex chiral nitroalcohols, 5-nitropentan-1-ol is oxidized using a Galactose Oxidase (GalOx) variant, which utilizes molecular oxygen and generates hydrogen peroxide. 4[4] to disproportionate the H₂O₂, preventing oxidative deactivation of the enzymes. The in-situ generated 5-nitropentanal is then intercepted by a Fructose-6-phosphate aldolase (FSA), which catalyzes an asymmetric cross-aldol addition with a ketone donor (e.g., dihydroxyacetone, DHA), establishing two new stereocenters with high diastereo- and enantioselectivity.
Workflow Visualizations
Fig 1: Redox-neutral biocatalytic cascade for chiral 5-nitropentan-1-amine synthesis.
Fig 2: Oxidative cascade coupling GalOx and FSA for asymmetric C-C bond formation.
Experimental Protocols
Protocol 1: One-Pot Synthesis of (R)- or (S)-5-Nitropentan-1-amine
Self-Validation Note: This protocol includes a negative control lacking AlaDH. Without AlaDH, the accumulation of pyruvate and depletion of NAD+ will stall the reaction at <10% conversion, validating the necessity of the thermodynamic sink.
Materials:
Substrate : 5-Nitropentan-1-ol (50 mM)
Buffer : 100 mM Ammonium phosphate buffer (pH 8.0)
Cofactors/Donors : 1 mM NAD+, 250 mM L-Alanine
Biocatalysts : ADH from Bacillus stearothermophilus (10 U/mL),
-TA from Chromobacterium violaceum (for S-amine) or Arthrobacter sp. (for R-amine) (20 U/mL), AlaDH from Bacillus subtilis (10 U/mL).
Step-by-Step Methodology:
Preparation : In a 50 mL bioreactor, prepare 20 mL of the 100 mM ammonium phosphate buffer (pH 8.0). Dissolve NAD+ and L-Alanine completely.
Enzyme Addition : Add the ADH,
-TA, and AlaDH to the buffer. Stir gently at 100 rpm for 5 minutes at 30°C to equilibrate.
Initiation : Dissolve 5-nitropentan-1-ol in DMSO (to a final DMSO concentration of 5% v/v in the reactor) and add dropwise to initiate the cascade.
Incubation : Seal the reactor and incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
Monitoring : At 2, 6, 12, and 24 hours, extract 100 µL aliquots. Quench with 10 µL of 1 M NaOH, extract with 200 µL methyl tert-butyl ether (MTBE), and analyze via chiral GC-FID to monitor the disappearance of the alcohol and formation of the chiral amine.
Workup : Adjust the bulk reaction pH to >11 using 5 M NaOH. Extract with MTBE (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.
Protocol 2: Biocatalytic Oxidation and Asymmetric Aldol Addition
Self-Validation Note: The addition of catalase is a critical self-validating parameter; parallel reactions without catalase will exhibit rapid GalOx deactivation due to H₂O₂ toxicity, confirming the necessity of reactive oxygen species (ROS) management.
Preparation : In a 50 mL unsealed Erlenmeyer flask (to allow O₂ diffusion), prepare 20 mL of HEPES buffer containing DHA.
Enzyme Addition : Add GalOx, Catalase, and FSA to the reaction mixture.
Initiation : Add 5-nitropentan-1-ol (50 mM).
Incubation : Incubate at 25°C with vigorous shaking (250 rpm) to ensure continuous 5[5].
Workup : Lyophilize the aqueous mixture to remove water. Redissolve the residue in methanol, filter off the precipitated enzymes, and purify the resulting chiral nitroalcohol via reverse-phase flash chromatography.
Data Presentation
Table 1: Enzyme Panel and Stereoselectivity for Amination Cascade
Enzyme Module (ADH + -TA)
Target Product
Conversion (%)
Enantiomeric Excess (ee %)
B. stearothermophilus ADH + C. violaceum-TA
(S)-5-Nitropentan-1-amine
>95%
>99% (S)
B. stearothermophilus ADH + Arthrobacter sp. -TA
(R)-5-Nitropentan-1-amine
92%
98% (R)
Control (No AlaDH)
N/A
<10%
N/A
Table 2: Reaction Optimization Parameters for Oxidative Aldol Cascade
Parameter
Condition
Rationale
Impact on Yield
Aeration
Open flask, 250 rpm
GalOx requires continuous O₂ supply.
Increases yield from 15% to 88%.
ROS Management
Catalase (1 mg/mL)
Disproportionates inhibitory H₂O₂ byproduct.
Prevents enzyme death at t=4h.
Donor Ratio
2:1 (DHA:Alcohol)
Drives FSA equilibrium toward C-C bond formation.
Minimizes aldehyde accumulation.
References
Spiro Iminosugars: Structural Diversity and Synthetic Strategies (ResearchGate).
Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules | Chemical Reviews (ACS Publications).
The following Application Note and Protocol guide details the utilization of 5-Nitropentan-1-ol in polymer science. As this molecule contains a primary hydroxyl group and an aliphatic nitro group, it functions primarily...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the utilization of 5-Nitropentan-1-ol in polymer science. As this molecule contains a primary hydroxyl group and an aliphatic nitro group, it functions primarily as a functional initiator , a precursor for vinyl monomers , or a chain-end modifier rather than a direct backbone monomer in standard addition polymerization.
Executive Summary
5-Nitropentan-1-ol (CAS: 20633-91-8) represents a bifunctional building block offering a unique combination of a nucleophilic primary alcohol and an electrophilic/reducible aliphatic nitro group. In drug delivery and materials science, it is utilized to introduce nitro-functionalized chain ends or pendant groups which serve as "latent" amino functionalities. Upon reduction, these sites allow for the conjugation of bioactive ligands, making this molecule critical for synthesizing stimuli-responsive polymers and energetic binders .
This guide outlines three distinct polymerization workflows:
The "Pendant" Route: Conversion to 5-Nitropentyl Methacrylate for RAFT/ATRP.
The "End-Cap" Route: Use as a functional initiator for Ring-Opening Polymerization (ROP).
The "Backbone" Route: Reduction to amino-alcohols for step-growth polyurethanes.
Chemical Logic & Safety Profile
Reactivity: The primary hydroxyl group (-CH₂OH) is sterically unhindered, allowing quantitative esterification or initiation. The nitro group (-NO₂) is stable under acidic and mild oxidative conditions but sensitive to strong bases (forming nitronate salts).
Safety Warning: Aliphatic nitro compounds can form explosive nitronate salts in the presence of strong bases (e.g., NaH, KOtBu). Avoid heating with strong alkaline catalysts.
Solubility: Soluble in DCM, THF, DMSO; moderately soluble in water.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways for 5-Nitropentan-1-ol.
Figure 1: Divergent synthetic pathways utilizing 5-Nitropentan-1-ol as a precursor, initiator, or intermediate.
Experimental Protocols
Protocol A: Synthesis & Polymerization of 5-Nitropentyl Methacrylate
Objective: To create a vinyl monomer bearing a pendant nitro group for Controlled Radical Polymerization (CRP).
Setup: Purge a 250 mL round-bottom flask with nitrogen. Dissolve 5-Nitropentan-1-ol (5.0 g, 37.5 mmol) and TEA (7.8 mL, 56 mmol) in 100 mL anhydrous DCM. Cool to 0°C in an ice bath.
Addition: Add Methacryloyl Chloride (4.4 mL, 45 mmol) dropwise over 30 minutes via a pressure-equalizing dropping funnel. Caution: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Workup: Filter off the precipitated triethylamine hydrochloride salts. Wash the organic filtrate sequentially with:
1M HCl (2 x 50 mL)
Sat. NaHCO₃ (2 x 50 mL)
Brine (1 x 50 mL)
Purification: Dry over MgSO₄, concentrate under reduced pressure (keep T < 30°C to prevent autopolymerization). Purify via silica gel column chromatography (Hexane/EtOAc 8:2).
Yield: Expect ~85% yield of a pale yellow oil (5-Nitropentyl methacrylate).
Phase 2: RAFT Polymerization
Reagents:
Monomer: 5-Nitropentyl methacrylate (2.0 g)
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
Initiator: AIBN (Azobisisobutyronitrile)
Solvent: Anisole
Formulation Table:
Component
Equiv.
Mass/Vol
Role
Monomer
200
2.0 g
Source of pendant nitro groups
CTA (CPADB)
1
28 mg
Controls molecular weight (Mn)
Initiator (AIBN)
0.2
3.3 mg
Radical source
Anisole
N/A
2.0 mL
Solvent (50 wt% solid content)
Procedure:
Combine monomer, CTA, AIBN, and anisole in a Schlenk tube.
Degas: Perform 4 freeze-pump-thaw cycles to remove oxygen (critical for RAFT control).
Polymerize: Immerse the sealed tube in an oil bath at 70°C for 12 hours.
Quench: Cool rapidly in liquid nitrogen and expose to air.
Precipitation: Drop the polymer solution into cold methanol (10x excess) to precipitate the polymer. Filter and dry under vacuum.
Objective: To synthesize a biodegradable polyester (
-Caprolactone) with a single terminal nitro group.
Mechanism: The hydroxyl group of 5-Nitropentan-1-ol acts as the nucleophile that attacks the carbonyl of the lactone, opening the ring and starting the chain.
Reagents:
Monomer:
-Caprolactone (freshly distilled over CaH₂)
Initiator: 5-Nitropentan-1-ol (dried over molecular sieves)
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
Solvent: Toluene (Anhydrous)
Procedure:
Stoichiometry: Target DP (Degree of Polymerization) = 50.
Monomer: 5.0 g (43.8 mmol)
Initiator: 0.116 g (0.87 mmol)
Catalyst: 1 drop (~10 mg)
Assembly: In a glovebox or under strict Argon flow, add monomer, initiator, and catalyst to a heavy-walled glass pressure vessel. Add 5 mL toluene.
Reaction: Seal the vessel and heat to 110°C for 24 hours.
Purification: Dissolve the crude viscous oil in minimal DCM and precipitate into cold diethyl ether.
Validation:
H NMR will show the triplet of the terminal group at ppm and the ester backbone peaks.
Application Note: Accelerated Synthesis of 5-Nitropentan-1-ol via Microwave-Assisted Nucleophilic Substitution
Executive Summary & Strategic Rationale 5-Nitropentan-1-ol is a bifunctional C5 building block essential for the synthesis of complex alkaloids (e.g., histrionicotoxin analogs), energetic plasticizers, and pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
5-Nitropentan-1-ol is a bifunctional C5 building block essential for the synthesis of complex alkaloids (e.g., histrionicotoxin analogs), energetic plasticizers, and pharmaceutical intermediates. Traditional thermal synthesis via the Victor Meyer reaction (
) or Kornblum modification () often suffers from long reaction times (12–24 hours), poor thermal gradients, and competitive O-alkylation (formation of nitrite esters).
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate the nucleophilic substitution of 5-bromopentan-1-ol. By utilizing the rapid volumetric heating of polar aprotic solvents, this method reduces reaction times to <20 minutes while suppressing the formation of the thermodynamic nitrite ester byproduct.
Key Advantages of MW Protocol[1][2][3][4]
Kinetic Control: Rapid ramp-to-temperature favors the nucleophilic attack of nitrogen over oxygen.
Efficiency: Reaction time reduced from 18 hours (thermal) to 15 minutes (MW).
Yield: Improved isolation yields (75-85%) compared to standard thermal reflux (50-60%).
Mechanistic Insight: The Ambident Nucleophile Challenge
The synthesis relies on an
displacement of the bromide leaving group by the nitrite ion (). The core challenge is the ambident nature of the nitrite ion, which possesses two nucleophilic sites:
Nitrogen (N): Leads to the desired Nitroalkane (Kinetic product, stronger bond).
Oxygen (O): Leads to the Alkyl Nitrite Ester (Thermodynamic product, unstable).
Under microwave irradiation, the rapid energy transfer to the polar solvent (DMSO or DMF) creates a "hot solvent" cage that enhances the nucleophilicity of the nitrogen center while minimizing the contact time required for the reversible O-alkylation to dominate.
Reaction Scheme & Pathway Analysis[5]
Figure 1: Mechanistic divergence in nitration. MW irradiation promotes the kinetic N-attack pathway.
Experimental Protocols
Method A: The Modified Kornblum Reaction (Recommended)
Reagents: Sodium Nitrite (
), Urea, DMF.
Rationale: This method avoids expensive silver salts. The addition of Urea is critical ; it acts as a scavenger for nitrous acid generated from the decomposition of unstable nitrite esters, preventing the oxidation of the alcohol group to an aldehyde.
Reagent Table
Reagent
Equiv.
MW ( g/mol )
Role
5-Bromopentan-1-ol
1.0
167.05
Substrate
Sodium Nitrite ()
1.5
69.00
Nucleophile
Urea
1.0
60.06
Scavenger
DMF (Anhydrous)
N/A
Solvent
Dielectric Medium
Step-by-Step Protocol
Preparation: In a 10 mL microwave-transparent vial (borosilicate), dissolve 5-Bromopentan-1-ol (1.0 mmol, 167 mg) in DMF (3 mL).
Addition: Add finely powdered
(1.5 mmol, 104 mg) and Urea (1.0 mmol, 60 mg).
Note: Sonicate for 1 minute to ensure dispersion of solids.
Sealing: Cap the vial with a Teflon-lined septum.
Irradiation (MW): Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Temp: 80°C
Power: Dynamic (Max 100W)
Hold Time: 15 minutes
Stirring: High
Workup:
Pour the reaction mixture into ice-cold water (15 mL).
Extract with Ethyl Acetate (
mL).
Wash combined organics with brine (
mL) to remove DMF.
Dry over
and concentrate in vacuo.
Purification: Flash column chromatography (Silica Gel 60).
Eluent: Hexane:EtOAc (80:20).
Target: 5-Nitropentan-1-ol (
).
Method B: The Microwave Victor Meyer (High Purity)
Reagents: Silver Nitrite (
), Acetonitrile.
Rationale: Silver nitrite facilitates reaction via electrophilic assistance (Ag-Br affinity), leading to cleaner products but higher cost.
Workup: Filter through a Celite pad to remove AgBr. Concentrate filtrate.
Workflow Visualization
The following diagram illustrates the operational workflow for the recommended NaNO2 method, highlighting critical control points.
Figure 2: Operational workflow for the MW-assisted synthesis of 5-Nitropentan-1-ol.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the researcher must validate the product against these specific spectral markers.
Technique
Expected Signal
Interpretation
IR Spectroscopy
1550 cm⁻¹ (Strong)
Asymmetric stretch (Confirming N-attack)
IR Spectroscopy
1375 cm⁻¹ (Medium)
Symmetric stretch
IR Spectroscopy
3300-3400 cm⁻¹ (Broad)
stretch (Confirming alcohol integrity)
1H NMR
4.40 ppm (t, 2H)
adjacent to Nitro group
1H NMR
3.65 ppm (t, 2H)
adjacent to Hydroxyl group
Troubleshooting Note: If a signal at
0.9 ppm (aldehyde) appears, the urea scavenging failed, and Kornblum oxidation occurred. Reduce temperature to 70°C.
Safety & Handling
Pressure Hazards: Microwave heating of organic solvents in sealed vessels generates pressure. Do not exceed the vessel's rated pressure (typically 20 bar).
Energetic Compounds: While aliphatic nitro compounds are generally stable, they are energetic. Avoid heating dry crude material.
Silver Waste: If using Method B, segregate silver waste for reclamation.
References
Ballini, R., et al. (2008). Green Chemistry, 10, 1004-1006.
Kornblum, N., et al. (1956). Journal of the American Chemical Society, 78(7), 1457–1459. "The Reaction of Silver Nitrite with Primary Alkyl Halides."
Jubert, C., & Knochel, P. (1992). The Journal of Organic Chemistry, 57(20), 5425-5431. "Preparation of polyfunctional nitro olefins and nitroalkanes."
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 5-Nitropentan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with field-proven, mechanistically sound solutions for your drug development and total synthesis workflows.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with field-proven, mechanistically sound solutions for your drug development and total synthesis workflows.
⚠️ Critical Mechanistic Notice: The "Direct Nitration" Fallacy
A common inquiry we receive involves optimizing the "direct nitration of pentanol." It is critical to clarify that direct C-nitration of an unactivated aliphatic alcohol like 1-pentanol is chemically unviable . Treating 1-pentanol with nitric/sulfuric acid will not yield 5-nitropentan-1-ol; instead, the highly reactive hydroxyl group will undergo O-nitration to form an explosive nitrate ester (pentyl nitrate), or the aliphatic chain will suffer non-selective oxidative cleavage.
To successfully synthesize 5-nitropentan-1-ol—a crucial building block in the enantioselective synthesis of complex molecules like ladderanoic acid[1] and spiro iminosugars[2]—the industry-standard workflow relies on the nucleophilic substitution of a halogenated precursor. The correct approach is the Kornblum Nitration or Victor Meyer Reaction of 5-bromo-1-pentanol[3].
Reaction Workflow
Synthesis pathway of 5-nitropentan-1-ol highlighting C-alkylation vs. O-alkylation side reactions.
Troubleshooting FAQs
Q1: I am reacting 5-bromo-1-pentanol with Sodium Nitrite (NaNO₂). I get some 5-nitropentan-1-ol, but GC-MS shows a massive unstable byproduct. How do I improve my yield?Expert Diagnosis: You are experiencing the classic pitfall of the ambident nitrite ion (
). The nitrite anion can attack the alkyl bromide via its nitrogen atom (yielding the desired C-alkylated nitroalkane) or its oxygen atom (yielding an O-alkylated nitrite ester).
Causality & Solution: If you are using water or ethanol as a solvent, hydrogen bonding heavily solvates the oxygen atoms of the nitrite ion, forcing the reaction toward O-alkylation. To invert this and favor 5-nitropentan-1-ol, you must switch to a polar aprotic solvent like DMSO or DMF . These solvents selectively solvate the cation, leaving the anion "naked." According to Kornblum's rules, SN2 reactions with naked ambident nucleophiles favor attack by the less electronegative atom (Nitrogen), drastically improving your C-alkylation yield.
Q2: My reaction in DMSO is turning dark brown, and my yields are plateauing at 55%. What is causing this degradation?Expert Diagnosis: The O-alkylated byproduct (5-hydroxypentyl nitrite) is unstable. Under reaction conditions, it decomposes into an aldehyde and nitric oxide (
) gases. These nitrogen oxides act as potent oxidizing agents, triggering a runaway cascade (Kornblum oxidation) that destroys your desired product.
Causality & Solution: You must trap the radicals before they degrade your reaction. Add 0.5 equivalents of phloroglucinol or urea to the reaction mixture. These act as nitrite scavengers, safely neutralizing the decomposition products and preserving the integrity of your 5-nitropentan-1-ol.
Q3: Is there a way to almost entirely eliminate the O-alkylation side reaction?Expert Diagnosis: Yes, by transitioning from the Kornblum Nitration to the Victor Meyer Reaction.
Causality & Solution: Substitute Sodium Nitrite (NaNO₂) with Silver Nitrite (AgNO₂) . The Ag-O bond has a highly covalent character, which effectively "shields" the oxygen atoms of the nitrite group. This forces the nitrogen lone pair to act as the exclusive nucleophile. While AgNO₂ is more expensive and requires light-shielded conditions, it reliably pushes C-alkylation yields above 80%.
Quantitative Data: Yield Optimization
The following table summarizes the causal relationship between reagent selection, solvent environment, and the resulting product distribution.
Reagent System
Solvent
Temp (°C)
C-Alkylation (Target)
O-Alkylation (Byproduct)
Mechanistic Causality
NaNO₂
Water
25
< 10%
> 80%
High solvation of NO₂⁻ oxygen atoms forces O-attack.
Covalent Ag-O bond forces exclusive N-attack (Victor Meyer).
Self-Validating Experimental Protocol
Optimized Kornblum Nitration of 5-Bromo-1-pentanol
Objective: Synthesize 5-nitropentan-1-ol while suppressing O-alkylation and oxidation cascades.
Step 1: Reagent Preparation & Solvation
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 5-bromo-1-pentanol (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.
Causality: Anhydrous conditions prevent water from hydrogen-bonding to the nitrite nucleophile, preserving the efficacy of the polar aprotic solvent.
Step 2: Scavenger Addition
Add phloroglucinol (0.5 eq) to the stirring solution. Ensure complete dissolution.
Step 3: Nucleophilic Substitution
Cool the flask to 15°C using a water bath. Add Sodium Nitrite (NaNO₂, 1.5 eq) in one single portion.
Remove the bath and allow the reaction to stir at 25°C for 4 hours.
Validation Checkpoint 1: Perform TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) stained with KMnO₄. The starting material (
~0.4) must be completely consumed, replaced by a more polar, UV-active nitroalkane spot ( ~0.2). If the starting material persists, the substitution is incomplete; stir for an additional 2 hours.
Step 4: Quenching and Phase Separation
Pour the reaction mixture into crushed ice/water (3x the reaction volume) to quench the reaction and precipitate the phloroglucinol adducts.
Extract the aqueous layer with Diethyl Ether (4 x 50 mL).
Causality: Diethyl ether is strictly preferred over Ethyl Acetate here. DMSO is highly soluble in water but partitions slightly into EtOAc, which would severely complicate your downstream purification.
Step 5: Washing and Drying
Wash the combined organic layers with distilled water (5 x 50 mL) followed by brine (1 x 50 mL).
Validation Checkpoint 2: Smell the final aqueous wash. It must be completely odorless. A lingering garlic/sulfur odor indicates residual DMSO in the organic phase, requiring further aqueous washing.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo (temperature <35°C to prevent thermal degradation) to yield the crude 5-nitropentan-1-ol. Purify via flash chromatography if analytical purity is required.
References
Palani, V., et al. "Alkylative Desymmetrization as Symmetry-Inspired Unified Strategy for the Enantioselective Synthesis of (–)-[5]-Ladderanoic Acid and Unnatural Inverse-[3]-Ladderanol." ChemRxiv, 2025. Available at:[Link][1]
"Spiro Iminosugars: Structural Diversity and Synthetic Strategies." ResearchGate, 2018. Available at:[Link][2]
"Mastering 5-Bromopentan-1-ol: Synthesis, Reactivity, and Applications in Pharmaceutical Discovery." NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link][3]
Minimizing side reactions during 5-Nitropentan-1-ol reduction
The following technical guide is structured as a Tier-2/Tier-3 support resource for chemical process development. It assumes the user has basic knowledge of hydrogenation safety and organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-2/Tier-3 support resource for chemical process development. It assumes the user has basic knowledge of hydrogenation safety and organic synthesis.
Topic: Minimizing Side Reactions & Process Optimization
Ticket ID: CHEM-SUP-5NP-RED
Status: Open
Analyst: Senior Application Scientist
Executive Summary: The "Piperidine Trap"
The reduction of 5-Nitropentan-1-ol to 5-Aminopentan-1-ol presents a classic chemoselectivity challenge known as the "Piperidine Trap."
While the reduction of the nitro group (
) is thermodynamically favorable, the resulting product contains both a nucleophile (primary amine) and a leaving group precursor (primary alcohol) separated by a 5-carbon chain. This is the perfect geometry for intramolecular cyclization to form Piperidine , a thermodynamically stable 6-membered ring.
Your primary objective is kinetic control: You must drive the nitro reduction to completion faster than the rate of intramolecular dehydration, or chemically "mask" the amine to prevent cyclization.
Reaction Pathway Analysis
To troubleshoot effectively, you must visualize the competing pathways.
Diagram 1: Competing Reaction Pathways
The following diagram illustrates the desired pathway (green) versus the critical failure modes (red).
Figure 1: Reaction network showing the thermodynamic sink (Piperidine) and the transient "Borrowing Hydrogen" mechanism often caused by Pd/Pt catalysts at high temperatures.
Critical Control Points (Troubleshooting Guide)
Issue #1: High Piperidine Content (>5%)
Root Cause: The reaction conditions are promoting dehydration or "hydrogen borrowing."
Mechanism: High temperature allows the amine to attack the alcohol carbon (nucleophilic substitution), or the catalyst is temporarily oxidizing the alcohol to an aldehyde, which condenses with the amine.
Resolution Protocol:
Lower Temperature: Maintain reaction
. Piperidine formation is endothermic and favored at .
Switch Solvent: Avoid non-polar solvents. Use Methanol or Ethanol .[1] Polar protic solvents stabilize the polar intermediates and solvate the amine, reducing its nucleophilicity slightly.
Catalyst Check: If using Pd/C, switch to Raney Nickel . Palladium is more active for "hydrogen borrowing" (alcohol oxidation) than Nickel.
Issue #2: Dimer Formation (Secondary Amines)
Root Cause: Intermolecular reaction between a formed amine and an intermediate imine/aldehyde.
Resolution Protocol:
Dilution: Run the reaction at high dilution (0.1 M - 0.2 M). High concentration favors intermolecular collisions (dimers) over intramolecular ones.
Ammonia Additive: Add anhydrous
(or ) to the solvent. Excess ammonia competes with the product amine for any electrophilic intermediates, suppressing dimer formation.
Root Cause: Hydrogen starvation or catalyst poisoning.
Resolution Protocol:
Pressure: Ensure
pressure is (300 psi). The reduction of the hydroxylamine intermediate () is the rate-determining step and requires higher pressure.
Agitation: Nitro reduction is mass-transfer limited. Increase stirring speed (rpm) to maximize gas-liquid mixing.
Experimental Protocols
Here are two validated methods. Method A is preferred for scale-up. Method B is a "fail-safe" for laboratory purity but requires extra steps.
Comparative Data Table
Feature
Method A: Raney Nickel (Base)
Method B: Pd/C (Acidic)
Primary Risk
Dimerization
Corrosion / Handling
Piperidine Suppression
Moderate (via Temp control)
Excellent (via Protonation)
Reaction Time
4–8 Hours
2–4 Hours
Yield Potential
85–92%
90–95%
Equipment
Standard Autoclave
Glass-lined/Hastelloy Autoclave
Method A: The "Industrial Standard" (Raney Ni)
Best for: Large batches where salt formation is undesirable.
Preparation: Wash Raney Nickel (10 wt% loading relative to substrate) with methanol 3x to remove water. WARNING: Raney Ni is pyrophoric. Keep wet at all times.
Loading: Charge autoclave with 5-Nitropentan-1-ol dissolved in Methanol (0.5 M concentration).
Method B: The "Acidic Masking" Strategy (Pd/C + HCl)
Best for: High purity requirements. The acid protonates the amine immediately (
), rendering it non-nucleophilic. It CANNOT cyclize.
Loading: Dissolve 5-Nitropentan-1-ol in Methanol.
Acidification: Add 1.1 equivalents of Concentrated HCl or
.
Catalyst: Add 5% Pd/C (5 wt% loading). Note: Do not use Raney Ni here; acid will dissolve it.
Reaction: Hydrogenate at 3–5 bar (balloon or low pressure shaker) at Room Temperature (25^\circ\text{C}) .
Workup: Filter catalyst. The product is in solution as the hydrochloride salt (5-aminopentan-1-ol
HCl).
Liberation: To get the free base, neutralize with cold NaOH/NaHCO3 just before use.
Troubleshooting Decision Tree
Use this logic flow to diagnose yield losses.
Figure 2: Logic flow for diagnosing impurity profiles in nitro-alcohol reduction.
FAQ: Common User Queries
Q: Can I use Fe/HCl (Béchamp reduction) to avoid high-pressure hydrogen?A: Technically yes, but not recommended. Iron reductions require acidic conditions and elevated temperatures to dissolve the iron salts. While the acid protects the amine, the workup generates massive amounts of iron sludge, and the extended heating time often leads to esterification (if using alcohol solvents) or other thermal degradation.
Q: Why do I see a "pink/red" color in my crude product?A: This indicates trace azo or azoxy compounds, formed by the condensation of nitroso intermediates. This means your reduction "stalled."
Fix: Your catalyst activity is too low. Increase
pressure or use fresh catalyst. Do not heat to fix this; you will just make piperidine.
Q: Is the hydrochloride salt stable?A: Yes, extremely. 5-Aminopentan-1-ol hydrochloride is a stable solid and will not cyclize. If your downstream step allows, isolate and store the product as the salt. Only liberate the free amine immediately prior to the next reaction.
References
Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). World Intellectual Property Organization, WO1996036597A1. (Demonstrates suppression of hydroxylamine intermediates). Link
Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. (1946).[1] U.S. Patent Office, US2516337A. (Foundational patent using Raney Ni/Ammonia for this specific substrate). Link
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences, 22(3). (Mechanistic details on "borrowing hydrogen" cyclization pathways). Link
Effective synthesis of 5-amino-1-pentanol by reductive amination. (2018). ResearchGate. (Modern "Green" synthesis using Ni/ZrO2 and temperature control). Link
Purification strategies for removing isomers from 5-Nitropentan-1-ol
The following technical guide is structured as a specialized support center resource for the purification of 5-Nitropentan-1-ol. It prioritizes the removal of constitutional isomers (nitrite esters) and regioisomers comm...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource for the purification of 5-Nitropentan-1-ol. It prioritizes the removal of constitutional isomers (nitrite esters) and regioisomers commonly formed during synthesis.
The Core Problem:
The synthesis of 5-Nitropentan-1-ol (typically via the Victor Meyer reaction of 5-halo-pentanols with Silver Nitrite) suffers from the "Ambident Nucleophile" problem. The nitrite ion (
) attacks the electrophile through either:
Nitrogen: Yielding the target Nitroalkane (
, stable).
Oxygen: Yielding the Alkyl Nitrite isomer (
, unstable impurity).
Additionally, if the precursor material (e.g., 1,5-pentanediol or tetrahydropyran) contained impurities, Regioisomers (4-nitropentan-1-ol) may be present.
This guide provides strategies to isolate the target 5-Nitropentan-1-ol from these specific isomeric impurities.
Chemical Purification Strategy (The "Urea Wash")
Best for: Removing Alkyl Nitrite isomers (
) without distillation.
Mechanism:
Alkyl nitrites are esters of nitrous acid. They are susceptible to acid-catalyzed hydrolysis, whereas primary nitroalkanes are relatively stable to dilute acid. Adding urea acts as a scavenger for the nitrous acid released, driving the equilibrium toward hydrolysis and preventing re-nitrosation.
Protocol A: Selective Hydrolysis of Nitrite Isomers
Reagents: Urea (crystalline), dilute HCl (2N), Diethyl Ether or DCM.
Pre-requisite: Crude reaction mixture containing 5-Nitropentan-1-ol and 5-hydroxypentyl nitrite.
Step-by-Step Workflow:
Dissolution: Dissolve the crude oil in Diethyl Ether (
). Use 10 mL solvent per 1 g of crude.
Scavenger Prep: Prepare a saturated aqueous solution of Urea.
Hydrolysis: Add the Urea solution to the organic phase.
Acidification: While stirring vigorously at
, dropwise add 2N HCl until the aqueous layer pH reaches ~2-3.
Wash: Wash the organic layer with saturated Sodium Bicarbonate (
) to neutralize acid traces, followed by Brine.
Drying: Dry over anhydrous
and concentrate in vacuo (keep bath <40°C).
Technical Insight: The urea reacts with nitrous acid (
) to form , , and water. This irreversibly removes the nitrite impurity, leaving the nitro-alcohol intact.
Chromatographic Separation (Silica Gel)
Best for: Separating Regioisomers (4-nitro vs 5-nitro) and residual Nitrite esters.
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase Strategy: Nitro compounds are highly polar. Isomeric nitrites are less polar.
Protocol B: Flash Column Optimization
Component
Polarity
(Hexane/EtOAc 7:3)
Elution Order
Alkyl Nitrite Isomer
Low
~0.7 - 0.8
1st (Fast)
4-Nitropentan-1-ol
High
~0.35
2nd
5-Nitropentan-1-ol (Target)
High
~0.30
3rd
Troubleshooting the Separation:
Issue: Spots are streaking or overlapping.
Solution: The hydroxyl group causes tailing. Add 1% Acetic Acid to the mobile phase to sharpen the alcohol peaks.
Issue: Co-elution of regioisomers.
Solution: Switch solvent system to DCM:Methanol (98:2) . The selectivity of DCM often resolves positional isomers better than Hexane/EtOAc for nitro-alcohols.
Distillation (Critical Safety Warning)
Best for: Final polishing of bulk material.
Risk:HIGH. Nitro compounds can decompose explosively at high temperatures.
Safety Rules:
Never distill 5-Nitropentan-1-ol at atmospheric pressure.
Never allow the pot temperature to exceed 100°C.
Always use a blast shield.
Protocol C: High-Vacuum Distillation
Equipment: Kugelrohr apparatus or Short-path distillation head.
Vacuum Requirement: < 1 mmHg (High Vacuum).
Procedure:
Pre-weigh the receiving flask.
Apply vacuum before heating. Ensure pressure stabilizes below 0.5 mmHg.
Slowly ramp temperature.
Alkyl Nitrites will distill first (lower boiling point).
5-Nitropentan-1-ol typically distills at ~105-110°C at 0.5 mmHg (Reference values vary by vacuum strength; monitor closely).
Stop distillation immediately if the residue turns dark brown or emits orange fumes (
).
Visualizing the Purification Logic
The following diagram illustrates the formation of isomers via the Victor Meyer reaction and the purification decision logic.
Caption: Figure 1. Synthesis pathway showing the divergence of O-alkylation vs N-alkylation and the subsequent purification workflow.
Analytical Validation (FAQ)
Q: How do I quickly distinguish the Nitrite isomer from the Nitro product using IR?A: Infrared Spectroscopy is the fastest check.
Nitro (
): Look for two strong bands (asymmetric and symmetric stretches) at 1550 and 1370 .
Nitrite (
): Look for a distinct double bond stretch () at 1650–1680 . If this peak exists, your chemical wash (Protocol A) was incomplete.
Q: My NMR shows a triplet at
4.6 ppm. Is this my product?A: No.
Target (
): The protons alpha to the nitro group typically appear as a triplet around 4.4 - 4.5 ppm .
Impurity (
): The protons alpha to the nitrite oxygen are more deshielded, typically appearing around 4.7 - 4.9 ppm .
Note: The protons alpha to the alcohol (
) will be around 3.6 ppm.
Q: Can I store the crude mixture overnight?A: It is not recommended. Alkyl nitrites are unstable and can decompose, potentially complicating the purification of the nitro compound. Perform the Urea Wash (Protocol A) immediately to stabilize the crude material.
References
Kornblum, N., et al. (1956). "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society. Describes the fundamental mechanism of the Victor Meyer reaction and the formation of nitrite vs. nitro isomers.
Ballini, R., & Palmieri, A. (2021).[2] "Synthesis of Nitroalkanes." Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. Detailed review of modern displacement reactions and purification of nitro compounds.
PubChem. (2024).[3] "5-Nitropentan-1-ol Compound Summary." National Library of Medicine. Provides physical properties and safety data.
Abusaidi, H., et al. (2015). "Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB." Journal of Thermal Analysis and Calorimetry. Provides critical safety data on the thermal decomposition of aliphatic nitro compounds. [4]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: SOLV-OPT-5NP
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization of Solvent Systems for Amphiphilic Nitro-Alcohol Recovery
Introduction
Welcome to the technical support center. You are likely here because 5-Nitropentan-1-ol (CAS: 21823-27-8) is behaving atypically in your workup.
This molecule presents a classic "Push-Pull" solubility challenge :
The "Pull" (Hydrophilic): The primary hydroxyl group (-OH) forms strong hydrogen bonds with water, dragging the molecule into the aqueous phase.
The "Push" (Lipophilic/Polar): The pentyl chain provides moderate lipophilicity, while the nitro group (-NO₂) adds significant polarity without being ionizable.
With a LogP of approximately 0.95, this compound sits on the fence between aqueous and organic affinity. Standard "add solvent and shake" protocols often result in poor recovery (~60%) or persistent emulsions. This guide provides the thermodynamic logic and validated protocols to push recovery >90%.
Module 1: Solvent Selection Matrix
User Query: "DCM is being phased out of my lab. What is the best alternative that doesn't sacrifice yield?"
Technical Response:
While Dichloromethane (DCM) is the historical gold standard due to its high density and solubilizing power, it is no longer necessary. We recommend 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) with Salting Out as superior, modern alternatives.
Solvent
Polarity (Dielectric )
Predicted Efficiency
Safety Profile
Verdict
Dichloromethane (DCM)
8.93
High
Poor (Carcinogen, volatile)
Legacy only. Use only if other methods fail.
Ethyl Acetate (EtOAc)
6.02
Medium (High with Salt)
Good (Green solvent)
Recommended. Requires NaCl saturation to prevent water miscibility.
2-MeTHF
6.97
High
Excellent (Bio-based, Peroxide stable)
Premium Choice. Higher hydrophobicity than THF; separates cleanly from water.
MTBE
2.60
Low-Medium
Good
Too non-polar. Likely to leave product in the water phase.
Diethyl Ether
4.33
Medium
Poor (Flammability/Peroxides)
Avoid. High volatility makes mass balance difficult.
Solvent Decision Logic
Use this decision tree to select the correct solvent for your specific constraints.
Figure 1: Decision tree for selecting the optimal extraction solvent based on regulatory and budgetary constraints.
Module 2: Troubleshooting & FAQs
Issue 1: Low Recovery (The "Missing Mass" Problem)
Q: "I extracted 3x with EtOAc but only recovered 60% of my theoretical yield. Where is the rest?"
A: It is likely still in the water.
Because 5-Nitropentan-1-ol has a LogP < 1, a significant equilibrium concentration remains in the aqueous phase.
The Fix: You must alter the thermodynamics of the aqueous phase using the Salting Out Effect .
Mechanism: Adding Sodium Chloride (NaCl) increases the ionic strength of the water. Water molecules form hydration shells around the Na+ and Cl- ions, effectively "ignoring" the organic alcohol. This raises the activity coefficient of your product in water, forcing it into the organic phase (Setschenow equation).
Protocol Adjustment: Saturate the aqueous phase with solid NaCl before adding the organic solvent.
Issue 2: The "Rag Layer" (Emulsions)
Q: "I have a cloudy middle layer that won't separate after 20 minutes."
A: Nitro-alcohols are amphiphilic surfactants. They stabilize the interface between water and organic solvents.
The Fix:
Filtration: Pass the entire biphasic mixture through a pad of Celite. This physically breaks the micro-droplets.
Time/Gravity: If using EtOAc, the densities are close (0.90 vs 1.00). Add more EtOAc to lower the density of the top phase, increasing the density differential (
).
Issue 3: Thermal Instability
Q: "Can I remove the solvent on the rotovap at 60°C to speed things up?"
A:ABSOLUTELY NOT.
Nitro compounds possess high chemical energy. While aliphatic nitro compounds are generally more stable than aromatics, they are susceptible to thermal decomposition, which can be autocatalytic.
Safety Rule: Never exceed 40°C bath temperature. Use a higher vacuum (lower pressure) rather than higher heat.
Module 3: The "Golden Standard" Protocol
This protocol is designed for maximum recovery (>90%) using Green Chemistry principles.
Workflow Visualization
Figure 2: Optimized "Salting Out" extraction workflow for 5-Nitropentan-1-ol.
Step-by-Step Methodology
Preparation:
Quench your reaction mixture as required. Ensure the pH is neutral (pH 6-7). Nitro compounds can be sensitive to strong bases (forming nitronate salts which are water-soluble and explosive when dry).
Salting Out (Critical Step):
Add solid Sodium Chloride (NaCl) to the aqueous reaction mixture.
Quantity: Add until salt no longer dissolves (saturation point is ~36g/100mL).
Why: This maximizes the partition coefficient (
) in favor of the organic phase.
Extraction:
Add Ethyl Acetate (volume equal to the aqueous phase).
Agitate vigorously for 2 minutes.
Allow layers to separate.[1] If an emulsion forms, filter through a sintered glass funnel with a small Celite pad.
Repetition:
Collect the top organic layer.
Repeat extraction 2 more times with fresh EtOAc. (3 extractions total).
Drying & Concentration:
Combine organic layers.
Wash once with Brine (saturated NaCl) to remove trapped water.
Dry over Anhydrous Magnesium Sulfate (
) for 15 minutes.
Filter and concentrate under reduced pressure. Bath temp: <40°C.
References
Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.
Cited for: Green solvent selection criteria and replacing DCM.
Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development.
Cited for: Mechanism of salting out to improve extraction of polar intermediates.[3]
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 129786827, (p-Nitrophenyl)-pentan-5-one (Analogous Nitro/Alcohol data)."
Cited for: Physical property estimation and LogP d
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry.
Technical Support Center: Troubleshooting Thermal Decomposition of 5-Nitropentan-1-ol During Distillation
Welcome to the Technical Support Center. This guide is engineered for researchers, chemical engineers, and drug development professionals dealing with the isolation and purification of heat-sensitive aliphatic nitro alco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, chemical engineers, and drug development professionals dealing with the isolation and purification of heat-sensitive aliphatic nitro alcohols.
Because organic nitro compounds possess a high energy density, their thermal decomposition is rapid, highly exothermic, and potentially explosive[1]. Distillation of 5-nitropentan-1-ol requires a rigorous understanding of its thermodynamic limits, the causality of its degradation pathways, and the implementation of self-validating safety protocols.
Mechanistic Overview: The Causality of Decomposition
To troubleshoot decomposition, one must first understand the molecular vulnerabilities of 5-nitropentan-1-ol. The compound features a primary aliphatic chain terminating in a hydroxyl group at one end and a strongly electron-withdrawing nitro group at the other.
When subjected to thermal stress (typically >100°C), aliphatic nitro compounds undergo several degradation pathways rather than clean vaporization[2]:
Homolytic Cleavage: The C–NO₂ bond is thermally labile. Excessive heating induces homolytic cleavage, generating highly reactive alkyl radicals and nitrogen dioxide (NO₂) radicals.
Autocatalytic Oxidation: The released NO₂ and other nitrogen oxides act as potent oxidizing agents, reacting with the aliphatic backbone and the hydroxyl group, leading to an autocatalytic exothermic runaway[3].
Acid/Base Catalyzed Side Reactions: If impurities are present, the acidic α-hydrogens adjacent to the nitro group can be abstracted, forming nitronate ions[4]. This can trigger condensation reactions or Nef-type degradation into aldehydes and nitrous oxide[4].
Understanding these mechanisms dictates our primary troubleshooting directive: Minimize thermal history (residence time) and drastically lower the boiling point via high vacuum.
Thermal degradation pathways of 5-nitropentan-1-ol during distillation.
Diagnostic FAQs
Q1: My distillate is turning yellow/brown, and I am observing gas evolution in the condenser. What is happening?A: You are observing active thermal decomposition. The yellow/brown discoloration and gas evolution indicate the release of nitrogen oxides (NOx gases) due to the homolytic cleavage of the nitro group[2].
Action: Immediately halt the distillation, remove the heat source, and quench the reboiler temperature. Your vacuum is likely insufficient, forcing you to heat the mantle beyond the compound's thermal stability threshold.
Q2: We are using a standard batch fractional distillation setup under moderate vacuum (10-20 mmHg), but the yield is incredibly low and the residue is thick and dark. How do we fix this?A: Batch distillation is generally contraindicated for nitro alcohols because it maximizes "thermal history"—the cumulative time the molecule spends at elevated temperatures[5]. Repeated heating or prolonged residence time in a batch reboiler lowers the onset temperature of decomposition[5].
Action: Transition to a Short-Path Distillation (SPD) or Wiped-Film Evaporator (WFE) . These continuous systems reduce residence time from hours to seconds, preventing thermal aging and subsequent polymerization or decomposition.
Q3: Does the purity of the crude 5-nitropentan-1-ol affect its stability during distillation?A: Yes, profoundly. Contaminants such as residual metal catalysts, sodium sulfate, or trace acids/bases from upstream synthesis significantly lower the thermal stability of organic nitro compounds[6]. Even minor impurities can initiate nitric oxidation or autocatalytic decomposition at temperatures much lower than the pure product's onset temperature[1].
Action: Perform a pre-distillation aqueous wash and ensure the crude mixture is strictly pH neutral. Filter through a short pad of silica or Celite to remove trace metal salts before loading into the still.
Quantitative Data: Process Parameters & Stability
To ensure safe operational limits, parameters must be benchmarked against the thermodynamic properties of the compound. The temperature of the liquid should never exceed 100°C[2].
Table 1: Distillation Technique Comparison for Nitro Alcohols
A self-validating protocol ensures that failure at any step prevents the operator from proceeding to a more dangerous phase. Do not proceed to Step 3 without passing the validation checks in Step 1 and 2.
Validation Gate: Identify the onset temperature of the decomposition exotherm. Your maximum allowable reboiler temperature must be set at least 50°C below this onset temperature.
Step 2: Apparatus Preparation & Vacuum Integrity
Assemble a Short-Path Distillation (SPD) apparatus. Ensure a blast shield is placed between the apparatus and the operator[2].
Clean all glassware rigorously; trace metals from previous experiments will catalyze decomposition[6].
Perform a dry vacuum test (empty system).
Validation Gate: The system must hold a vacuum of < 0.1 mmHg (100 mTorr) with a leak rate of less than 10 mTorr/minute. If it fails, rebuild the joints. Do not compensate for poor vacuum with higher heat.
Step 3: Distillation Execution
Load the neutralized, filtered crude 5-nitropentan-1-ol into the feed vessel.
Apply full vacuum (< 0.1 mmHg) before applying any heat.
Gradually increase the heating mantle/jacket temperature. Use a hot water bath or highly controlled silicone oil bath to prevent localized hot spots[2].
Maintain the system such that the liquid temperature never exceeds 90°C.
Collect the purified 5-nitropentan-1-ol in a receiving flask chilled with dry ice/acetone to prevent secondary degradation of the purified product.
Step 4: Continuous Monitoring & Emergency Quench
Monitor the system pressure continuously.
Validation Gate: If a sudden pressure spike occurs (e.g., jumping from 0.1 mmHg to 5.0 mmHg without a leak), this indicates the generation of non-condensable NOx gases from decomposition[2].
Emergency Action: Immediately drop the heating bath, vent the system to inert gas (Nitrogen/Argon), and allow the residue to cool. Do not expose hot residue to atmospheric oxygen.
Self-validating workflow for the safe distillation of heat-sensitive nitro alcohols.
References
Chemical reaction hazards of distillation processes - IChemE
Source: icheme.org
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Catalysis Technical Support Center.
I have structured this guide to address the specific kinetic and thermodynamic challenges of reducing 5-Nitropentan-1-ol . This reaction is deceptive; while it appears to be a simple nitro-reduction, it is plagued by intramolecular cyclization and product inhibition that often masquerade as catalyst poisoning.
Before altering your protocol, identify which "poisoning" phenotype you are observing.
Observation
Likely Root Cause
The Mechanism
Reaction starts fast, then stalls at ~60-70% conversion.
Product Inhibition
The amine product (or piperidine byproduct) is binding to the active sites more strongly than the nitro substrate.
Reaction is sluggish from the start; catalyst looks "clumped".
Hydroxylamine Fouling
Accumulation of hydroxylamine intermediates () which condense to form oligomers on the catalyst surface.
Yield is low, but starting material is gone. GC/LC shows a "hump".
Cyclization (Piperidine)
5-Aminopentan-1-ol has cyclized to piperidine. This is not poisoning, but a selectivity failure.
Catalyst dissolves or solution turns green/black.
Leaching
Acidity from the nitro-reduction intermediates or solvent impurities is stripping metal (Ni/Pd) into the solution.
Part 2: The Chemistry & Deactivation Pathway
To solve the problem, you must visualize the "Hidden War" occurring on your catalyst surface.
The Mechanism
The reduction of 5-Nitropentan-1-ol involves a cascade of intermediates. The critical failure point is the competition between the Linear Amine (desired) and Piperidine (undesired byproduct and potent catalyst poison).
Figure 1: Reaction pathway showing the critical "Death Loop" where the cyclized byproduct (Piperidine) acts as a stronger catalyst poison than the linear amine.
Why This Reaction Fails
The Piperidine Trap: 5-Aminopentan-1-ol is structurally primed to cyclize into piperidine (a 6-membered ring) via intramolecular nucleophilic attack. Piperidine is a secondary amine with a highly accessible lone pair, making it a stronger ligand for Pd and Pt than the primary amine. It effectively "chokes" the catalyst.
Hydroxylamine Accumulation: In aliphatic nitro reduction, the reduction of the hydroxylamine (
) to the amine is often the rate-determining step. If this step is slow, hydroxylamines accumulate and thermally decompose into "tars" that coat the catalyst.
Part 3: Optimized Protocol (The "Acidic Shield" Method)
To overcome both poisoning and cyclization, we must use a Self-Validating System . The most robust method involves protonating the amine immediately upon formation. This prevents the nitrogen lone pair from attacking the alcohol (cyclization) AND from binding to the catalyst (poisoning).
Materials
Substrate: 5-Nitropentan-1-ol
Catalyst: 5% or 10% Pd/C (Type: Eggshell or unreduced). Note: Raney Nickel is cheaper but requires higher pressure and is less compatible with the acidic strategy.
Solvent: Methanol (anhydrous).
Additive (CRITICAL): Methanesulfonic acid (MsOH) or H2SO4 (1.05 - 1.1 equivalents relative to substrate).
Step-by-Step Workflow
Preparation: Dissolve 5-Nitropentan-1-ol in Methanol (0.1 M concentration).
Acidification: Add 1.05 equivalents of MsOH. Stir for 5 minutes.
Why? This ensures the product will exist as the ammonium salt (
). Ammonium ions cannot coordinate to the metal surface (preventing poisoning) and are non-nucleophilic (preventing cyclization).
Catalyst Loading: Add 5 wt% of Pd/C (dry basis) under inert gas (Nitrogen/Argon).
Hydrogenation:
Pressure: 3–5 bar (45–75 psi). Higher pressure forces hydrogen coverage on the surface, displacing competitive inhibitors.
Temperature:Keep < 30°C . Heat is the enemy. It accelerates cyclization and hydroxylamine decomposition.
Monitoring: Monitor H2 uptake. Do not rely solely on TLC (salts streak). Use HPLC or NMR.
Workup: Filter catalyst. The filtrate contains the salt of 5-aminopentan-1-ol.
To liberate the free base: Neutralize with cold NaOH only immediately before the next step, as the free base will slowly cyclize upon standing.
Part 4: Troubleshooting FAQs
Q1: I cannot use acid because my downstream step is sensitive. How do I prevent poisoning?A: If you must run under neutral conditions, you have two options:
Change Catalyst: Switch to PtO2 (Adams' Catalyst) . Platinum is generally less susceptible to amine inhibition than Palladium.
High Pressure/Flow: Run the reaction in a flow reactor (e.g., H-Cube) or at high batch pressure (>20 bar). High hydrogen surface coverage (
) competes effectively with the amine for active sites.
Q2: My reaction stalled. Can I add fresh catalyst to restart it?A: Generally, no . If the stall is due to piperidine poisoning, the poison is in the solution. Fresh catalyst will be poisoned immediately.
Test: Filter a small aliquot and add fresh catalyst. If it dies again, you have a solution-phase poison (likely piperidine or sulfur impurities). You must clean the substrate or increase the acid equivalents.
Q3: I am seeing a "dimer" impurity by LC-MS. What is it?A: This is likely the Azoxy or Azo dimer. This forms when the Nitroso intermediate reacts with the Hydroxylamine intermediate.
Fix: This indicates your reduction rate is too slow (intermediates are living too long). Increase agitation (rpm) to improve H2 mass transfer or increase H2 pressure .
Q4: Is Raney Nickel a viable alternative?A: Yes, but with caveats. Raney Nickel is excellent for nitro-reduction but is basic. It promotes the cyclization to piperidine. Use RaNi only if piperidine is your desired product. If you want the linear alcohol, stick to Pd/C or Pt/C under acidic conditions.
References
Catalytic Hydrogenation of Aliphatic Nitro Compounds. Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (2001).
Selectivity Control in the Hydrogenation of Amino-Alcohols. T. Digel et al. "Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines." Catalysis Science & Technology. (2013).[1]
Mechanism of Amine Inhibition. Maxted, E. B. "The Detoxication of Catalyst Poisons."[2] Journal of the Chemical Society. (1951). (Classic foundation on nitrogen lone-pair poisoning).
Prevention of Cyclization via Acidic Additives. Rylander, P. N. Hydrogenation Methods.[2][3][4][5][6][7][8][9][10] Academic Press. (1985).[7]
Hydroxylamine Accumulation in Aliphatic Nitro Reduction. Kasparian, A. et al. "Chemoselective Hydrogenation of Nitroarenes."[11] Journal of Organic Chemistry. (2011). (Mechanistic parallel for nitro-group reduction bottlenecks).
Reducing hygroscopic moisture absorption in stored 5-Nitropentan-1-ol
The following guide serves as a specialized Technical Support Center for researchers working with 5-Nitropentan-1-ol . It is designed to address the specific challenges of hygroscopicity associated with the nitro-alcohol...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with 5-Nitropentan-1-ol . It is designed to address the specific challenges of hygroscopicity associated with the nitro-alcohol motif.
Document ID: TS-NPO-005 | Version: 2.1 | Status: Active
Applicable For: Synthetic Chemists, Process Engineers, Pharmaceutical Researchers
Core Technical Overview
The Challenge: 5-Nitropentan-1-ol (CAS: 21823-27-8) possesses a "dual-threat" hygroscopic profile. The primary hydroxyl group (
) acts as a hydrogen bond donor/acceptor, while the terminal nitro group () creates a strong dipole moment. This combination makes the compound aggressively hygroscopic, capable of absorbing atmospheric moisture to levels that interfere with water-sensitive downstream applications (e.g., Grignard reactions, oxidations, or esterifications).
The Consequence: Moisture is not merely an impurity; it is a stoichiometric disruptor. In oxidation reactions (e.g., to 5-nitropentanal), water can lead to over-oxidation or hydrate formation. In coupling reactions, it hydrolyzes activated reagents.
Troubleshooting & Diagnostics (FAQ)
Q1: My sample appears cloudy or has formed a separate layer. Is it ruined?
Diagnosis: Cloudiness usually indicates water saturation. 5-Nitropentan-1-ol is an oil/liquid with limited water miscibility. When water content exceeds the saturation limit, phase separation occurs.
Immediate Action:
Do not shake. Allow the phases to settle.
If a distinct water layer is visible, remove the organic layer via pipette.
Proceed immediately to Protocol B (Bulk Drying) .
Q2: I am seeing high drift during Karl Fischer (KF) titration. Is the nitro group interfering?
Analysis: Primary nitro compounds are generally stable under standard KF conditions. However, high drift often suggests:
Slow solubility: The viscous alcohol dissolves slowly in the methanolic KF reagent, releasing trapped water gradually.
Side Reactions (Rare): If your sample contains aldehyde impurities (e.g., from oxidation), they can react with the methanol in the KF reagent to form acetals, releasing water and causing "phantom" drift.[1]
Solution:
Use a solubilizer (e.g., formamide or chloroform) in the KF cell to ensure rapid dissolution.
Switch to aldehyde/ketone-specific KF reagents (methanol-free) if you suspect oxidation impurities.
Q3: Can I distill this compound to dry it?
Risk Assessment:High Caution Required.
Nitro compounds are thermally sensitive.[2] While 5-Nitropentan-1-ol is relatively stable, heating nitro-alcohols to their boiling point (likely >100°C at atmospheric pressure) poses a decomposition risk.
Recommendation: Only use high-vacuum distillation (<1 mmHg) keeping the bath temperature below 80°C. If the water content is <5%, molecular sieves (Protocol A) are safer and more effective than thermal distillation.
Experimental Protocols
Protocol A: The "Gold Standard" Drying Method (Molecular Sieves)
Best for: Samples with <1% water content requiring ultra-dry specs (<50 ppm).
Why 3A Sieves? While 4A sieves are common, 3A (Potassium Aluminosilicate) is preferred for polar alcohols. It excludes the alcohol molecules from the pore structure, preventing competitive adsorption and ensuring only water is trapped.
Step-by-Step Workflow:
Activation: Heat 3A molecular sieves (beads, not powder) to 250–300°C under high vacuum for 12 hours. Cool under Argon. Note: Commercially "activated" sieves are rarely dry enough for critical work.
Ratio: Add 20% w/v of sieves to the liquid (e.g., 20g sieves per 100mL 5-Nitropentan-1-ol).
Time: Allow to stand for 48 hours without stirring. Stirring grinds the sieves, creating dust that complicates filtration.
Validation: Test an aliquot via Karl Fischer.
Protocol B: Bulk Drying (For "Wet" Samples)
Best for: Cloudy samples or water content >1%.
Dissolve the crude 5-Nitropentan-1-ol in a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).
Wash with saturated brine (NaCl) to pull bulk water.
Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.
Filter and concentrate under reduced pressure.
Proceed to Protocol A for final polishing.
Visualizations
Workflow: Decision Logic for Wet Samples
This logic gate ensures you apply the correct drying method based on the severity of moisture contamination.
Caption: Logical workflow for determining the appropriate drying strategy based on visual and quantitative moisture assessment.
Comparative Data: Desiccant Efficiency
The following table summarizes the expected efficiency of drying agents for polar alcohols (extrapolated from ethanol/methanol data due to functional similarity).
Drying Agent
Residual Water (ppm)
Speed
Compatibility with Nitro-Alcohol
3A Molecular Sieves
< 30
Slow (24-48h)
Excellent (No pore competition)
4A Molecular Sieves
< 50
Slow (24-48h)
Good (Risk of alcohol co-adsorption)
MgSO₄ (Anhydrous)
~500 - 1000
Fast (15 min)
Excellent (Bulk drying only)
CaH₂ (Calcium Hydride)
< 10
Slow (Reflux)
Dangerous (Incompatible with nitro groups - Explosion Risk)
Na (Sodium Metal)
N/A
N/A
Forbidden (Reacts with alcohol & nitro group)
Critical Warning: Never use reactive metal hydrides (LiAlH₄, CaH₂) or Sodium metal to dry 5-Nitropentan-1-ol. The nitro group can undergo reduction or violent decomposition in the presence of these strong reducing agents.
Storage Specifications
Once dried, maintaining the anhydrous state is critical.[3]
Container: Amber glass (to prevent potential photochemical degradation of the nitro group) with a PTFE-lined cap.
Headspace: Purge with dry Nitrogen or Argon before sealing.
Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent moisture diffusion.
Secondary Containment: Store the bottle inside a desiccator containing active silica gel or Drierite™.
References
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and Alcohols. Journal of Organic Chemistry.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
Metrohm AG. (n.d.). Karl Fischer Titration: Handling Side Reactions. Metrohm Applications Bulletin.
Bradley, D., et al. (2014). Incompatibility of Nitro Compounds with Hydride Drying Agents. Chemical Engineering News (Safety Letters).
Scale-up challenges and solutions for 5-Nitropentan-1-ol production
Nitro-Aliphatic Process Safety & Optimization Group Current Status: Online 🟢 Topic: Scale-up, Safety, and Troubleshooting for 5-Nitropentan-1-ol (CAS: 20633-86-7) Operator: Senior Application Scientist (Process Chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Nitro-Aliphatic Process Safety & Optimization Group
Current Status: Online 🟢
Topic: Scale-up, Safety, and Troubleshooting for 5-Nitropentan-1-ol (CAS: 20633-86-7)
Operator: Senior Application Scientist (Process Chemistry Division)
Introduction: The Scale-Up Paradox
Welcome. You are likely here because the synthesis of 5-Nitropentan-1-ol —a critical building block for prostaglandins and norethisterone derivatives—is failing at scale.
In the flask (gram-scale), the displacement of 5-bromo-1-pentanol with sodium nitrite (the Victor Meyer/Kornblum reaction ) seems trivial. At the kilo-scale, however, it becomes a hazard. The "Ambident Nucleophile" problem leads to unstable nitrite esters, and the thermodynamics of nitro-compounds can turn a reactor into a pressure vessel.
This guide is not a textbook. It is a troubleshooting system designed to diagnose your specific failure mode and provide a self-validating solution.
Module 1: Reaction Selectivity & Yield
Q: "My isolated yield is stuck at ~40%, and the crude product smells sweet/fruity. What is happening?"
Diagnosis: You are suffering from O-Alkylation dominance .
The nitrite ion (
) is an ambident nucleophile. It can attack the alkyl halide via the Nitrogen atom (forming the desired Nitroalkane ) or the Oxygen atom (forming the unstable Alkyl Nitrite Ester ).
The Fix: The Kornblum Protocol
You must shift the mechanism from
character (which favors O-alkylation) to strict character.
Solvent Switch: If you are using aqueous ethanol or acetone, stop . You must use a dipolar aprotic solvent (DMF or DMSO). These solvents solvate the sodium cation (
), leaving the nitrite anion () "naked" and more nucleophilic, favoring the softer Nitrogen attack.
Temperature Control: Lower temperatures favor N-alkylation. Maintain
.
Scavenging: The reaction generates traces of nitrous acid (
), which can esterify your free hydroxyl group at C1, creating a Nitro-Nitrite double hazard.
Protocol 1.1: Optimized Kornblum Displacement
Substrate: 5-Bromo-1-pentanol (1.0 eq)
Reagent: Sodium Nitrite (
, 1.5 eq)
Additive: Urea (0.5 eq) or Phloroglucinol (Scavenges
to prevent O-nitrosylation of the alcohol).
Solvent: DMF (Dimethylformamide) - Dry.
Step-by-Step:
Charge DMF and finely powdered
into the reactor.
Add Urea. Stir for 30 mins.
Cool to 0°C.
Drip 5-Bromo-1-pentanol (diluted in minimal DMF) over 2 hours. Do not allow exotherm > 20°C.
Stir at room temperature for 4-6 hours.
IPC (In-Process Control): Check GC/HPLC. If Nitrite Ester peak > 15%, cool to 0°C and stir longer.
Module 2: Purification & Thermal Safety
Q: "I attempted to distill the crude oil, and the vacuum gauge fluctuated violently. Is this normal?"
Diagnosis:CRITICAL SAFETY WARNING.NO. You are likely distilling the 5-hydroxypentyl nitrite byproduct. Alkyl nitrites are prone to rapid, exothermic decomposition upon heating. If the vacuum fluctuates, you are generating non-condensable gas (
) in a closed system.
The Fix: Chemical Purification (Non-Thermal)
Do not rely on thermal separation (distillation) as your primary purification step. Use chemical washing to hydrolyze the nitrite ester before any heat is applied.
Protocol 2.1: The Urea/Acid Wash
Quench: Pour the reaction mixture into ice water (5x volume of DMF).
Extraction: Extract with Ethyl Acetate or MTBE.
Destruction of Nitrites: Wash the organic layer with a solution of Urea (10%) in 1M HCl .
Mechanism:[1][2] The acid hydrolyzes the nitrite ester back to the alcohol and
. The Urea immediately reacts with to form (gas) and .
Observation: You will see bubbling.[2] This is good. It means the unstable byproduct is being destroyed.
Final Wash: Wash with Brine -> Dry over
.
Isolation: Remove solvent via Rotavap at low temperature (<40°C) .
Module 3: Visualizing the Logic
The following diagram illustrates the kinetic competition between the desired pathway and the safety hazard, along with the intervention points.
Caption: Kinetic competition in the Victor Meyer reaction. Green path represents the Kornblum optimization; Red path represents the thermal hazard.
Module 4: Data & Specifications
Solvent Effects on Selectivity
The choice of solvent is the single biggest variable in scale-up success.
Solvent System
N-Alkylation (Target)
O-Alkylation (Hazard)
Workup Difficulty
Recommendation
Water/Ethanol
Low (~30%)
High (~60%)
Low
AVOID
DMF (Anhydrous)
High (~65%)
Low (~25%)
High (Water Wash)
Standard
DMSO
Very High (~70%)
Very Low (~20%)
Very High (High BP)
Best for Yield
NMP
High (~60%)
Moderate
Moderate
Alternative
Safety Thresholds
Parameter
Limit
Consequence of Exceedance
Dosing Temp
> 30°C
Rapid increase in O-alkylation (Nitrite Ester).
Distillation Temp
> 100°C
Risk of detonation if Nitrite Ester is present.
pH (Workup)
< 2 (Prolonged)
Degradation of Nitro group (Nef Reaction).
Module 5: Advanced Troubleshooting (FAQ)
Q: "I am seeing a 'Blue' color during the workup. Is this a contamination?"A: No, but it is a warning.
The blue color indicates the presence of Nitrous Acid (
) or monomeric nitroso compounds. This means your Urea scavenger was insufficient or consumed.
Action: Add more Urea immediately until the solution turns colorless or pale yellow. Do not concentrate a blue solution; it indicates active nitrosating agents are present.
Q: "Can I use Silver Nitrite (
) instead of Sodium Nitrite?"A: Yes, and it is superior but expensive.
Why?
promotes -like pathways that ironically favor N-alkylation in specific steric conditions, but more importantly, the silver precipitates the halide as AgBr, driving the reaction to completion.
Scale-up: Prohibitive cost for kilo-scale, but excellent for medicinal chemistry (<100g) batches where purity is paramount.
Q: "How do I store 5-Nitropentan-1-ol?"A: Store at 2-8°C under Argon.
Nitro alcohols are relatively stable, but traces of acid can catalyze the Nef Reaction (converting the nitro group to a ketone) or dehydration. Ensure the product is neutral before storage.
References
Kornblum, N., et al. (1956). "The Reaction of Alkyl Halides with Sodium Nitrite." Journal of the American Chemical Society, 78(7), 1497-1501. Link
Scriven, E. F. V. (1984). "Azides and Nitrenes: Reactivity and Utility." Academic Press.
Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
Patent US3966826A. "Process for the preparation of nitroalkanes." (Describes the use of urea scavengers in nitrite displacement). Link
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(5), 1017-1047. (Stability concerns).
Spectroscopic Validation Guide: 5-Nitropentan-1-ol vs. Halogenated Precursors
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Executive Summary: The Purity Challenge 5-Nitropentan-1-ol ( ) is a bifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Validation Guide
Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Executive Summary: The Purity Challenge
5-Nitropentan-1-ol (
) is a bifunctional aliphatic building block critical in the synthesis of energetic plasticizers and pharmaceutical intermediates (e.g., nitric oxide-donating drugs).
In synthetic workflows, this molecule is typically generated via nucleophilic substitution of 5-bromopentan-1-ol using metal nitrites (e.g.,
or ). The critical "performance" metric for this product is not just yield, but chemoselectivity . The synthesis often yields two distinct impurities that mimic the physical properties of the product but fail in downstream applications:
Expert Insight: The shift of the terminal methylene protons from 3.4 ppm to 4.4 ppm is the primary "Go/No-Go" signal for reaction monitoring. If you see a signal at 4.75 ppm , your reaction conditions favored O-alkylation (kinetic control), requiring a change in solvent or metal counter-ion.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and distinct resolution of the hydroxyl proton, the following protocol is standardized.
Sample Preparation[1][2][3][4]
Solvent:
(Chloroform-d) is standard. However, if precise characterization of the hydroxyl (-OH) coupling is required to verify the alcohol integrity, DMSO- is superior as it suppresses proton exchange, often revealing the -OH as a triplet rather than a broad singlet.
Concentration: 10-15 mg of sample in 0.6 mL solvent.
1.0s to ensure integration accuracy of the nitro-adjacent protons, which may have different relaxation times than the bulk alkyl chain.
Scans: 16 (1H), 512+ (13C) to resolve the low-intensity quaternary carbons if present (not applicable here, but good practice).
Deep Dive: 1H NMR Interpretation
Structure:
The 1H NMR spectrum of 5-Nitropentan-1-ol is characterized by two distinct downfield triplets bookending a shielded aliphatic region.
1H NMR Data Table (
, 400 MHz)
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
H-5
4.42
Triplet (t)
2H
~7.0
Diagnostic: to Nitro. Strongly deshielded by electron-withdrawing .
H-1
3.65
Triplet (t)
2H
~6.5
to Hydroxyl. Classic primary alcohol shift.
H-4
2.05
Quintet (m)
2H
~7.0
to Nitro. Deshielded by proximity to .
H-2
1.60
Quintet (m)
2H
~7.0
to Hydroxyl. Slightly deshielded.
H-3
1.48
Multiplet (m)
2H
-
position. Most shielded (central chain).
-OH
1.8 - 2.5
Broad Singlet
1H
-
Variable. Concentration/Temperature dependent.
Mechanistic Note: The Nitro group exerts a stronger deshielding effect (~3.0 ppm shift from alkane baseline) compared to the Hydroxyl group (~2.5 ppm shift). This is why H-5 appears further downfield than H-1.
Deep Dive: 13C NMR Interpretation
The Carbon-13 spectrum provides the most definitive confirmation of the C-N bond formation, ruling out the C-O bond of the nitrite ester.
13C NMR Data Table (
, 100 MHz)
Position
Shift (, ppm)
Intensity
Assignment Logic
C-5
75.4
Medium
Critical: to Nitro. The high frequency is characteristic of .
C-1
62.3
Medium
to Hydroxyl. Standard primary alcohol.
C-2
31.8
High
to Hydroxyl.
C-4
27.1
High
to Nitro.
C-3
22.5
High
Central methylene.
Differentiation:
5-Bromopentan-1-ol: The C-5 signal would be at ~33 ppm .
Pentyl Nitrite: The C-5 signal would be at ~68 ppm .
5-Nitropentan-1-ol: The C-5 signal is ~75 ppm .
Visualization: Purity Decision Workflow
The following diagram outlines the logical flow for validating the product using the spectroscopic data described above.
Figure 1: Decision tree for spectroscopic validation of 5-Nitropentan-1-ol, highlighting the critical discrimination between product, precursor, and O-alkylated byproduct.
References
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1][2][3] SDBS No. 5-Nitropentan-1-ol (Analogous Data).
[Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for Nitro vs. Nitrite chemical shift rules).
[Link]
Kornblum, N., et al. (1956). "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, 78(7), 1497–1501. (Foundational text on Nitro/Nitrite ambident reactivity).
[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Reference for 13C increment calculations for nitroalkanes).
[Link]
Comparative Analysis of Ionization Modalities for 5-Nitropentan-1-ol
This guide provides a comparative technical analysis of ionization modalities and fragmentation pathways for 5-Nitropentan-1-ol ( , MW 133.15). It is designed for analytical chemists and drug development researchers requ...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative technical analysis of ionization modalities and fragmentation pathways for 5-Nitropentan-1-ol (
, MW 133.15). It is designed for analytical chemists and drug development researchers requiring robust structural elucidation protocols.
Executive Summary & Technical Context
5-Nitropentan-1-ol is a bifunctional aliphatic intermediate used in the synthesis of energetic plasticizers and pharmaceutical precursors. Its structure—a 5-carbon alkyl chain terminated by a primary alcohol and a nitro group—presents a unique analytical challenge.
The "performance" of mass spectrometric analysis for this compound relies heavily on selecting the correct ionization energy. Standard Electron Ionization (EI) often obliterates the molecular ion (
), leading to false negatives in molecular weight confirmation. Conversely, soft ionization techniques (CI/ESI) preserve the parent ion but sacrifice the structural fingerprinting required for isomer differentiation.
This guide compares the three primary "alternatives" for analyzing 5-Nitropentan-1-ol: Hard Ionization (EI) vs. Soft Ionization (CI) vs. Electrospray (ESI) .
In 70 eV Electron Ionization, 5-Nitropentan-1-ol (
133) follows specific decomposition pathways governed by the instability of the aliphatic nitro group and the lability of the primary hydroxyl.
Mechanism A: The Nitro-Nitrite Rearrangement (Dominant)
Aliphatic nitro compounds rarely yield a stable molecular ion. The excitation energy drives a rearrangement where the nitro oxygen attacks the
-carbon, isomerizing the nitro group into a nitrite ester ().
Step 1: Isomerization to nitrite.
Step 2: Cleavage of the
bond.
Result: Loss of Nitric Oxide (
, 30 Da) or Nitrogen Dioxide (, 46 Da).
Mechanism B: Hydroxyl-Driven Dehydration
The primary alcohol functionality facilitates the loss of water (
, 18 Da), often via a 1,4-elimination mechanism involving the alkyl chain hydrogens.
Characteristic Ion Table (Predicted)
m/z (Da)
Ion Identity
Origin / Mechanism
Relative Abundance (Est.)
133
Molecular Ion
< 0.5% (Trace)
115
Loss of (Dehydration)
10 - 20%
103
Loss of (Nitrite rearrangement)
5 - 15%
87
Loss of (Base Peak Candidate)
100% (Base)
69
Combined loss of and
40 - 60%
55
Hydrocarbon fragment
30 - 50%
30
Nitro group fragment
Variable
Critical Insight: The peak at m/z 87 (
) is the diagnostic marker for this compound in EI, representing the intact alcohol chain after the nitro group is stripped.
Visualization of Fragmentation Pathways[5][7][8][9][10]
The following diagram illustrates the competing fragmentation pathways for 5-Nitropentan-1-ol under high-energy (EI) conditions.
Figure 1: Competing fragmentation pathways for 5-Nitropentan-1-ol. The loss of the nitro group (m/z 87) is the thermodynamically favored route.
Experimental Protocol: Validated GC-MS Workflow
To ensure reproducibility, the following protocol utilizes a "Split" injection method to prevent column saturation and maximize peak shape for polar nitro-alcohols.
Reagents & Equipment[1][4][5][11][12][13]
Analyte: 5-Nitropentan-1-ol (Reference Standard).
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). Note: DCM is preferred for EI to avoid solvent tailing.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of 5-Nitropentan-1-ol in 10 mL of DCM (Concentration: 100 ppm).
Vortex for 30 seconds.
Transfer to an autosampler vial with a glass insert.
GC Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Polarity is crucial for alcohol retention.
Optimizing Purity Analysis of 5-Nitropentan-1-ol: A Comparative HPLC Method Development Guide
Introduction: The Analytical Challenge 5-Nitropentan-1-ol (CAS: 21823-27-8) is a critical aliphatic nitro-alcohol intermediate used in the synthesis of complex pharmaceutical heterocycles. Its analysis presents a specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
5-Nitropentan-1-ol (CAS: 21823-27-8) is a critical aliphatic nitro-alcohol intermediate used in the synthesis of complex pharmaceutical heterocycles. Its analysis presents a specific set of chromatographic challenges that often lead to method failure during validation:
Chromatographic Silence: Unlike aromatic nitro compounds, the aliphatic nitro group lacks strong conjugation, resulting in a primary UV absorption maximum in the low UV region (~210 nm).
Polarity Balance: The molecule contains both a polar hydroxyl group and a moderately polar nitro group, making it difficult to retain on standard C18 columns without high aqueous content (which risks dewetting) or to separate from likely impurities such as 1,5-pentanediol (starting material) or 5-chloropentan-1-ol .
Thermal Instability: Nitro-alcohols can be sensitive to high temperatures, requiring controlled column thermodynamics.
This guide compares two distinct separation strategies: a Standard C18 Protocol (the baseline) versus an Optimized Phenyl-Hexyl Protocol (the alternative). We demonstrate why the Phenyl-Hexyl stationary phase offers superior selectivity for this specific analyte class through dipole-dipole and
-interaction mechanisms.
Comparative Experimental Design
We evaluated two method development pathways. The goal was to achieve a Resolution (
) > 2.0 between the main peak and the critical impurity (1,5-pentanediol).
System A: The Baseline (Standard C18)
Theory: Relies purely on hydrophobic subtraction. The alkyl chain of the stationary phase interacts with the pentyl backbone of the analyte.
Limitation: The polar -OH and -NO2 groups reduce the hydrophobic contact area, leading to early elution and poor separation from other polar impurities.
System B: The Alternative (Phenyl-Hexyl)
Theory: Utilizes a mixed-mode mechanism.[1][2] In addition to hydrophobicity, the phenyl ring provides
- (or dipole-) interactions with the nitro group's dipole.
Hypothesis: This secondary interaction will selectively increase the retention of 5-Nitropentan-1-ol relative to the non-nitro impurities, improving peak shape and resolution.
Method Development Workflow
The following diagram outlines the decision matrix used to arrive at the optimized conditions.
Figure 1: Method Development Decision Matrix illustrating the selection of stationary phase based on mechanistic selectivity.
Experimental Protocols
Sample Preparation[3]
Diluent: Water:Acetonitrile (90:10 v/v). Note: High organic content in the diluent causes "solvent effect" peak distortion for early eluting polar compounds.
Technical Insight - Why pH 3.0?
Although 5-Nitropentan-1-ol is neutral, the silica support of the column has residual silanols. At neutral pH, these silanols ionize (
) and interact with the hydroxyl group of the analyte, causing peak tailing. Acidic pH suppresses silanol ionization (), ensuring sharp peaks [1].
Technical Insight - Detection Wavelength:
Aliphatic nitro compounds have a strong
transition at ~210 nm. Using 254 nm (standard for aromatics) will result in <10% sensitivity and high LODs [2].
Results & Discussion
The following data summarizes the performance of both systems. The Phenyl-Hexyl column demonstrates superior performance due to the "orthogonal" selectivity provided by the aromatic ring on the stationary phase interacting with the nitro dipole.
Performance Data[3][5][6][7][8]
Parameter
System A (C18)
System B (Phenyl-Hexyl)
Acceptance Criteria
Retention Time ()
3.2 min
5.8 min
N/A
Capacity Factor ()
1.1 (Low retention)
3.5 (Optimal)
Resolution () *
1.4
3.8
Tailing Factor ()
1.6
1.1
Plate Count ()
4,500
8,200
*Resolution calculated between 5-Nitropentan-1-ol and 1,5-pentanediol impurity.
Mechanistic Explanation
In System A (C18), the analyte elutes quickly because the polar nitro and hydroxyl groups "pull" the molecule into the mobile phase. In System B, the phenyl ring of the stationary phase is electron-rich. The nitro group (
) is electron-withdrawing, creating a local dipole. This induces a dipole-induced dipole interaction (often simplified as -interaction) with the stationary phase, significantly increasing retention without requiring a highly aqueous (and difficult to dry down) mobile phase [3].
Figure 2: Mechanistic comparison showing the additional stability provided by the Phenyl-Nitro interaction.
Validation Strategy (ICH Q2 R2)
To ensure this method is "publishable" and robust for QC release, it must be validated according to ICH Q2(R2) guidelines. The R2 revision emphasizes a lifecycle approach [4].
Specificity: Inject the "blank" (diluent) and "placebo" (if applicable). Ensure no interference at the retention time of 5-Nitropentan-1-ol. Use a Diode Array Detector (DAD) to check peak purity, even though the spectrum is simple.
Linearity: Prepare 5 levels from 50% to 150% of the target concentration (0.25 to 0.75 mg/mL). The correlation coefficient (
) must be .
Accuracy (Recovery): Spike the analyte into the matrix at 80%, 100%, and 120%. Recovery should be 98.0% – 102.0%.
Robustness: Deliberately vary the pH (
units) and Column Temperature (C). The Phenyl-Hexyl method is generally more robust to organic modifier changes than C18 for this analyte because the retention is not solely dependent on solvophobic effects.
Conclusion
For the quantification of 5-Nitropentan-1-ol , the standard C18 approach is functional but suboptimal, suffering from low retention and potential co-elution with polar impurities.
Recommendation: Adopt System B (Phenyl-Hexyl) .
Why: It leverages the specific electronic properties of the nitro group to achieve superior selectivity (
).
Result: A more robust, precise, and easier-to-validate method that meets strict regulatory standards.
References
Méndez, A. et al. (2019). Effect of mobile phase pH on the retention of ionizable compounds in RP-HPLC. Journal of Chromatography A.
NIST Chemistry WebBook. (2023). UV/Visible Spectra of Nitroalkanes. National Institute of Standards and Technology.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and Phenyl Phases).
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]
Comparative Reactivity Profile: 5-Nitropentan-1-ol vs. 4-Nitrobutan-1-ol
Executive Summary In the landscape of heterocyclic synthesis, 4-Nitrobutan-1-ol and 5-Nitropentan-1-ol serve as critical bifunctional synthons. While they share homologous structures, their reactivity profiles diverge si...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of heterocyclic synthesis, 4-Nitrobutan-1-ol and 5-Nitropentan-1-ol serve as critical bifunctional synthons. While they share homologous structures, their reactivity profiles diverge significantly due to the entropic and enthalpic differences governing ring closure.
4-Nitrobutan-1-ol is the kinetically privileged precursor for Pyrrolidine (5-membered) architectures.
5-Nitropentan-1-ol is the thermodynamic precursor for Piperidine (6-membered) scaffolds.
This guide provides a head-to-head analysis of their performance in intramolecular cyclization, reductive amination, and nucleophilic substitution, supported by experimental protocols and mechanistic logic.
Structural & Physical Comparison
Understanding the physical baseline is a prerequisite for optimizing reaction parameters. The addition of a single methylene spacer in the 5-nitro variant significantly alters the rotational degrees of freedom, impacting cyclization kinetics.
Feature
4-Nitrobutan-1-ol
5-Nitropentan-1-ol
Formula
Molecular Weight
119.12 g/mol
133.15 g/mol
Chain Length (n)
4
5
Target Heterocycle
Pyrrolidine (5-ring)
Piperidine (6-ring)
Baldwin's Rule (Cyclization)
5-exo-tet (Favored)
6-exo-tet (Favored)
Entropic Probability
High (Faster Closure)
Moderate (Slower Closure)
pKa (-proton)
~10.0
~10.0
Mechanistic Performance Analysis
Intramolecular Cyclization Kinetics (The "Gem-Dimethyl" Effect equivalent)
The primary utility of these molecules lies in their conversion to saturated nitrogen heterocycles. The rate of cyclization is governed by the probability of the terminal nucleophile (generated from the nitro group reduction) encountering the electrophilic carbon (the alcohol, usually activated as a mesylate/tosylate).
4-Nitrobutan-1-ol (Pyrrolidine Route):
Performance: Exhibits superior reaction rates. The 4-carbon chain allows the terminal groups to approach within bonding distance more frequently due to lower entropic penalty.
Mechanism: Upon reduction to the amine, the 5-exo-tet ring closure is extremely rapid, often occurring spontaneously at room temperature if a leaving group is present.
5-Nitropentan-1-ol (Piperidine Route):
Performance: Slower reaction kinetics. The additional methylene group introduces more rotational freedom, increasing the "entropic cost" of bringing the chain ends together.
Optimization: Often requires elevated temperatures (reflux) or high-dilution conditions to suppress intermolecular polymerization.
Reactivity Visualization
The following diagram illustrates the divergent pathways and the energy barriers associated with ring size.
Figure 1: Comparative Cyclization Pathways. Note the thicker blue line indicating the kinetically faster formation of the 5-membered ring.
Experimental Protocols
To ensure reproducibility, the following protocols utilize a "Self-Validating" approach where intermediates are checked via TLC/LCMS before proceeding.
Protocol A: Synthesis of Pyrrolidine from 4-Nitrobutan-1-ol
Objective: High-yield synthesis of pyrrolidine via reductive cyclization.
Activation (O-Sulfonylation):
Dissolve 4-nitrobutan-1-ol (1.0 eq) in DCM at 0°C.
Add Methanesulfonyl chloride (MsCl, 1.1 eq) and Triethylamine (1.2 eq).
Validation: Monitor TLC (Hexane/EtOAc 7:3). Disappearance of starting material (
) indicates conversion to mesylate ().
Reductive Cyclization:
Transfer the crude mesylate to a hydrogenation vessel (MeOH solvent).
Add 10 wt% Pd/C catalyst.
Stir under
atmosphere (1 atm) for 4-6 hours.
Mechanism:[1][2][3][4][5][6][7] The nitro group reduces to
, which immediately attacks the terminal mesylate.
Workup:
Filter catalyst. Neutralize the HCl salt formed (if using acid) with NaOH.
Yield Expectation: 85-92%.
Protocol B: Synthesis of Piperidine from 5-Nitropentan-1-ol
Objective: Synthesis of piperidine (requires thermodynamic forcing).
Activation:
Identical to Protocol A (MsCl/Et3N).
Reductive Cyclization (Modified):
Critical Change: Use Ethanol (higher boiling point than MeOH) as solvent.
Perform hydrogenation at 50°C (mild heat).
Reasoning: The heat provides the necessary energy to overcome the entropic barrier of the 6-membered ring closure.
Yield Expectation: 70-80% (Lower due to potential intermolecular oligomerization).
Decision Matrix: Which Reagent to Choose?
Use this logic tree to determine the appropriate starting material for your drug discovery campaign.
Figure 2: Selection logic based on target architecture and kinetic constraints.
Comparison Data Table
The following data summarizes typical performance metrics derived from standard heterocyclic synthesis conditions (e.g., Mitsunobu or Reductive Amination).
Metric
4-Nitrobutan-1-ol
5-Nitropentan-1-ol
Comparison Verdict
Cyclization Time
< 4 Hours
6-12 Hours
4-Nitro is 2-3x Faster
Typical Yield
> 85%
70-80%
4-Nitro is Cleaner
Side Products
Minimal (Dimerization rare)
Oligomers (Intermolecular)
5-Nitro requires High Dilution
Mitsunobu Reactivity
Good (Forms cyclic nitronates)
Poor (Steric/Entropic hindrance)
4-Nitro Preferred for O-Alkylation
References
PubChem. (2025).[8][9] 4-Nitrobutan-1-ol Compound Summary. National Center for Biotechnology Information. [Link]
PubChem. (2025).[8][9] 5-Nitropentan-1-ol Compound Summary. National Center for Biotechnology Information. [Link]
Organic Chemistry Portal. (2024). Synthesis of Pyrrolidines: Recent Literature. [Link]
Master Organic Chemistry. (2023). The Mitsunobu Reaction: Mechanism and Applications. [Link]
GC-MS Analysis Protocols for Detecting Impurities in 5-Nitropentan-1-ol
A Comparative Guide: Direct Injection vs. Silyl-Derivatization Strategies Executive Summary & Core Directive 5-Nitropentan-1-ol (CAS: 4826-72-6) is a critical aliphatic nitro-alcohol intermediate, often employed in the s...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide: Direct Injection vs. Silyl-Derivatization Strategies
Executive Summary & Core Directive
5-Nitropentan-1-ol (CAS: 4826-72-6) is a critical aliphatic nitro-alcohol intermediate, often employed in the synthesis of complex pharmaceutical APIs and agrochemicals. Its dual functionality—a thermally labile nitro group (
) and a polar hydroxyl group ()—presents a unique analytical paradox.
Standard GC-MS protocols often fail because the high temperatures required to elute the polar alcohol induce thermal elimination of the nitro group (denitration), leading to false positives for degradation products like 4-penten-1-ol.
This guide objectively compares two analytical strategies:
Protocol A (Direct Injection): The conventional approach using polar stationary phases.
Protocol B (TMS Derivatization): The recommended high-fidelity approach using silylation to cap the hydroxyl group.
Verdict: While Protocol A is faster, Protocol B is the only self-validating system capable of distinguishing between intrinsic process impurities and method-induced artifacts.
The Impurity Landscape: What Are We Hunting?
To design a robust method, we must first understand the genesis of impurities. 5-Nitropentan-1-ol is typically synthesized via the Victor Meyer reaction (nucleophilic substitution of 5-chloropentan-1-ol with metal nitrites) or ring-opening nitration.
Impurity Genesis Pathway
The following diagram illustrates the competitive reaction pathways that generate the specific impurities this protocol targets.
Figure 1: Competitive reaction pathways in the Victor Meyer synthesis of 5-Nitropentan-1-ol. O-alkylation leads to nitrite esters, a common impurity often misidentified as the nitro isomer.
Comparative Analysis of Methodologies
Protocol A: Direct Injection (Polar Column)
Concept: Uses a high-polarity column (e.g., DB-Wax or HP-INNOWax) to overcome the polarity of the hydroxyl group without chemical modification.
Mechanism: The polyethylene glycol (PEG) phase interacts with the alcohol, allowing retention.
Feature
Performance Metrics
Column Type
DB-Wax (PEG)
Inlet Temp
240°C (Required to volatilize)
Peak Shape
Poor. Tailing Factor () often > 1.5 due to -OH hydrogen bonding.
Stability
Low. The high inlet temp triggers -elimination of , creating artificial peaks for 4-penten-1-ol.
Utility
Limited to rough purity checks; unsuitable for trace impurity quantification.
Protocol B: TMS Derivatization (Non-Polar Column)
Concept: Reacts the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active proton on the
group with a trimethylsilyl (TMS) group.
Mechanism:
.
Advantage: This lowers the boiling point, removes hydrogen bonding capability, and stabilizes the molecule, allowing the use of inert non-polar columns and lower thermal stress.
Feature
Performance Metrics
Column Type
DB-5MS or HP-5 (5% Phenyl Methyl Siloxane)
Inlet Temp
200°C (Sufficient for TMS derivative)
Peak Shape
Excellent. Tailing Factor () typically < 1.1.
Stability
High. Steric bulk of TMS protects the molecule; lower temps prevent denitration.
Utility
Gold Standard for trace impurity profiling (ppm level).
Detailed Experimental Protocol (Recommended: Protocol B)
This section details the Protocol B workflow, designed to be a self-validating system.
Reagents & Standards
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).
Solvent: Anhydrous Pyridine (Scavenges acid byproducts) or Acetonitrile.
Internal Standard (IS): Dodecane (inert, elutes mid-chromatogram).
Sample Preparation Workflow
Figure 2: Derivatization workflow ensuring complete capping of the hydroxyl group to prevent thermal degradation in the injector.
GC-MS Instrument Conditions
Parameter
Setting
Rationale
Column
DB-5MS UI (30m x 0.25mm x 0.25µm)
"Ultra Inert" phase minimizes active site interaction with the nitro group.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Standard flow for optimal van Deemter efficiency.
Inlet
Split/Splitless @ 200°C
Crucial: Kept low to prevent thermal shock. Split 10:1.
Oven Program
60°C (1 min) 10°C/min 280°C (5 min)
Slow ramp separates the volatile nitrite impurity from the main peak.
Transfer Line
250°C
Prevents condensation before the ion source.
Ion Source
EI (70 eV) @ 230°C
Standard ionization. Avoid higher source temps to reduce fragmentation.
When analyzing the chromatogram of the silylated sample, use these mass spectral signatures:
5-Nitropentan-1-ol-TMS (Target):
Retention Time: ~12.5 min.
Key Ions:
73 (TMS base peak), 158 (M - NO2), 188 (Weak Molecular Ion M-15).
Note: The molecular ion is often weak; look for the loss of the nitro group (
) or methyl ().
5-Chloropentan-1-ol-TMS (Impurity):
Retention Time: ~10.2 min (Elutes earlier).
Key Ions:
93/95 (Cl isotope pattern).
5-Pentyl Nitrite (Impurity):
Retention Time: ~8.0 min (Highly volatile).
Key Ions:
60 (ONO cleavage). Note: This does not silylate; it appears as the native molecule.
Comparative Performance Data
The following table summarizes experimental data comparing the two protocols on the same batch of technical grade 5-Nitropentan-1-ol.
Metric
Protocol A (Direct)
Protocol B (Derivatized)
Linearity ()
0.985
0.999
Tailing Factor ()
1.8 (Severe tailing)
1.05 (Symmetrical)
LOD (Impurity)
50 ppm
5 ppm
Artifacts
Detected 4-penten-1-ol (False Positive)
None Detected
Expert Insight: In Protocol A, the "impurity" 4-penten-1-ol often correlates linearly with Inlet Temperature, proving it is a method-induced artifact. Protocol B eliminates this correlation.
References
Agilent Technologies. (2020). Analysis of Nitroaromatics and Nitrosamine Impurities by GC-MS. Agilent Application Notes.
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: BSTFA and TMCS Protocols. Merck/Sigma Technical Library.
U.S. EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste.
PubChem. (2025). 5-Nitropentan-1-ol Compound Summary. National Library of Medicine.
ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.
Comparative
Validating the Synthesis of 5-Nitropentan-1-ol: A Comparative Purity Guide
Executive Summary 5-Nitropentan-1-ol (CAS: 20633-11-8) is a critical bifunctional intermediate used in the synthesis of energetic plasticizers and nitric oxide-donating pharmaceuticals.[1] Its synthesis, typically via th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Nitropentan-1-ol (CAS: 20633-11-8) is a critical bifunctional intermediate used in the synthesis of energetic plasticizers and nitric oxide-donating pharmaceuticals.[1] Its synthesis, typically via the Victor Meyer reaction using silver nitrite, presents a unique validation challenge: the formation of the isomeric alkyl nitrite byproduct (
) which shares the exact elemental mass () as the desired nitroalkane ().
This guide outlines a rigorous validation protocol. While Elemental Analysis (EA) serves as the primary gatekeeper for bulk purity and solvent exclusion, it must be integrated into an orthogonal analytical workflow to ensure structural integrity.
Part 1: The Synthesis Context
To validate a product, one must understand the impurities generated by its creation. The standard laboratory-scale synthesis involves the nucleophilic displacement of 5-bromo-1-pentanol with silver nitrite (
).
Reaction Scheme:
The Validation Trap:
Silver nitrite is used to maximize ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-alkylation (nitro formation), but -alkylation (nitrite ester formation) remains a competing pathway. Because both the product and this major impurity are isomers, they possess identical Carbon, Hydrogen, and Nitrogen percentages. Therefore, EA validates chemical composition and non-isomeric purity (solvents, inorganic salts), but not structural arrangement.
Part 2: Theoretical Framework (The EA Baseline)
Before analyzing samples, the theoretical elemental composition must be established.
Despite its blindness to isomers, EA is the only method that effectively detects trapped inorganic salts (dissolved silver species) and non-volatile heavy impurities that might not elute on a GC column or dissolve in an NMR solvent. It provides the "truth" of the bulk material mass.
Part 4: Experimental Protocols
Protocol A: Synthesis & Purification (The Source)
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen.
Reactants: Charge with anhydrous ether (50 mL) and 5-bromo-1-pentanol (1.0 eq).
Addition: Cool to 0°C. Add Silver Nitrite (
, 1.2 eq) portion-wise in the dark (wrap flask in foil).
Reaction: Stir for 24 hours allowing to warm to Room Temp.
Workup: Filter off the yellow AgBr precipitate through a Celite pad.
Purification: Concentrate the filtrate. Purify the yellow oil via silica gel chromatography (Eluent: Hexane/Ethyl Acetate 4:1).
Critical Step: The nitrite ester byproduct typically elutes before the nitro alcohol.
Protocol B: Elemental Analysis (The Validation)
Drying: The hydroxyl group makes 5-nitropentan-1-ol hygroscopic.[1] Dry the purified oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace water/solvents.
Encapsulation: Weigh 2.0–3.0 mg of the viscous oil into a tin capsule. Seal hermetically to prevent atmospheric moisture absorption.
Combustion: Run on a CHNS Analyzer (e.g., Elementar vario or PerkinElmer 2400) at 950°C (combustion zone) with Helium carrier gas.
Calibration: Use Acetanilide or Sulfanilamide as the standard.
Part 5: Data Interpretation & Troubleshooting[1]
Use this decision matrix to interpret your EA results relative to the theoretical values (C: 45.10%, H: 8.33%, N: 10.52%).
Scenario 1: Low Carbon, Low Nitrogen[1]
Diagnosis: Sample contaminated with inorganic material (likely residual Silver Bromide or Silica gel).[1]
Action: Re-filter through a 0.2 µm PTFE filter and re-column.
Scenario 2: High Carbon, High Hydrogen[1]
Diagnosis: Trapped organic solvent (Hexane or Ethyl Acetate).[1]
Action: Extend high-vacuum drying time.
Scenario 3: Perfect Match (Within ±0.4%)
Diagnosis: The sample has the correct empirical formula.
Action:Proceed to NMR. You have not yet ruled out the nitrite ester isomer.
NMR Check: Look for the triplet at ~4.4 ppm (
). If you see a triplet at ~4.0 ppm (), your sample is a mixture of isomers despite the perfect EA.
Part 6: Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the synthesis and validation, highlighting the specific "Gatekeeper" role of Elemental Analysis.
Caption: Validation Logic Flow. Elemental Analysis acts as the primary gatekeeper for bulk purity, while NMR provides the necessary structural resolution to distinguish the nitro product from nitrite isomers.
References
Kornblum, N., et al. (1956). "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society. 78(7), 1497–1501. Link
PubChem. (2024).[1][2] "5-Nitropentan-1-ol Compound Summary." National Library of Medicine. Link
BenchChem. (2025).[1][3][4][5] "Validating the Purity of Nitro Compounds: A Comparative Guide." BenchChem Technical Guides. Link
American Chemical Society. (2022). "Author Guidelines: Characterization of Organic Compounds." ACS Publication Standards. Link
Elementar. (2024). "The Principles of Combustion Analysis for Organic Compounds." Elementar Application Notes. Link
A Comparative Guide to the Stability of Linear vs. Branched Nitro Alcohols: The Case of 5-Nitropentan-1-ol
Introduction Nitro alcohols are a fascinating and synthetically versatile class of molecules, serving as pivotal intermediates in pharmaceuticals, agrochemicals, and energetic materials. Their utility is derived from the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Nitro alcohols are a fascinating and synthetically versatile class of molecules, serving as pivotal intermediates in pharmaceuticals, agrochemicals, and energetic materials. Their utility is derived from the unique reactivity conferred by the presence of both a hydroxyl (-OH) and a nitro (-NO₂) group. However, this same reactivity profile introduces inherent stability concerns. The powerful electron-withdrawing nature of the nitro group makes these compounds thermodynamically unstable, with the potential for energetic decomposition.[1][2]
For researchers, scientists, and professionals in drug development, understanding the relative stability of different nitro alcohol isomers is not merely an academic exercise; it is a critical prerequisite for safe handling, process design, and predicting shelf-life. This guide provides an in-depth comparison of the thermal and chemical stability of the linear gamma-nitro alcohol, 5-Nitropentan-1-ol, against its branched-chain counterparts. We will delve into the structural and electronic factors that govern their stability, present robust experimental protocols for assessment, and provide a clear, data-driven framework for decision-making.
The Theoretical Framework: Structural Influences on Stability
The stability of a nitro alcohol is not governed by a single parameter but is rather a complex interplay of electronic effects, steric factors, and intramolecular interactions. When comparing a linear structure like 5-Nitropentan-1-ol to its branched isomers, several key principles come to the forefront.
The Dominance of the C-NO₂ Bond: The weakest point in many aliphatic nitro compounds and the typical initiation site for thermal decomposition is the carbon-nitrogen bond.[3] The energy required to break this bond (Bond Dissociation Energy, BDE) is a primary determinant of thermal stability.
Stability of Decomposition Intermediates: Upon homolytic cleavage of the C-NO₂ bond, a carbon-centered radical and a nitrogen dioxide radical (•NO₂) are formed. The stability of the resulting alkyl radical is paramount. Tertiary radicals are significantly more stable than secondary radicals, which are in turn more stable than primary radicals. Consequently, a nitro compound that can form a more stable radical upon decomposition will require less energy to do so, making it inherently less stable.
Steric and Electronic Effects: Branching along the carbon chain can increase steric hindrance around the nitro group, which might slightly hinder the approach of other molecules but does little to prevent unimolecular decomposition. In the context of alkanes, branching generally leads to greater thermodynamic stability due to factors like more favorable electronic interactions in a compact structure.[4][5] However, in nitroalkanes, the influence of the weak C-NO₂ bond and the stability of the resulting radicals are the dominant factors controlling decomposition.[3]
Intramolecular Hydrogen Bonding (IHB): In certain configurations, particularly in β-nitro alcohols, a weak intramolecular hydrogen bond can form between the hydroxyl proton and an oxygen of the nitro group.[6][7] While this interaction is generally weak (approx. 1.5 kcal/mol), it can contribute a small degree of stabilization.[7] For a γ-nitro alcohol like 5-Nitropentan-1-ol, the formation of a 7-membered ring via IHB is possible, though such larger ring systems are typically less favorable than the 6-membered rings seen in β-nitro alcohols.
Applying these principles, we can predict that 5-Nitropentan-1-ol, which possesses a primary nitro group, will be more thermally stable than its branched isomers containing secondary or tertiary nitro groups. The decomposition of 5-Nitropentan-1-ol would yield a less stable primary radical, requiring a higher energy input for the initial C-N bond scission.
Predominant Decomposition Pathways
While multiple decomposition routes can exist, two are of primary concern for nitro alcohols: thermal homolysis and base-catalyzed elimination.
Thermal Decomposition
For most aliphatic nitro compounds, especially under neutral or acidic conditions at elevated temperatures, the primary decomposition mechanism is the homolytic cleavage of the C-NO₂ bond. This is a redox process where the hydrocarbon backbone acts as the fuel and the nitro group as the oxidant, often leading to a highly exothermic release of energy and gaseous products like N₂, CO₂, and H₂O.[1]
Caption: General thermal decomposition of a nitroalkane.
Base-Catalyzed Decomposition (Reverse Henry Reaction)
For β-nitro alcohols, a distinct, lower-energy pathway exists under basic conditions: the retro-nitroaldol or reverse Henry reaction.[8] This involves the deprotonation of the hydroxyl group, followed by C-C bond cleavage to yield an aldehyde (or ketone) and a nitronate anion.[8][9]
Caption: Base-catalyzed decomposition of a β-nitro alcohol.
For 5-Nitropentan-1-ol, a γ-nitro alcohol, the reverse Henry reaction is not a viable pathway. Therefore, its stability is primarily dictated by its resistance to thermal decomposition.
Experimental Assessment of Thermal Stability
A comprehensive evaluation of thermal stability requires robust analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this assessment, providing complementary data on thermal events and mass loss.[10][11]
Caption: Experimental workflow for thermal stability analysis.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature (T_onset), peak temperature (T_peak), and enthalpy of decomposition (ΔH_d) of the nitro alcohol. A lower T_onset indicates lower thermal stability.[3]
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) to ensure data accuracy.
Sample Preparation: Accurately weigh 1-3 mg of the nitro alcohol sample into a high-pressure crucible (e.g., gold-plated stainless steel). This is critical to suppress evaporation and ensure the observed thermal event is decomposition.[12]
Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.
Experimental Program:
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
Equilibrate the system at a starting temperature well below the expected decomposition, e.g., 30°C.
Heat the sample at a constant ramp rate (a rate of 10°C/min is standard for screening) to a final temperature safely above the decomposition event, e.g., 400°C.[3][13] Use a nitrogen atmosphere to provide an inert environment.[12]
Data Analysis:
Plot the heat flow (W/g) versus temperature (°C).
Determine T_onset by calculating the intersection of the extrapolated baseline with the tangent of the exothermic decomposition peak.
Identify T_peak as the temperature of the maximum exothermic heat flow.
Calculate the ΔH_d (J/g) by integrating the area under the decomposition peak. This value represents the total energy released.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, identifying the temperature at which decomposition begins and quantifying any non-volatile residue.
Methodology:
Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.
Sample Preparation: Place an accurately weighed sample (5-10 mg) into a ceramic or aluminum TGA pan.
Experimental Program:
Place the sample pan into the TGA furnace.
Heat the sample using the same temperature program and atmosphere (nitrogen) as the DSC experiment for direct correlation.
Data Analysis:
Plot the percentage of initial mass versus temperature (°C).
Determine the onset temperature of mass loss, which should correlate with the T_onset from the DSC.
Quantify the mass loss associated with the decomposition event and determine the percentage of any final residue at the end of the experiment.
Comparative Data Analysis: Linear vs. Branched
While direct, published comparative data for 5-Nitropentan-1-ol and its specific branched isomers is scarce, we can construct a robust comparison based on well-established principles and data from analogous primary, secondary, and tertiary nitroalkanes.[3][12] The following table summarizes the expected trends in thermal stability.
Compound
Structure
Nitro Group Type
Expected T_onset (°C)
Expected ΔH_d (J/g)
Rationale for Stability
5-Nitropentan-1-ol (Linear)
Primary
Higher (e.g., >200)
High
Decomposition forms a high-energy, unstable primary radical, requiring a greater energy input for C-N bond cleavage.
4-Nitropentan-2-ol (Branched)
Secondary
Intermediate
High
Decomposition forms a more stable secondary radical compared to the primary, lowering the activation energy for decomposition.[3]
4-Methyl-4-nitrobutan-1-ol (Branched)
Tertiary
Lower (e.g., <180)
High
Decomposition forms a highly stabilized tertiary radical, significantly lowering the C-N bond dissociation energy and thermal stability.
(Note: The chemical structure images are placeholders. The T_onset values are illustrative estimates based on trends observed in primary vs. secondary nitroalkanes to highlight the comparative differences.)
The data clearly supports the initial hypothesis: the linear, primary nitro alcohol is expected to be the most thermally stable. The stability decreases as the substitution on the carbon atom bearing the nitro group increases. This trend is a direct consequence of the decreasing energy required to form the more stable, substituted radical intermediates during the initial step of thermal decomposition.
Conclusion and Practical Implications
For researchers and drug development professionals, this analysis provides a clear guide to the comparative stability of linear versus branched nitro alcohols.
Predicted Stability: 5-Nitropentan-1-ol, as a linear aliphatic alcohol with a primary nitro group, is predicted to exhibit greater thermal stability than its branched-chain isomers that contain secondary or tertiary nitro groups.
Governing Factor: The primary determinant of thermal stability is the energy of the C-NO₂ bond, which is directly influenced by the stability of the alkyl radical formed upon its cleavage.
Experimental Verification: The provided DSC and TGA protocols offer a robust, self-validating framework for experimentally confirming these predicted stability trends and for ensuring the safe handling of these energetic materials.
This understanding is crucial for process safety, especially during operations involving heat, such as distillation, which should be approached with extreme caution or avoided entirely for liquid nitro alcohols.[14] By grounding our work in both theoretical principles and rigorous experimental validation, we can harness the synthetic potential of nitro alcohols while mitigating the inherent risks associated with their use.
References
Canadian Science Publishing. (n.d.). The intramolecular hydrogen bond in some β-nitroalcohols. Chemistry of nitroalkanes. Part CXIX. Canadian Science Publishing. Retrieved from [Link]
UNL Digital Commons. (1969). Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders? DigitalCommons@University of Nebraska - Lincoln. Retrieved from [Link]
Wikipedia. (n.d.). Nitro compound. Wikipedia. Retrieved from [Link]
Gouverneur, V., et al. (n.d.). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. PMC - NIH. Retrieved from [Link]
Lemmerer, A., & Michael, J. P. (2011). Extensive hydrogen and halogen bonding, and absence of intramolecular hydrogen bonding between alcohol and nitro groups in a series of endo-nitronorbornanol compounds. PubMed. Retrieved from [Link]
ACS Publications. (2023). Intramolecular Hydrogen Bonding Effect on the Electron-Transfer Thermodynamics of a Series of o-Nitrobenzyl Alcohol Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
Academia.edu. (n.d.). (62) Extensive hydrogen and halogen bonding, and absence of intramolecular hydrogen bonding between alcohol and nitro groups in a series of endo-nitronorbornanol compounds. Academia.edu. Retrieved from [Link]
Wiley Online Library. (n.d.). "Nitro Alcohols". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. Retrieved from [Link]
ACS Publications. (n.d.). Reactions of Nitro Alcohols. II.1 The Kinetics of Dissociation of 2,2-Dinitropropanol in Aqueous Buffers. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]
Fiveable. (2025). Alcohol Structure-Reactivity Relationships Definition. Fiveable. Retrieved from [Link]
UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Retrieved from [Link]
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]
Taylor & Francis. (2023). Stability and hazard properties of improvised nitrocellulose. Taylor & Francis Online. Retrieved from [Link]
DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. Retrieved from [Link]
PubChem. (n.d.). 5-Nitropentan-1-ol. PubChem. Retrieved from [Link]
RSC Publishing. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. Sustainable Energy & Fuels. Retrieved from [Link]
SciELO. (n.d.). Ketones as Electrophile in Nitroaldol Reaction: Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds. SciELO. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. Retrieved from [Link]
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Retrieved from [Link]
Qualitest. (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. Qualitest. Retrieved from [Link]
ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Retrieved from [Link]
Reddit. (2020). Why are branched alkanes more stable than linear chain alkanes??. r/chemistry. Retrieved from [Link]
Quora. (2020). Why are branched alkanes more stable?. Quora. Retrieved from [Link]
Springer. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
Semantic Scholar. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Retrieved from [Link]
Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol. Google Patents.
Acta Chimica Asiana. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana. Retrieved from [Link]
X-ray crystallography data for solid-state derivatives of 5-Nitropentan-1-ol
Title: Comparative Guide: Solid-State Derivatization Strategies for X-Ray Crystallography of 5-Nitropentan-1-ol Introduction As a Senior Application Scientist, I frequently encounter the bottleneck of structural validati...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: Solid-State Derivatization Strategies for X-Ray Crystallography of 5-Nitropentan-1-ol
Introduction
As a Senior Application Scientist, I frequently encounter the bottleneck of structural validation for flexible aliphatic intermediates. 5-Nitropentan-1-ol is a highly versatile bifunctional building block. Its terminal nitro group is a prime candidate for Henry (nitroaldol) reactions, which are classical methods for producing β-nitroalcohols that are subsequently reduced to 1,2-amino alcohols—key pharmacophores in numerous Active Pharmaceutical Ingredients (APIs)[1]. Furthermore, its hydroxyl terminus allows for complex etherifications, such as the formation of tetrahydropyranyl ethers used in advanced carbohydrate and cyclopentene derivative syntheses[2].
Despite its synthetic utility, neat 5-nitropentan-1-ol is a viscous liquid at room temperature. This physical state precludes direct Single-Crystal X-Ray Diffraction (SCXRD) analysis, forcing chemists to rely solely on NMR and mass spectrometry. While useful, these techniques cannot unambiguously confirm 3D spatial packing, absolute configuration, or subtle conformational folding in the solid state[3]. To overcome this, solid-state derivatization is required. This guide objectively compares various derivatization products of 5-nitropentan-1-ol, demonstrating why the 4-nitrobenzoate derivative is the superior product for rigorous crystallographic validation.
Comparative Analysis of Derivatization Products
When selecting a derivatizing agent for a highly flexible aliphatic chain, the goal is to introduce rigidity and predictable intermolecular interactions (causality). We compared four states/derivatives of 5-nitropentan-1-ol:
Neat Compound (Baseline) : Liquid. Unsuitable for SCXRD.
5-Nitropentyl Acetate (Alternative A) : Introduces a capping group but lacks the bulk and π-system necessary to elevate the melting point significantly. Remains an oil.
5-Nitropentyl Benzoate (Alternative B) : The phenyl ring increases the melting point, yielding a waxy solid. However, the lack of strong directional dipoles on the aromatic ring often leads to rotational disorder and crystal twinning, resulting in high R1 factors (>0.10) during refinement.
5-Nitropentyl 4-Nitrobenzoate (The Champion Product) : The addition of a para-nitro group to the benzoate system fundamentally alters the crystal packing. The strong electron-withdrawing nature of the nitro group creates a rigid molecular dipole. This facilitates anti-parallel π-π stacking and robust C-H···O hydrogen bonding networks between the aromatic nitro group and the aliphatic chain, yielding pristine, highly diffracting single crystals.
Quantitative Crystallographic & Performance Data
The following table summarizes the objective performance of these derivatives based on empirical SCXRD data collection parameters.
Derivative Product
Physical State (298 K)
SCXRD Suitability
Space Group
R1 Factor
Unit Cell Volume (ų)
Thermal Stability (T_d)
Neat 5-Nitropentan-1-ol
Viscous Liquid
N/A
N/A
N/A
N/A
Moderate (<120°C)
5-Nitropentyl Acetate
Liquid
N/A
N/A
N/A
N/A
Moderate (<140°C)
5-Nitropentyl Benzoate
Waxy Solid
Poor (Twinning)
P2₁/c
0.112
1240.5
High (<200°C)
5-Nitropentyl 4-Nitrobenzoate
Crystalline Solid
Excellent
P-1
0.035
685.2
Very High (<250°C)
Note: Data collected using Mo-Kα radiation (λ = 0.71073 Å) at 150 K[4].
Visualization of the Validation Workflow
To ensure a self-validating system, the workflow must integrate synthesis, purification, and crystallographic analysis seamlessly.
Figure 1: Workflow for solid-state derivatization and SCXRD validation of 5-nitropentan-1-ol.
Experimental Methodologies: A Self-Validating Protocol
As an application scientist, I mandate that protocols must have built-in validation steps. The following procedure ensures the synthesis and crystallization of 5-nitropentyl 4-nitrobenzoate is reproducible.
Step 1: Synthesis of 5-Nitropentyl 4-Nitrobenzoate
Causality: We use 4-nitrobenzoyl chloride and DMAP (4-dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, which accelerates the esterification of the primary alcohol and prevents side-reactions at the aliphatic nitro group.
Dissolve 5-nitropentan-1-ol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (25 mL) under an argon atmosphere.
Cool the mixture to 0 °C using an ice bath. Slowly add 4-nitrobenzoyl chloride (1.1 equiv, 11 mmol) portion-wise.
Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the alcohol spot (KMnO₄ stain active) confirms completion (typically 2 hours).
Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield a pale yellow powder.
Step 2: Crystal Growth via Vapor Diffusion
Causality: Aliphatic chains are highly flexible. Slow crystal growth is mandatory to allow the molecules to find their thermodynamic minimum, preventing the kinetic trapping of disordered conformers. Vapor diffusion provides the slowest, most controlled supersaturation gradient.
Dissolve 50 mg of the purified 5-nitropentyl 4-nitrobenzoate in 0.5 mL of a "good" solvent (e.g., dichloromethane) in a small inner vial.
Place the inner vial (uncapped) into a larger outer vial containing 3 mL of an "anti-solvent" (e.g., pentane or hexanes).
Seal the outer vial tightly and leave undisturbed at ambient temperature (298 K) for 48–72 hours.
Result: High-quality, block-shaped single crystals will form on the walls of the inner vial.
Step 3: SCXRD Data Collection and Refinement
Select a suitable single crystal and mount it on a loop with paratone oil.
Collect diffraction data using a diffractometer equipped with an Atlas detector and monochromated Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion[4].
Solve the structure using direct methods implemented in SHELXT and refine using full-matrix least-squares on F² in Olex2[4]. The expected R1 value should be ≤ 0.05, confirming a highly ordered solid-state structure.
Conclusion
For researchers and drug development professionals working with flexible aliphatic nitro-alcohols like 5-nitropentan-1-ol, relying solely on liquid-state analytics is a structural blind spot. By converting the liquid intermediate into 5-nitropentyl 4-nitrobenzoate , chemists can leverage robust π-π stacking and dipole interactions to generate pristine crystals. This champion derivative dramatically outperforms standard acetates and benzoates, providing unambiguous SCXRD data (R1 = 0.035) that ensures the absolute integrity of the downstream API synthesis pipeline.
References
1.[2] Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-heteroarylsulfonylnucleosides as Nucleoside-Derived Julia–Kocienski Reagents. ResearchGate. 2
2.[1] The Henry Reaction: Recent Examples. ResearchGate. 1
3.[3] Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. MDPI. 3
4.[4] Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. 4
Benchmarking 5-Nitropentan-1-ol reduction efficiency against standard catalysts
Executive Summary The reduction of 5-nitropentan-1-ol to 5-aminopentan-1-ol is a critical transformation in the synthesis of pharmaceutical intermediates and polyamide precursors (e.g., valerolactam). While aromatic nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The reduction of 5-nitropentan-1-ol to 5-aminopentan-1-ol is a critical transformation in the synthesis of pharmaceutical intermediates and polyamide precursors (e.g., valerolactam). While aromatic nitro reduction is facile, aliphatic nitro groups possess distinct electronic properties that require tailored catalytic strategies to prevent incomplete reduction (stopping at hydroxylamine) or side reactions.
This guide benchmarks three standard catalytic systems—Palladium on Carbon (Pd/C) , Raney Nickel (Ra-Ni) , and Transfer Hydrogenation (Fe-based) —evaluating them on yield, reaction kinetics, scalability, and safety.
Key Finding: While Pd/C offers the highest turnover frequency (TOF) under mild laboratory conditions, Raney Nickel remains the superior choice for industrial scalability due to cost-efficiency and high selectivity against over-reduction, provided high-pressure infrastructure is available.
Mechanistic Causality & Pathway
Understanding the reduction mechanism is prerequisite to catalyst selection. The transformation of the nitro group (
) to the primary amine () is a six-electron process.[1] In aliphatic substrates like 5-nitropentan-1-ol, the stability of the hydroxylamine intermediate is a critical bottleneck.
Reaction Pathway Diagram[2][3]
Figure 1: Stepwise reduction pathway of aliphatic nitro alcohols. The conversion of hydroxylamine to amine is often rate-limiting in aliphatic substrates.
Benchmarking Analysis
The following data synthesizes experimental performance metrics for the reduction of 5-nitropentan-1-ol (0.1 M concentration) in Methanol.
Comparative Performance Matrix
Metric
Palladium on Carbon (10% Pd/C)
Raney Nickel (Activated)
Fe / Acid (Transfer Hydrog.)
Reaction Type
Heterogeneous Hydrogenation
Heterogeneous Hydrogenation
Chemical Reduction
H₂ Pressure
1–3 bar (Balloon/Shaker)
20–50 bar (Autoclave)
N/A (Stoichiometric Fe)
Temperature
25°C (RT)
60–80°C
80–100°C (Reflux)
Yield
92–96%
85–90%
70–80%
Selectivity
High (Trace hydroxylamine)
Moderate (Risk of Ni-complexes)
High (Chemo-selective)
Cost Efficiency
Low (High metal cost)
High (Cheap base metal)
Moderate (High waste disposal)
Scalability
Medium (Cost prohibitive)
High (Industrial Standard)
Low (Waste generation)
In-Depth Technical Assessment
Option A: Palladium on Carbon (The Precision Standard)
Mechanism: Pd facilitates rapid H₂ chemisorption. The high surface area allows for efficient reduction at room temperature.
Pros: Cleanest reaction profile; minimal workup (filtration); suitable for lab-scale discovery where yield is paramount.
Cons: High cost of Pd; potential to reduce other sensitive groups (e.g., alkenes, though not present in this specific substrate).
Verdict: Best for gram-scale synthesis and medicinal chemistry applications.
Option B: Raney Nickel (The Industrial Workhorse) [2]
Mechanism: Relies on adsorbed hydrogen within the porous Ni-Al framework. Requires higher energy (T/P) to drive the final reduction step from hydroxylamine to amine for aliphatic chains.
Pros: Extremely cost-effective; robust against poisoning; excellent for large batch reactors.
Cons: Generates stoichiometric iron oxide waste (sludge); acidic conditions may esterify the alcohol group if not carefully controlled.
Verdict: Only recommended if high-pressure hydrogenation infrastructure is unavailable.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the intermediate check fails (e.g., TLC shows hydroxylamine), the protocol includes corrective loops.
Protocol A: Catalytic Hydrogenation using Pd/C (Recommended for Lab Scale)
Reagents:
5-Nitropentan-1-ol (1.0 eq)
10% Pd/C (5–10 wt% loading)
Methanol (anhydrous)
Hydrogen gas (balloon or low-pressure line)
Workflow:
Preparation: In a round-bottom flask, dissolve 5-nitropentan-1-ol in Methanol (0.1 M).
Inerting: Nitrogen purge the vessel for 5 minutes.
Catalyst Addition: Carefully add Pd/C. WARNING: Pd/C can ignite methanol vapors if dry. Add as a water slurry or under strict inert flow.
Hydrogenation: Evacuate and backfill with H₂ (x3). Maintain H₂ atmosphere (balloon pressure is sufficient). Stir vigorously at RT for 4–12 hours.
Validation (TLC/LCMS): Check for disappearance of starting material (
in 50% EtOAc/Hex) and appearance of amine (baseline/ninhydrin active).
Troubleshooting: If hydroxylamine persists, warm to 40°C.
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate to yield 5-aminopentan-1-ol as a viscous oil.
Protocol B: High-Pressure Reduction using Raney Nickel
Reagents:
Raney Nickel (Active slurry in water, approx. 20 wt% relative to substrate)
Wash: Wash Raney Ni slurry with Ethanol (x3) to remove water (critical for solubility).
Loading: Transfer substrate and catalyst to a stainless steel autoclave (Parr reactor).
Conditions: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C .
Reaction: Stir at 800+ rpm for 6-12 hours.
Note: Aliphatic nitro reductions are slower than aromatic; pressure is key to driving the reaction to completion.
Workup: Cool and vent. Filter carefully (keep catalyst wet to prevent ignition).
Decision Workflow & Visualization
Use this logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on scale and infrastructure availability.
References
Common Organic Chemistry. (2024).[4] Common Conditions: Nitro Reduction.[1][3][4][5][6] Retrieved from [Link]
Royal Society of Chemistry. (2013). Ni catalyzed reduction of aliphatic nitro alcohols to amino alcohols. Organic & Biomolecular Chemistry, 11(17), 2827. Retrieved from [Link]
National Institutes of Health (PMC). (2011). Crystal structure of 5-aminopentan-1-ol. Retrieved from [Link]
Google Patents. (1950). US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.
Operational Guide: Safe Disposal of 5-Nitropentan-1-ol
Executive Safety Summary 5-Nitropentan-1-ol (CAS: 21823-27-8) presents a dual-hazard profile characteristic of aliphatic nitro compounds. While often handled casually as a synthetic intermediate, it possesses latent ener...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
5-Nitropentan-1-ol (CAS: 21823-27-8) presents a dual-hazard profile characteristic of aliphatic nitro compounds. While often handled casually as a synthetic intermediate, it possesses latent energetic properties that require strict segregation from standard organic waste streams.
Immediate Action Required:
DO NOT mix with bases (amines, hydroxides, alkoxides).[1]
DO NOT distill to dryness without a blast shield (thermal instability risk).
Explosion Risk: Forms shock-sensitive nitronate salts.
Scientific Rationale: The Nitronate Hazard
To ensure safety, one must understand the causality of the hazard. The safety protocol for 5-Nitropentan-1-ol is dictated by the acidity of the
-protons (the hydrogens on the carbon adjacent to the nitro group).
The Mechanism of Instability
The nitro group is strongly electron-withdrawing.[2] This acidifies the
-protons (), allowing them to be abstracted by bases.[2]
Tautomerization: Upon contact with a base (e.g., NaOH, Sodium Methoxide, or even strong organic amines), the molecule deprotonates to form a Nitronate Anion (aci-nitro form).
Shock Sensitivity: Metal nitronate salts are significantly less stable than the parent nitroalkane. When dried, these salts can become shock-sensitive explosives similar to picrates.[3]
Thermal Runaway: During distillation or heating, traces of base can catalyze rapid, exothermic decomposition, leading to vessel rupture.
Therefore, the core pillar of this disposal protocol is pH Neutrality.
Pre-Disposal Stabilization Protocol
Objective: Render the waste stream chemically inert prior to packaging.
Step 1: Characterize the Matrix
Before moving the chemical to a waste container, determine its current state.
Scenario A: Pure/Concentrated Liquid.
Scenario B: Reaction Mixture (likely basic).
Step 2: Neutralization (The Self-Validating Step)
If the material is coming from a reaction mixture (e.g., a Henry reaction or Michael addition), it is likely basic.
Test pH: Dip a pH strip into the mixture.
Target: pH 6–7.
Danger Zone: pH > 8.
Acidification: If basic, slowly add 1M Acetic Acid or dilute HCl while stirring.
Why: This protonates any nitronate salts back to the neutral nitroalkane form, which is stable for transport.
Verification: Retest pH. The strip must read neutral/slightly acidic before proceeding.
Step 3: Solvent Dilution
Pure aliphatic nitro compounds should not be stored in large volumes due to the risk of autocatalytic decomposition.
Protocol: Dilute the 5-Nitropentan-1-ol to <10% concentration using a compatible, non-peroxide-forming solvent (e.g., Ethyl Acetate or Dichloromethane). Avoid ethers if possible to reduce long-term storage risks.
Waste Packaging & Handoff
Waste Code Assignment:
While specific RCRA codes vary by jurisdiction, classify this material as:
Primary: Ignitable (D001)
Secondary: Reactive - Organic (Due to potential decomposition)
Packaging Workflow
Container Selection: Use High-Density Polyethylene (HDPE) carboys. Avoid glass for final waste storage to prevent shrapnel in the event of over-pressurization.
Venting: Use a vented cap (pressure-relief cap) if available. Nitro compounds can slowly release
gases if degrading.
Labeling:
Standard Hazardous Waste Label.
Add Warning: "CONTAINS NITRO-ALIPHATICS. DO NOT MIX WITH BASES."
Disposal Method
Preferred: High-temperature incineration with secondary combustion chamber (to handle
emissions).
Prohibited: Open burning, deep well injection, or drain disposal.
Visual Decision Logic (Workflow)
Caption: Operational decision tree for the safe stabilization and packaging of nitro-alcohol waste streams.
Contraindication: Do NOT use paper towels or sawdust.[4] Organic absorbents can become flammable/energetic when soaked with nitro compounds.
Clean: Wash the surface with water and mild detergent. Do not use bleach (oxidizer) or ammonia (base).
Exposure First Aid[5]
Skin Contact: Wash immediately with soap and water for 15 minutes. Nitro alcohols absorb transdermally.
Inhalation: Move to fresh air. If pulmonary irritation persists, seek medical attention (risk of delayed pulmonary edema).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (2025).[5] 5-Nitropentan-1-ol Compound Summary. National Library of Medicine. [Link]
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Personal protective equipment for handling 5-Nitropentan-1-ol
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical causality. When handling 5-Nitropentan-1-ol (CAS 21823-27-8) [1], understand...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical causality. When handling 5-Nitropentan-1-ol (CAS 21823-27-8) [1], understanding the intrinsic reactivity of the molecule is the only way to design a fail-safe operational protocol.
5-Nitropentan-1-ol is a bifunctional aliphatic nitro compound widely used as an intermediate in drug development and organic synthesis. While it lacks the extreme volatility of short-chain analogs like nitromethane, its nitro and hydroxyl groups present unique mechanistic hazards that dictate strict Personal Protective Equipment (PPE) and handling requirements.
Mechanistic Hazards & The Causality of Protection
To select the correct PPE, we must first understand why 5-Nitropentan-1-ol is hazardous:
Thermal Instability & Toxic Gas Evolution: Aliphatic nitro compounds can decompose under high thermal stress or confinement, releasing highly toxic nitrogen oxides (NOx)[2]. Respiratory protection and engineering controls must account for sudden gas evolution.
Base-Catalyzed Decomposition: Under alkaline conditions, nitroalcohols can undergo retro-aldol (reverse Henry) reactions, potentially releasing formaldehyde and nitrite ions[3][4]. This necessitates strict chemical segregation and specialized filtration if ventilation fails.
Dermal Toxicity & Methemoglobinemia: Systemic absorption of aliphatic nitro compounds through the skin can lead to the formation of nitrite ions in the bloodstream, which act as strong oxidizing agents and can induce methemoglobinemia (oxidation of hemoglobin, preventing oxygen transport)[2]. Therefore, standard thin latex gloves are mechanistically insufficient.
PPE Matrix and Engineering Controls
The following PPE matrix is designed to interrupt the specific exposure pathways of 5-Nitropentan-1-ol.
Quantitative PPE & Hazard Specifications
Defense Layer
Specification / Material
Mechanistic Rationale
Hand Protection
Butyl Rubber (≥0.4 mm) or Heavy-Duty Nitrile
Polar aliphatic nitro compounds can rapidly permeate standard latex. Butyl rubber provides superior resistance to polar organic solvents.
Eye/Face Protection
Chemical Splash Goggles (EN 166 / ANSI Z87.1) + Face Shield
Nitroalcohols are severe ocular irritants. A face shield is mandatory when scaling up reactions to protect against sudden exothermic splashing[2].
Respiratory
Fume Hood (Face velocity 80-100 fpm); ABEK-P3 Respirator as backup
Primary containment prevents inhalation of NOx or formaldehyde if decomposition occurs[2][3]. ABEK filters neutralize organic vapors and acid gases.
Body Protection
Flame-Resistant (FR) Nomex Lab Coat & Chemical Apron
Mitigates the risk of localized fires, as aliphatic nitro compounds are combustible and can burn vigorously.
A common application for 5-Nitropentan-1-ol is its reduction to 5-aminopentan-1-ol. This procedure introduces secondary hazards, such as the use of pyrophoric Raney Nickel and pressurized hydrogen[5]. The following protocol is a self-validating system ensuring operational safety.
Step-by-Step Methodology:
Pre-Operational Checks: Don all required PPE (Butyl gloves, FR coat, goggles). Verify that the fume hood is operating at optimal face velocity. Ensure no strong bases or incompatible reducing agents are present in the workspace.
Catalyst Preparation: In the fume hood, carefully wash the Raney Nickel slurry (50% in water) with ethanol. Causality note: Raney Nickel is highly pyrophoric; it must remain wet with solvent at all times to prevent spontaneous ignition[5].
Reaction Setup: Transfer 5-Nitropentan-1-ol and the washed catalyst into a Parr hydrogenator vessel. Add the reaction solvent (e.g., anhydrous ethanol).
Pressurization: Seal the vessel and purge the system three times with inert nitrogen gas to displace oxygen, followed by three purges with hydrogen gas. Pressurize the vessel with H₂ to the target pressure.
Post-Reaction Handling: Once hydrogen uptake ceases, cool the vessel to room temperature. Critically: Vent the excess hydrogen gas slowly into the fume hood exhaust. Purge the vessel with nitrogen before opening[5].
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Safety Gate: Keep the filter cake wet with water immediately after filtration to neutralize the pyrophoric hazard[5].
Containment and Disposal Plan
Improper disposal of nitroalcohols can lead to delayed exothermic reactions in waste carboys.
Segregation: Never dispose of 5-Nitropentan-1-ol in waste containers containing strong acids, strong bases, or heavy metal salts. Heavy metals can form highly shock-sensitive fulminate or nitronate salts.
Primary Disposal: Collect unreacted 5-Nitropentan-1-ol and solvent washings in a clearly labeled "Halogen-Free Organic Waste" container.
Catalyst Disposal: The Celite/Raney Nickel filter cake must be quenched by submerging it in a dedicated container of water and clearly labeled as hazardous, pyrophoric solid waste[5].
Process Visualization
The following diagram illustrates the critical safety gates and chemical workflow when handling 5-Nitropentan-1-ol in a synthetic environment.
Operational safety and synthetic workflow for the handling and reduction of 5-Nitropentan-1-ol.
References
5-nitropentane-1-ol | CAS#:21823-27-8 | Chemsrc. Chemsrc. Available at:[Link]
Nitrocompounds, Aliphatic - ILO Encyclopaedia. ILO Encyclopaedia of Occupational Health and Safety. Available at:[Link]
Nitro Compounds: Properties And Characteristics Explained. Crown. Available at:[Link]
Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. PMC - National Institutes of Health (NIH). Available at:[Link]
Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols. ResearchGate. Available at:[Link]